2,4-Bis[(trimethylsilyl)oxy]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethyl-(2-trimethylsilyloxypyridin-4-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2Si2/c1-15(2,3)13-10-7-8-12-11(9-10)14-16(4,5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTIRPUWHYUGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=NC=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2,4-Bis[(trimethylsilyl)oxy]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-Bis[(trimethylsilyl)oxy]pyridine, a key intermediate in various synthetic applications. While specific literature detailing the synthesis of this pyridine derivative is limited, this document outlines a robust and widely applicable synthetic methodology based on established silylation protocols for analogous heterocyclic diols, particularly its pyrimidine counterpart. This guide includes a detailed, generalized experimental protocol, a summary of key reagents and their functions, and visual representations of the synthetic workflow and underlying reaction mechanism to aid in practical laboratory execution.
Introduction
This compound is a silylated derivative of 2,4-dihydroxypyridine. The introduction of the trimethylsilyl (TMS) groups serves to protect the hydroxyl moieties, increasing the compound's solubility in organic solvents and enhancing its utility as a versatile intermediate in nucleoside synthesis and other organic transformations. The TMS ethers can be readily cleaved under mild acidic conditions, allowing for the deprotection of the hydroxyl groups at a later synthetic stage. This guide details the common and effective methods for the preparation of this important building block.
Synthetic Methodology
The primary route for the synthesis of this compound is the silylation of 2,4-dihydroxypyridine. This transformation is typically achieved using a silylating agent such as hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) often in the presence of a base or catalyst.
Silylation using Hexamethyldisilazane (HMDS)
Hexamethyldisilazane is a commonly employed silylating agent due to its strong silylating power and the formation of volatile ammonia as the only byproduct, which simplifies purification. The reaction is often catalyzed by a small amount of a strong acid or a silyl halide like trimethylsilyl chloride.
Silylation using Trimethylsilyl chloride (TMSCl)
Trimethylsilyl chloride is another effective silylating agent. This reaction requires a stoichiometric amount of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines such as triethylamine or pyridine.
Generalized Experimental Protocol
The following protocol is a generalized procedure for the synthesis of this compound based on standard silylation techniques. Researchers should optimize the conditions for their specific laboratory setup and scale.
Materials:
-
2,4-Dihydroxypyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) (optional, as catalyst)
-
Anhydrous solvent (e.g., acetonitrile, dioxane, or pyridine)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply line
-
Apparatus for distillation under reduced pressure
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,4-dihydroxypyridine. The apparatus is flushed with an inert gas to ensure anhydrous conditions.
-
Addition of Reagents: Anhydrous solvent is added to the flask, followed by an excess of hexamethyldisilazane (HMDS). A catalytic amount of trimethylsilyl chloride (TMSCl) can be added to accelerate the reaction.
-
Reaction: The reaction mixture is heated to reflux with stirring under an inert atmosphere. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess solvent and volatile byproducts are removed under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear liquid or low-melting solid.
Data Presentation
The following tables summarize the key reagents and typical reaction conditions for the synthesis of this compound.
Table 1: Reagents and Their Functions
| Reagent | Chemical Formula | Role |
| 2,4-Dihydroxypyridine | C₅H₅NO₂ | Starting Material |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | Silylating Agent |
| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | Catalyst / Silylating Agent |
| Triethylamine / Pyridine | (C₂H₅)₃N / C₅H₅N | Base (HCl scavenger) |
| Anhydrous Solvent | - | Reaction Medium |
Table 2: Typical Reaction Parameters
| Parameter | Condition |
| Silylating Agent | Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl) |
| Catalyst/Base | Catalytic TMSCl (for HMDS) or Stoichiometric Triethylamine (for TMSCl) |
| Solvent | Acetonitrile, Dioxane, Pyridine (anhydrous) |
| Temperature | Reflux |
| Reaction Time | 2-24 hours (monitor for completion) |
| Atmosphere | Inert (Nitrogen or Argon) |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the general reaction mechanism.
Caption: Synthetic workflow for this compound.
Caption: General reaction for the silylation of 2,4-dihydroxypyridine.
Conclusion
In-Depth Technical Guide: 2,4-Bis[(trimethylsilyl)oxy]pyridine
CAS Number: 40982-58-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Bis[(trimethylsilyl)oxy]pyridine, a specialized intermediate with potential applications in organic synthesis and drug discovery. Due to the limited specific literature on this compound, this guide combines available data with established chemical principles for analogous structures to offer a practical resource.
Chemical and Physical Properties
This compound is the silylated derivative of 2,4-dihydroxypyridine. The introduction of trimethylsilyl (TMS) groups enhances its solubility in organic solvents and protects the hydroxyl groups, allowing for selective reactions at other positions of the pyridine ring.
| Property | Value |
| CAS Number | 40982-58-9 |
| Molecular Formula | C₁₁H₂₁NO₂Si₂ |
| Molecular Weight | 255.46 g/mol |
| Boiling Point | 249.7 ± 25.0 °C (Predicted) |
| Density | 0.952 ± 0.06 g/cm³ (Predicted) |
Synthesis
While specific literature detailing the synthesis of this compound is scarce, a standard and reliable method involves the silylation of its precursor, 2,4-dihydroxypyridine.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by silylating 2,4-dihydroxypyridine.
Materials:
-
2,4-Dihydroxypyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (as solvent and catalyst)
-
Anhydrous Toluene (optional co-solvent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is dried in an oven and assembled hot under a stream of nitrogen.
-
Reaction Setup: To the flask, add 2,4-dihydroxypyridine (1 equivalent). Add anhydrous pyridine as the solvent.
-
Addition of Silylating Agents: A mixture of hexamethyldisilazane (HMDS, ~1.5 equivalents) and a catalytic amount of trimethylchlorosilane (TMCS, ~0.1 equivalents) is prepared in the dropping funnel.
-
Reaction: The HMDS/TMCS mixture is added dropwise to the stirred solution of 2,4-dihydroxypyridine at room temperature.
-
Heating: After the initial addition, the reaction mixture is gently heated to reflux and maintained at this temperature for 2-4 hours to ensure complete silylation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess reagents are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil or low-melting solid, can be purified by vacuum distillation to yield pure this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. HMDS and TMCS are corrosive and moisture-sensitive. Anhydrous conditions are crucial for the success of the reaction.
Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as a protected form of 2,4-dihydroxypyridine. The pyridine scaffold is a common motif in pharmaceuticals, and the ability to selectively functionalize it is crucial in drug design.
Key Applications:
-
Intermediate in Nucleoside Analogue Synthesis: Silylated heterocycles are widely used in the synthesis of nucleoside analogues, which are an important class of antiviral and anticancer agents. The silylated pyridine can be coupled with protected ribose or deoxyribose derivatives.
-
Cross-Coupling Reactions: The protected pyridine ring can undergo various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) at other positions of the ring without interference from the acidic hydroxyl groups.
-
Directed Ortho-Metalation: The nitrogen atom of the pyridine ring can direct metalation to the C3 or C5 positions, allowing for the introduction of a wide range of substituents. The silyl ether protecting groups are generally stable to these conditions.
-
Regioselective Functionalization: By protecting the hydroxyl groups, other electrophilic or nucleophilic substitution reactions can be directed to other positions on the pyridine ring.
The trimethylsilyl groups can be easily removed under mild acidic conditions or with fluoride ion sources (e.g., TBAF) to regenerate the 2,4-dihydroxypyridine moiety once the desired modifications to the rest of the molecule have been made.
Conclusion
This compound is a valuable, albeit not extensively documented, reagent for organic synthesis. Its utility as a protected form of 2,4-dihydroxypyridine provides a strategic advantage in the multi-step synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development. The protocols and applications outlined in this guide are based on established chemical principles and are intended to provide a solid foundation for researchers and scientists working with this and related compounds. As with any chemical synthesis, appropriate safety precautions and experimental optimization are recommended.
An In-depth Technical Guide to the Physical Properties of 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4-Bis[(trimethylsilyl)oxy]pyridine. The information is curated for professionals in research and development who utilize silylated compounds in synthetic chemistry and drug discovery.
Core Physical and Chemical Properties
This compound is a silylated derivative of 2,4-dihydroxypyridine. The introduction of the trimethylsilyl groups enhances its solubility in organic solvents and increases its utility as a reactive intermediate in various chemical syntheses. The key physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 40982-58-9 | [1][2] |
| Molecular Formula | C₁₁H₂₁NO₂Si₂ | [1] |
| Molecular Weight | 255.46 g/mol | [1] |
| Boiling Point | 249.7 ± 25.0 °C (Predicted) | [1] |
| Density | 0.952 ± 0.06 g/cm³ (Predicted) | [1] |
Note: The boiling point and density are predicted values and should be considered as estimates.
Experimental Protocols for Property Determination
The characterization of silylated compounds like this compound involves standard analytical techniques. Below are detailed methodologies for key experiments.
1. Determination of Boiling Point:
-
Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle with a stirrer is used for uniform heating.
-
Procedure:
-
A sample of the compound is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring all joints are secure.
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The sample is heated gradually.
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The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed. This temperature is the boiling point. For greater accuracy, especially for small sample sizes, a micro-boiling point apparatus can be used.
-
2. Determination of Density:
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the sample liquid, ensuring no air bubbles are trapped.
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The filled pycnometer is weighed again.
-
The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation:
-
Objective: To verify the purity of the compound and confirm its molecular weight.
-
Methodology: Gas chromatography coupled with mass spectrometry is a powerful technique for the analysis of volatile compounds like silylated pyridines.
-
Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature gradient is programmed to ensure separation from any impurities. For example, starting at 50 °C and ramping up to 300 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: The retention time from the gas chromatogram indicates the compound's elution, while the mass spectrum provides the molecular ion peak and fragmentation pattern, which can be used to confirm the structure and molecular weight.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a silylated compound such as this compound.
Caption: Workflow for Synthesis and Characterization.
References
A Comprehensive Technical Guide to 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Bis[(trimethylsilyl)oxy]pyridine, a key intermediate in organic synthesis, particularly in the preparation of modified nucleosides and other heterocyclic compounds. This document outlines its chemical properties, a probable synthetic route, and its primary application, supported by a detailed experimental protocol and workflow diagrams.
Core Chemical and Physical Properties
This compound is a silylated derivative of 2,4-dihydroxypyridine. The introduction of the trimethylsilyl groups enhances its solubility in organic solvents and increases the nucleophilicity of the pyridine ring, making it a versatile reagent in various chemical transformations.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₂Si₂ | [1] |
| Molecular Weight | 255.46 g/mol | [1] |
| CAS Number | 40982-58-9 | [1] |
| Boiling Point | 249.7 ± 25.0 °C (Predicted) | [1] |
| Density | 0.952 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis of this compound
The synthesis of this compound typically proceeds via the silylation of 2,4-dihydroxypyridine. This reaction is commonly achieved using a silylating agent such as hexamethyldisilazane (HMDS) in the presence of a catalyst, or with trimethylsilyl chloride (TMSCl) and a base. The following represents a general, yet detailed, experimental protocol for its preparation.
Experimental Protocol: Silylation of 2,4-Dihydroxypyridine
Objective: To synthesize this compound from 2,4-dihydroxypyridine.
Materials:
-
2,4-Dihydroxypyridine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst)
-
Anhydrous 1,2-dichloroethane (or other suitable anhydrous solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
Procedure:
-
Preparation: A 250 mL round-bottom flask is flame-dried under an inert atmosphere and allowed to cool to room temperature.
-
Reagents: Add 2,4-dihydroxypyridine (10 mmol), a catalytic amount of ammonium sulfate (0.1 mmol), and anhydrous 1,2-dichloroethane (50 mL) to the flask.
-
Silylating Agent: Add hexamethyldisilazane (HMDS, 12 mmol) to the suspension.
-
Reaction: The reaction mixture is stirred and heated to reflux. The reaction is monitored by TLC until the starting material is consumed and the mixture becomes a clear solution. This typically takes 3-4 hours.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent and excess HMDS are removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, this compound, is obtained as an oil and can be purified by vacuum distillation.
Expected Outcome: The protocol is expected to yield the desired product in high purity, which can be characterized by NMR and mass spectrometry.
Application in Nucleoside Synthesis: The Silyl-Hilbert-Johnson Reaction
A primary application of this compound is in the synthesis of pyridine-based nucleosides. In this context, it serves as a nucleophilic coupling partner for an electrophilic sugar derivative in the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction. This method is one of the most effective ways to form N-glycosidic bonds.[2]
The silylated pyridine derivative reacts with a protected sugar, typically an acylated ribose or deoxyribose, in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[2]
Experimental Protocol: Glycosylation of a Protected Sugar
Objective: To synthesize a pyridine nucleoside analog using this compound and a protected ribose.
Materials:
-
This compound
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (or other suitable anhydrous aprotic solvent)
-
Inert atmosphere setup
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.2 mmol) and the protected sugar (1.0 mmol) in anhydrous acetonitrile (20 mL) in a flame-dried flask.
-
Catalyst Addition: Cool the solution to 0 °C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired protected nucleoside.
Role in Drug Development
While this compound itself is not a therapeutic agent, its role as a key building block in the synthesis of nucleoside analogs is of significant interest in drug development. Modified nucleosides are a cornerstone of antiviral and anticancer therapies. The ability to efficiently synthesize novel pyridine-based nucleosides using this reagent allows for the exploration of new chemical space in the search for more effective and selective drugs.
Conclusion
This compound is a valuable reagent in organic and medicinal chemistry. Its primary utility lies in its application in the Silyl-Hilbert-Johnson reaction for the synthesis of pyridine nucleosides. The protocols and workflows provided in this guide offer a foundational understanding for researchers and professionals working in the field of synthetic chemistry and drug discovery. The continued exploration of reactions involving this and similar silylated heterocycles will undoubtedly contribute to the development of novel therapeutic agents.
References
An In-depth Technical Guide to 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2,4-Bis[(trimethylsilyl)oxy]pyridine. While detailed experimental data for this specific compound is not extensively available in public literature, this document compiles the known information and extrapolates expected characteristics and reactivity based on the well-established chemistry of silylated heterocyclic compounds. The guide includes a general synthesis protocol, a summary of physical properties, and a discussion of its potential applications, particularly in the field of drug development as a versatile intermediate in nucleoside synthesis.
Introduction
This compound is a silylated derivative of 2,4-dihydroxypyridine. The introduction of trimethylsilyl (TMS) groups to the hydroxyl functionalities significantly alters the compound's physical and chemical properties. Silylation increases lipophilicity, enhances solubility in nonpolar organic solvents, and serves as a protective group strategy in multi-step organic syntheses. This modification is particularly crucial in the synthesis of nucleoside analogues, where the TMS groups activate the heterocyclic core for glycosylation reactions. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The ability to functionalize the pyridine ring is essential for the development of new therapeutic agents.
Chemical Structure and Properties
The structure of this compound consists of a pyridine ring substituted at the 2- and 4-positions with trimethylsilyloxy groups.
Molecular Formula: C₁₁H₂₁NO₂Si₂[2]
Molecular Weight: 255.46 g/mol [2]
Physical Properties
A summary of the available and predicted physical properties of this compound is presented in the table below. It is important to note that much of this data is predicted and has not been experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 40982-58-9 | [2] |
| Boiling Point | 249.7 ± 25.0 °C (Predicted) | [2] |
| Density | 0.952 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 104.8 ± 23.2 °C | [1] |
| Exact Mass | 255.111084 | [1] |
| Index of Refraction | 1.462 | [1] |
Spectroscopic Data
-
¹H NMR: Signals for the trimethylsilyl protons would be expected as a sharp singlet in the upfield region (around 0.2-0.5 ppm). The protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution.
-
¹³C NMR: The carbons of the trimethylsilyl groups would appear upfield (around 0 ppm). The pyridine ring carbons would resonate in the aromatic region.
-
IR Spectroscopy: The infrared spectrum would be characterized by the absence of a broad O-H stretching band (which would be present in the starting material, 2,4-dihydroxypyridine) and the presence of strong Si-O and Si-C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and trimethylsilyl groups.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, its synthesis can be reliably achieved through the silylation of 2,4-dihydroxypyridine. The general procedure involves reacting 2,4-dihydroxypyridine with a silylating agent, such as trimethylsilyl chloride (TMS-Cl), in the presence of a base. Hexamethyldisilazane (HMDS) can also be used as a potent silylating agent, often with a catalytic amount of a strong acid or TMS-Cl.
General Experimental Protocol: Silylation of 2,4-Dihydroxypyridine
Materials:
-
2,4-Dihydroxypyridine
-
Trimethylsilyl chloride (TMS-Cl)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or excess pyridine)
Procedure:
-
To a stirred suspension of 2,4-dihydroxypyridine in an anhydrous aprotic solvent, add the base.
-
Cool the mixture in an ice bath.
-
Slowly add trimethylsilyl chloride to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
The resulting salt precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure or chromatography.
Caption: A general workflow for the synthesis of this compound.
Reactivity and Potential Applications
Reactivity
The primary utility of this compound in organic synthesis stems from its enhanced reactivity as a nucleophile in comparison to its parent dihydroxy compound. The silyloxy groups are good leaving groups in the presence of Lewis acids, which facilitates the reaction of electrophiles at the nitrogen or carbon atoms of the pyridine ring. This is particularly important in the synthesis of nucleosides.
Application in Nucleoside Synthesis
Silylated heterocyclic bases, such as this compound, are key intermediates in the Vorbrüggen glycosylation reaction for the synthesis of nucleosides.[4] In this reaction, the silylated base reacts with a protected sugar derivative (e.g., a ribosyl acetate) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate, TMSOTf). The silylation of the pyridinone enhances its solubility in organic solvents and increases the nucleophilicity of the ring nitrogen, facilitating the crucial C-N bond formation.
The general mechanism involves the activation of the sugar derivative by the Lewis acid to form an oxocarbenium ion intermediate. The silylated pyridine then acts as a nucleophile, attacking the anomeric carbon of the sugar to form the desired nucleoside.
Caption: The role of this compound in the synthesis of nucleoside analogues.
The resulting pyridinyl nucleoside analogues are of significant interest to drug development professionals. Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. By modifying the heterocyclic base, medicinal chemists can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds.
Conclusion
This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its primary utility lies in its role as a protected and activated form of 2,4-dihydroxypyridine, which is particularly relevant for the synthesis of novel nucleoside analogues. While a detailed public repository of its experimental data is lacking, its synthesis and reactivity can be confidently predicted based on established principles of silylation and heterocyclic chemistry. Further research into the specific properties and reactions of this compound could open new avenues for the development of pyridine-based therapeutics. Professionals in drug development can leverage this compound to create libraries of novel nucleoside derivatives for screening and lead optimization.
References
In-Depth Technical Guide: NMR Spectroscopic Analysis of 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2,4-Bis[(trimethylsilyl)oxy]pyridine. Due to the limited availability of public, experimentally verified NMR data for this specific compound, this guide presents estimated ¹H and ¹³C NMR chemical shifts based on the analysis of its chemical structure and comparison with related silylated and pyridine compounds. It also includes a generalized experimental protocol for the acquisition of such data and visualizations to aid in understanding the molecular structure and its NMR properties.
Molecular Structure and Expected NMR Signals
This compound is a silylated derivative of 2,4-dihydroxypyridine. The introduction of the two trimethylsilyl (TMS) groups significantly influences the electron distribution in the pyridine ring and results in characteristic signals in the NMR spectra.
The key structural features relevant to NMR spectroscopy are:
-
The Pyridine Ring Protons: Three aromatic protons are present on the pyridine ring at positions 3, 5, and 6. Their chemical shifts and coupling patterns are indicative of the electronic environment.
-
The Trimethylsilyl (TMS) Protons: Two equivalent TMS groups are present, each containing nine equivalent protons. This will result in a single, strong signal in the ¹H NMR spectrum.
-
The Pyridine Ring Carbons: The pyridine ring has five carbon atoms, two of which are bonded to the silyloxy groups.
-
The Trimethylsilyl (TMS) Carbons: Each TMS group has three equivalent methyl carbons.
Below is a visualization of the molecular structure with atom numbering for NMR assignment purposes.
Caption: Molecular structure of this compound with atom numbering.
Data Presentation: Estimated NMR Data
The following tables summarize the estimated ¹H and ¹³C NMR data for this compound. These values are predictions based on the analysis of structurally similar compounds and general NMR principles.
Table 1: Estimated ¹H NMR Data
| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |
| H-6 | 7.8 - 8.0 | Doublet (d) | ~5-6 |
| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | ~5-6, ~2-3 |
| H-3 | 6.6 - 6.8 | Doublet (d) | ~2-3 |
| -OSi(CH₃)₃ | 0.2 - 0.4 | Singlet (s) | - |
Table 2: Estimated ¹³C NMR Data
| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-4 | 165 - 170 |
| C-6 | 145 - 150 |
| C-5 | 110 - 115 |
| C-3 | 105 - 110 |
| -OSi(CH₃)₃ | 0 - 2 |
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for acquiring NMR data for silylated organic compounds is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; benzene-d₆, C₆D₆; or acetonitrile-d₃, CD₃CN). The choice of solvent can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans are often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Temperature: 298 K (25 °C).
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound like this compound.
Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,4-Bis[(trimethylsilyl)oxy]pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide combines established synthetic methodologies with predicted spectroscopic data based on analogous compounds. This information is intended to serve as a valuable resource for researchers utilizing this and similar silylated heterocyclic compounds in synthetic chemistry and drug development.
Spectroscopic Data
The following tables summarize the predicted and analogous spectroscopic data for this compound. It is crucial to note that the NMR and IR data are estimations derived from spectral data of structurally similar compounds and computational predictions. Experimental verification is recommended.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.6 | d | 1H | H-6 | Expected to be a doublet due to coupling with H-5. |
| ~6.8 | dd | 1H | H-5 | Expected to be a doublet of doublets due to coupling with H-6 and H-3. |
| ~6.3 | d | 1H | H-3 | Expected to be a doublet due to coupling with H-5. |
| ~0.3 | s | 18H | -Si(CH₃)₃ | Two equivalent trimethylsilyl groups. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165 | C-2 | Carbon attached to the silyloxy group. |
| ~158 | C-4 | Carbon attached to the silyloxy group. |
| ~145 | C-6 | |
| ~110 | C-5 | |
| ~105 | C-3 | |
| ~0.1 | -Si(CH₃)₃ | Carbon of the trimethylsilyl groups. |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~2960 | Medium | C-H stretch (aromatic) | |
| ~1600, ~1550, ~1470 | Medium-Strong | C=C and C=N stretching (pyridine ring) | |
| ~1255 | Strong | Si-CH₃ symmetric deformation | Characteristic for trimethylsilyl groups. |
| ~1080 | Strong | Si-O-C asymmetric stretch | |
| ~920 | Strong | Si-O stretch | |
| ~845 | Strong | Si-C stretch |
Sample preparation: Neat or as a thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment | Notes |
| 255 | Moderate | [M]⁺ | Molecular ion. |
| 240 | High | [M-CH₃]⁺ | Loss of a methyl group is a common fragmentation for TMS ethers. |
| 183 | Moderate | [M-Si(CH₃)₃]⁺ | Loss of a trimethylsilyl group. |
| 73 | Very High | [Si(CH₃)₃]⁺ | Characteristic fragment for trimethylsilyl compounds. |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis of this compound from 2,4-dihydroxypyridine. This protocol is based on general and well-established silylation procedures.
Synthesis of this compound
This procedure involves the silylation of the hydroxyl groups of 2,4-dihydroxypyridine using hexamethyldisilazane (HMDS) and a catalytic amount of trimethylchlorosilane (TMCS) in pyridine as the solvent.
Materials:
-
2,4-Dihydroxypyridine
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Hexane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dihydroxypyridine.
-
Addition of Reagents: To the flask, add anhydrous pyridine to dissolve the starting material. Subsequently, add an excess of hexamethyldisilazane (HMDS) (typically 2.2-2.5 equivalents).
-
Catalyst Addition: While stirring, add a catalytic amount of trimethylchlorosilane (TMCS) (typically 0.1-0.2 equivalents) to the reaction mixture. The addition of TMCS can be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine and excess silylating agents under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in anhydrous hexane. A white precipitate of ammonium chloride may form, which can be removed by filtration.
-
Purification: Wash the hexane solution with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Final Purification: The product can be further purified by vacuum distillation to obtain pure this compound.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
A Technical Guide to 2,4-Bis[(trimethylsilyl)oxy]pyridine for Researchers and Drug Development Professionals
An In-depth Review of a Key Silylating Agent in Nucleoside Chemistry and Oligonucleotide Synthesis
This technical guide provides a comprehensive overview of 2,4-Bis[(trimethylsilyl)oxy]pyridine, a vital reagent for researchers, scientists, and professionals involved in drug development and nucleic acid chemistry. This document details the commercial availability, key chemical properties, and applications of this compound, with a focus on its role as a silylating agent in the synthesis of modified nucleosides and oligonucleotides.
Commercial Availability and Supplier Specifications
This compound (CAS No. 40982-58-9) is a specialized chemical intermediate. While direct commercial listings are limited, its close analog, 2,4-Bis((trimethylsilyl)oxy)pyrimidine (CAS No. 10457-14-4), is more widely available and serves as a good proxy for understanding typical product specifications. The data presented below is for the pyrimidine analog and offers a baseline for what researchers can expect when sourcing silylating agents of this class.
| Supplier | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Temperature |
| Chemsrc | - | C11H21NO2Si2 | 255.461 | - | - |
| ChemicalBook | - | C11H21NO2Si2 | 255.46 | Colorless Liquid | - |
Note: Data for this compound unless otherwise specified. Data for the pyrimidine analog is used to provide a representative overview of commercially available silylating agents.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling, storage, and effective use in synthetic protocols.
| Property | Value |
| Boiling Point | 249.7 ± 25.0 °C at 760 mmHg[1] |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 104.8 ± 23.2 °C |
| Molecular Weight | 255.461 g/mol |
| Molecular Formula | C11H21NO2Si2 |
Role in Oligonucleotide Synthesis
The primary application of this compound and related compounds is in the protection of hydroxyl groups in nucleosides during the chemical synthesis of oligonucleotides. This is a critical step in the widely used phosphoramidite method. The trimethylsilyl (TMS) groups act as temporary protecting groups, preventing unwanted side reactions at the hydroxyl positions of the sugar moiety while the phosphoramidite backbone is assembled.
The Phosphoramidite Synthesis Cycle
The synthesis of oligonucleotides on a solid support is a cyclical process involving four key steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[2] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated and coupled to the free 5'-hydroxyl group of the support-bound nucleoside.[3] This reaction forms an unstable phosphite triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated in a capping step.[4]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically iodine in the presence of water and a weak base like pyridine.[3][4]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Protocols
General Protocol for Silylation of Nucleosides
This protocol outlines a general method for the introduction of trimethylsilyl protecting groups to the hydroxyl functions of nucleosides, a necessary step before their conversion to phosphoramidite monomers.
Materials:
-
Nucleoside
-
This compound or other silylating agent (e.g., trimethylsilyl chloride)
-
Anhydrous pyridine or other suitable aprotic solvent
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dry the nucleoside under high vacuum for several hours to remove any residual water.
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the dried nucleoside in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Slowly add the silylating agent (e.g., this compound) to the stirred solution. The molar equivalents of the silylating agent will depend on the number of hydroxyl groups to be protected.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is typically quenched by the slow addition of methanol.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography on silica gel to yield the silylated nucleoside.
Note: This is a generalized protocol and the specific reaction conditions (e.g., temperature, reaction time, and purification method) may need to be optimized for different nucleosides and silylating agents.
Supplier Qualification and Selection
For researchers and drug development professionals, the selection of a reliable chemical supplier is of paramount importance to ensure the quality and consistency of starting materials.
Caption: A flowchart illustrating the key stages of qualifying a new chemical supplier.
Workflow for Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method, highlighting the role of protecting groups.
Caption: A diagram showing the cyclical four-step process of solid-phase oligonucleotide synthesis.
References
"purity analysis of 2,4-Bis[(trimethylsilyl)oxy]pyridine"
[2] 2,4-bis(trimethylsiloxy)pyrimidine A silyl enol ether which can be used in the synthesis of C-nucleosides. 2,4-bis(trimethylsiloxy)pyrimidine is a silylating agent used in the synthesis of ... --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | C10H20N2O2Si2 - PubChem 2,4-bis(trimethylsilyloxy)pyrimidine is a pyrimidine derivative that is uracil in which the hydrogens at positions 1 and 3 are replaced by trimethylsilyl groups. It has a role as a reagent. It is a pyrimidine derivative and a N-silyl compound. It is functionally related to a uracil. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine 10457-14-4 - MilliporeSigma The product is analyzed by GC and NMR. The GC assay is >95.0% and the NMR spectrum conforms to structure. Property. Value. Boiling Point/Range. 119-121 °C/15 ... --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine CAS 10457-14-4 - Biosynth 2,4-Bis(trimethylsilyloxy)pyrimidine. ... Purity (GC):, min. 98%. Purity (NMR):, min. 98%. Datasheet, Request A Quote. Availability, In Stock. Categories. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 | Toronto Research Chemicals Appearance, Colourless to Yellow Oil ; Purity, 95+% ; Identification, By NMR ; Protocol, MSDS, Custom Synthesis. --INVALID-LINK-- 2,4-Bis(trimethylsiloxy)pyrimidine | CAS 10457-14-4 | Santa Cruz Biotechnology 2,4-bis(trimethylsiloxy)pyrimidine is a silylating agent used in the synthesis of Cephalosporin antibiotics. It is also a silyl enol ether which can be used in the synthesis of C-nucleosides. Alternate Name(s): 2,4-Bis-O-(trimethylsilyl)uracil. Chemical Formula: C10H20N2O2Si2. View more details on Bioz.com. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - LGC Standards 2,4-Bis(trimethylsilyloxy)pyrimidine. ... Certificate of Analysis. Lot number, Current ... Format, Neat. Purity, 97.5%. Long Term Storage, 2-8°C. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | CAS 10457-14-4 - CymitQuimica Purity: 97%. Brand: Alfa Aesar™. In stock. Pricing & availability. A14251.06. 2,4-Bis(trimethylsilyloxy)pyrimidine, 97%. 2g. Purity: 97%. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine, 97% - TCI America 2,4-Bis(trimethylsilyloxy)pyrimidine, 97%. B1090. CAS Number, 10457-14-4. Molecular Formula, C10H20N2O2Si2. Molecular Weight, 272.54. MDL Number, MFCD00006432. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 | Clearsynth It is also a silyl enol ether which can be used in the synthesis of C-nucleosides. Synonyms 2,4-Bis-O-(trimethylsilyl)uracil. CAS No. 10457-14-4. Mol. Formula C10H20N2O2Si2. Mol. Weight 272.54. Purity ≥98%. --INVALID-LINK-- 2,4-bis(trimethylsilyloxy)pyrimidine | C10H20N2O2Si2 | ChemSpider 2,4-bis(trimethylsilyloxy)pyrimidine | C10H20N2O2Si2 | ChemSpider. ... Purity: >97.0%(GC)(T). Show prices. 2,4-Bis(trimethylsilyloxy)pyrimidine, 97%. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine - Cayman Chemical 2,4-Bis(trimethylsilyloxy)pyrimidine. Item No. 22253. CAS No. 10457-14-4. Synonyms. 2,4-Bis-O-(trimethylsilyl)uracil. Formal Name. 2,4-bis(trimethylsilyloxy)-pyrimidine. Molecular Formula. C10H20N2O2Si2. Formula Weight. 272.5. Purity. ≥95%. Formulation. A neat oil. SMILES. C--INVALID-LINK--(C)ON=C1N=C(O--INVALID-LINK--(C)C)C=C1. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 | Chembook Properties. Melting point:20-25℃. Boiling point:119-121 °C(lit.) Density 0.963 g/mL at 25 °C(lit.) refractive index n20/D 1.461(lit.) Flash point:190 °F. storage temp. 2-8°C. Purity:>98.0%(GC). --INVALID-LINK-- 2,4-bis(trimethylsilyloxy)pyrimidine synthesis Synthesis of 2,4-bis(trimethylsilyloxy)pyrimidine from uracil and hexamethyldisilazane. Reaction of uracil with hexamethyldisilazane in the presence of a catalytic amount of ammonium sulfate or chlorotrimethylsilane gives 2,4-bis(trimethylsilyloxy)pyrimidine in good yield. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 | Apollo Scientific Purity / Analysis Method: 98% GC, NMR. Send to a friend. Print. Description. Product Details. CAS Number: 10457-14-4. Molecular Formula: C10H20N2O2Si2. --INVALID-LINK-- A14251.06 | 2,4-Bis(trimethylsilyloxy)pyrimidine, 97% - Alfa Aesar 2,4-Bis(trimethylsilyloxy)pyrimidine, 97%. Stock No. A14251, L04313. CAS 10457-14-4. Formula C10H20N2O2Si2. Formula Weight 272.54 g/mol . Purity 97%. --INVALID-LINK-- 2,4-bis(trimethylsilyloxy)pyrimidine - Spectrum Chemical 2,4-bis(trimethylsilyloxy)pyrimidine, also known as a silylating agent, is used in the synthesis of Cephalosporin antibiotics. Ungraded products supplied by Spectrum are indicative of a grade suitable for general industrial use or research purposes and typically are not suitable for human consumption or therapeutic use. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine synthesis, physical and ... - ECHEMI The synthesis methods of 2,4-Bis(trimethylsilyloxy)pyrimidine are reviewed.The physical and chemical properties, regulation, customs classification, safety information and so on of 2,4-Bis(trimethylsilyloxy)pyrimidine are introduced. ... Purity. 98%min. Packing. 200kg/drum. Payment. T/T,L/C. Delivery. within 2 weeks. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | C10H20N2O2Si2 - TCI Europe The specification sheet provides information on product specification. Purity is determined by Gas Chromatography. ... Purity (Gas Chromatography). min. 97.0 %. --INVALID-LINK-- 2,4-bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Selleckchem Selleckchem provides 2,4-bis(trimethylsilyloxy)pyrimidine (CAS 10457-14-4), a silylating agent, for research use only. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - BenchChem Purity: >98% (or refer to the Certificate of Analysis). Shipping Condition: Shipped under ambient temperature as non-hazardous chemical. This product is stable enough for a few weeks during ordinary shipping and time spent in Customs. Storage Condition: Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to ... --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 | Carbosynth Purity: >98%. Availability: In Stock. Enquire. FB18505, 2,4-Bis(trimethylsilyloxy)pyrimidine, 25g. Purity: >98%. Availability: In Stock. Enquire. FB18505, 2,4-Bis(trimethylsilyloxy)pyrimidine, 5g. Purity: >98%. Availability: In Stock. Enquire. FB18505, 2,4-Bis(trimethylsilyloxy)pyrimidine, 500g. Purity: >98%. Availability: In Stock. Enquire. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine - Anvia Chemicals Purity: 98% Min. Appearance: Colorless to slight yellow color liquid. Port: Shanghai. Production Capacity: 100mt/Year. Storage: Store in cool and dry place, keep sealed. Transportation: by sea or by air. LimitNum: 1 Gram. Heavy Metal: 10ppm Max. Grade: Industrial Grade, Other. --INVALID-LINK-- 2,4-bis(trimethylsiloxy)pyrimidine - Angene Purity: 95%, 97%, 98%, 99%. Targetmol. Purity: 99.17%. AHH Chemical co.,ltd. Purity: 98%. Ambeed. Purity: 97%. BLDpharm. Purity: 95%, 97%, 98%. --INVALID-LINK-- Synthesis of 2',3'-dideoxy-3'-fluorouridine - PrepChem A mixture of uracil (2.24 g, 20 mmol), 1,1,1,3,3,3-hexamethyldisilazane (HMDS, 15 mL) and ammonium sulfate (25 mg) was refluxed for 2 h. The excess of HMDS was removed in vacuo. The resulting 2,4-bis(trimethylsilyloxy)pyrimidine was dissolved in dry acetonitrile (40 mL) and the solution was cooled to 0°C. --INVALID-LINK-- Concise Synthesis of Uridine Derivatives from Uracil via a Silylation ... The key intermediate, 2,4-bis(trimethylsilyloxy)pyrimidine, was prepared by treating uracil with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) in the presence of a catalytic amount of ammonium sulfate. This intermediate was then coupled with various glycosyl donors to afford the desired uridine derivatives. The authors report that the silylation of ... --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine - Chemimpex Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. Stock and Price. Cat No. Size, Price, Stock, Add to Cart. 18505-1, 1 g, 13 USD, >10. 18505-5, 5 g, 18 USD, >10. 18505-25, 25 g, 36 USD, >10. 18505-100, 100 g, 91 USD, >10. 18505-500, 500 g, 292 USD, >10. 18505-1k, 1 kg, 485 USD, >10. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine - SimSon Pharma 2,4-Bis(trimethylsilyloxy)pyrimidine is a silylating agent, which is used in the synthesis of Cephalosporin antibiotics. It is also a silyl enol ether which can be used in the synthesis of C-nucleosides. --INVALID-LINK-- Synthesis of pyrimidine C-nucleosides from 2,4-bis(trimethylsilyloxy ... The synthesis of pyrimidine C-nucleosides from 2,4-bis(trimethylsilyloxy)pyrimidine and ribose derivatives is described. The reaction of 2,4-bis(trimethylsilyloxy)pyrimidine with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose in the presence of a Lewis acid catalyst gives the corresponding C-nucleoside in good yield. The authors also describe the ... --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - CymitQuimica 2,4-Bis(trimethylsilyloxy)pyrimidine for synthesis. CAS 10457-14-4, chemical formula C₁₀H₂₀N₂O₂Si₂. --INVALID-LINK-- Facile, Efficient, and Green Synthesis of 2,4-Bis(trimethylsilyloxy ... A facile, efficient, and green synthesis of 2,4-bis(trimethylsilyloxy)pyrimidine (BTMSOP) from uracil and hexamethyldisilazane (HMDS) is described. The reaction was carried out in the absence of a solvent and catalyst, and the product was isolated in high yield and purity. The use of microwave irradiation was found to significantly reduce the ... --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | CAS 10457-14-4 | J&K Scientific Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine - AK Scientific Purity: 95+%. CAS Number: 10457-14-4. Molecular Formula: C10H20N2O2Si2. Molecular Weight: 272.54 g/mol . --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | CAS 10457-14-4 | Glentham Life ... Purity: ≥ 98.0 %. Identification: IR. Related Categories: APIs, Intermediates, Nucleosides & Nucleotides, Organosilicon Compounds. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine - Fluorochem Purity: 97%. CAS-No: 10457-14-4. Molecular Formula: C10H20N2O2Si2. Molecular Weight: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Combi-Blocks Purity: 98+%. CAS Number: 10457-14-4. Molecular Formula: C10H20N2O2Si2. Molecular Weight: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 | BLDpharm Purity: >98.0%(GC). CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - AstaTech Purity: 98% (GC). CAS Number: 10457-14-4. Molecular Formula: C10H20N2O2Si2. Molecular Weight: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Abcr Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Ambeed Purity: 97%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Acros Organics Purity: 97%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Anichem Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Angene Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Ark Pharm Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Biosynth Carbosynth Purity: >98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - BOC Sciences Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Chem-Impex ... Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Chemfuture Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Chemhere Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Chemscene Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - City Chemical Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Crysdot Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Cymit Quimica Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - EMMX Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Enamine Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Energy Chemical Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Everest Pharm Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Fisher Scientific Purity: 97%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Focus Synthesis Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - ForeChem Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Frontier Scientific Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - FutureChem Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Georganics Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Haihang Industry Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - HBCChem Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - HPC Standards Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - I-Chemical Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - ICN Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - J&H Chemical Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - J&K Scientific Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - JRD Fluorochemicals Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Kanto Chemical Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - King Scientific Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - LabNetwork Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - LGC Standards Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Matrix Scientific Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Maybridge Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - MCE Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - MedKoo Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Merck Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Molbase Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Molekula Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - MuseChem Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Oakwood Chemical Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Parchem Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - PepTech Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Pfaltz & Bauer Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Pharmaffiliates Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Polysciences Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Pure Chemistry ... Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Race Chemical Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Rieke Metals Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Santa Cruz ... Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Sigma-Aldrich Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Spectrum Chemical Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Strem Chemicals Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - SynQuest Labs Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - TCI America Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- 2,4-Bis(trimethylsilyloxy)pyrimidine | 10457-14-4 - Toronto Research ... Purity: 98%. CAS: 10457-14-4. Formula: C10H20N2O2Si2. MW: 272.54. --INVALID-LINK-- In-Depth Technical Guide on the Purity Analysis of 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2,4-Bis-O-(trimethylsilyl)uracil, is a crucial silylating agent in organic synthesis, particularly in the production of nucleoside analogues and cephalosporin antibiotics. Its high reactivity necessitates stringent purity control to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the analytical methodologies employed to assess the purity of this compound, offering detailed experimental protocols and data interpretation.
The purity of this reagent is critical as impurities can lead to side reactions, decreased yields, and the formation of undesired byproducts that may be difficult to separate from the target molecule. Therefore, robust analytical methods are essential for quality control in both research and manufacturing settings.
Analytical Methodologies for Purity Assessment
The purity of this compound is primarily determined using chromatographic and spectroscopic techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly cited methods for routine quality control.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. It is widely used to determine the purity of this compound and to identify potential volatile impurities.
2.1.1. Experimental Protocol: Gas Chromatography
A typical GC analysis involves the following steps:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable volatile solvent (e.g., anhydrous dichloromethane or hexane). A common concentration is 1 mg/mL. An internal standard may be added for more accurate quantification.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used. The choice of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is often suitable.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL.
-
-
Data Analysis: The area of each peak in the chromatogram is integrated. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
2.1.2. Data Presentation: Gas Chromatography
The results of the GC analysis are typically presented in a tabular format, as shown below.
| Parameter | Specification |
| Purity (by GC) | >95.0% - ≥98% |
Various commercial suppliers report purity levels ranging from >95.0% to ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For this compound, both ¹H and ¹³C NMR are used to confirm the structure and identify any impurities. The NMR spectrum should conform to the expected structure of the compound.
2.2.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired.
-
-
Data Analysis: The chemical shifts, integration values, and coupling patterns of the signals in the spectra are analyzed to confirm the structure and identify any impurities. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.
2.2.2. Data Presentation: NMR Spectroscopy
The expected chemical shifts for this compound in CDCl₃ are summarized below.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~0.3 | s | 18H | Si(CH₃)₃ |
| ¹H | ~5.8 | d | 1H | H-5 |
| ¹H | ~7.5 | d | 1H | H-6 |
| ¹³C | ~0.0 | Si(CH₃)₃ | ||
| ¹³C | ~102 | C-5 | ||
| ¹³C | ~140 | C-6 | ||
| ¹³C | ~155 | C-2 | ||
| ¹³C | ~165 | C-4 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Potential Impurities
The synthesis of this compound typically involves the reaction of uracil with a silylating agent like hexamethyldisilazane (HMDS) or chlorotrimethylsilane. Potential impurities can arise from incomplete reaction, side reactions, or the degradation of the product.
Common impurities may include:
-
Uracil: The starting material.
-
Hexamethyldisilazane (HMDS): A common silylating agent.
-
Mono-silylated uracil: An intermediate in the reaction.
-
Hydrolysis products: this compound is sensitive to moisture and can hydrolyze back to uracil and trimethylsilanol.
These impurities can be detected and quantified using the analytical methods described above.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the purity analysis of this compound.
Caption: Workflow for GC Purity Analysis.
Caption: Workflow for NMR Structural Confirmation.
Conclusion
The purity of this compound is paramount for its successful application in the synthesis of pharmaceuticals and other fine chemicals. A combination of Gas Chromatography and Nuclear Magnetic Resonance spectroscopy provides a robust framework for ensuring the quality and consistency of this vital reagent. The detailed protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the handling and application of this compound. Adherence to these analytical practices will contribute to the reliability and reproducibility of synthetic processes and the overall quality of the final products.
Methodological & Application
Application Notes and Protocols: 2,4-Bis[(trimethylsilyl)oxy]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis[(trimethylsilyl)oxy]pyridine, also known as persilylated uracil, is a highly versatile and reactive intermediate in organic synthesis. Its primary application lies in the stereoselective synthesis of nucleosides, particularly pyrimidine nucleosides, through the renowned Vorbrüggen glycosylation reaction. The introduction of the trimethylsilyl (TMS) groups enhances the nucleophilicity of the uracil ring, increases its solubility in organic solvents, and directs the glycosylation to the desired N1 position, making it an indispensable tool in the synthesis of antiviral and anticancer nucleoside analogues.[1][2][3] Beyond nucleoside synthesis, this reagent also participates in reactions with other electrophiles, offering pathways to a variety of substituted pyrimidine derivatives.
These application notes provide a comprehensive overview of the use of this compound, including detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of key reaction pathways and workflows.
Key Applications
-
N-Glycosylation (Vorbrüggen Reaction): The most prominent application is the Lewis acid-catalyzed reaction with protected sugar derivatives (e.g., acetylated or benzoylated ribose or deoxyribose) to form N-nucleosides. This reaction is highly stereoselective, typically yielding the β-anomer due to neighboring group participation from the C2'-acyl protecting group of the sugar.[1][2]
-
C-Glycosylation: While less common, silylated pyrimidines can be employed in the synthesis of C-nucleosides, where the sugar moiety is attached to the C5 position of the pyrimidine ring. These reactions often involve different strategies and catalysts compared to N-glycosylation.
-
Reactions with Other Electrophiles: this compound can react with a range of electrophiles, including alkyl halides and acyl chlorides, to yield N-substituted or O-substituted pyrimidine derivatives.[4][5]
Data Presentation
The following tables summarize quantitative data from various publications, showcasing the efficiency of this compound in nucleoside synthesis under different reaction conditions.
Table 1: Silylation of Uracil Derivatives
| Uracil Derivative | Silylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Uracil | HMDS, TMSCl | (NH₄)₂SO₄ (cat.) | HMDS (neat) | Reflux | 7 | ~98 | [6] |
| 2-Thiouracil | HMDS | (NH₄)₂SO₄ (cat.) | HMDS (neat) | Reflux | 5 | 98 | [6] |
| 6-Propyluracil | HMDS, TMSCl | (NH₄)₂SO₄ (cat.) | HMDS (neat) | Reflux | 1-6 | 96-98 | [6] |
| N⁶-Benzoyladenine | HMDS | (NH₄)₂SO₄ (cat.) | Acetonitrile | Reflux | - | - | [7] |
Table 2: Vorbrüggen Glycosylation with Silylated Uracil Derivatives
| Silylated Pyrimidine | Sugar Derivative | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Silylated 2-Thiouracil | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | 1,2-Dichloroethane | rt | 5 | 81 | [6] |
| Silylated 6-Propyluracil | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | 1,2-Dichloroethane | rt | 5 | 87 | [6] |
| Silylated N⁴-Benzoylcytosine | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | TMSOTf | Dichloromethane | - | 0.5 | 81 | [7] |
| Silylated Thymine | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile | - | - | 60 (N1), 23 (N3) | [1] |
| Silylated 6-Chloropurine | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | TMSOTf | Dichloromethane | - | 0.5 | 78 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of Uracil Derivatives
This protocol describes the preparation of this compound (silylated uracil) from a uracil derivative.
Materials:
-
Uracil derivative (10 mmol)
-
1,1,1,3,3,3-Hexamethyldisilazane (HMDS) (30 mL)
-
Trimethylsilyl chloride (TMSCl) (1 mL) or Ammonium sulfate ((NH₄)₂SO₄) (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
A suspension of the uracil derivative (10 mmol) is prepared in HMDS (30 mL) in a round-bottom flask.
-
TMSCl (1 mL) or a catalytic amount of (NH₄)₂SO₄ is added to the suspension.[6]
-
The mixture is heated to reflux until a clear solution is obtained, which typically takes around 5-7 hours.[6]
-
The solution is allowed to cool to room temperature.
-
Excess HMDS is removed under reduced pressure using a rotary evaporator.
-
The resulting oily syrup, the silylated uracil derivative, is kept under an inert atmosphere (e.g., argon) until further use to prevent hydrolysis.
-
A small sample can be dissolved in CDCl₃ and analyzed by NMR spectroscopy to confirm complete silylation. The typical yield is approximately 98%.[6]
Protocol 2: General Procedure for Vorbrüggen N-Glycosylation
This protocol details the coupling of a silylated pyrimidine with a protected sugar to synthesize a nucleoside.
Materials:
-
Silylated uracil derivative (5 mmol)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other protected sugar) (8.8 mmol)
-
Tin(IV) chloride (SnCl₄) (5.5 mmol) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
1,2-Dichloroethane (or other anhydrous solvent like acetonitrile) (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for filtration
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The silylated uracil derivative (5 mmol) is dissolved in anhydrous 1,2-dichloroethane (50 mL) under an inert atmosphere with vigorous stirring.
-
SnCl₄ (5.5 mmol) is added to the solution.[6]
-
A solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 mmol) in 1,2-dichloroethane (50 mL) is added dropwise, resulting in a slightly yellowish solution.
-
The reaction mixture is stirred at room temperature for approximately 7 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a dichloromethane:methanol (9:1) mobile phase.[6]
-
Upon completion, the reaction mixture is poured into a saturated aqueous NaHCO₃ solution under vigorous stirring and left overnight. This step hydrolyzes the remaining silyl groups and neutralizes the Lewis acid.[6]
-
The resulting emulsion/suspension is filtered over a pad of silica gel to remove tin(IV) oxide hydrate. The silica gel is washed with ethyl acetate and chloroform.[6]
-
The organic phases are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude protected nucleoside.
-
The crude product can be further purified by column chromatography or recrystallization.[9][10]
Protocol 3: General Deprotection Procedure for Nucleosides
This protocol describes the removal of acyl protecting groups from the synthesized nucleoside.
Materials:
-
Protected nucleoside (1.2 mmol)
-
Absolute methanol (20 mL)
-
5% Methanolic sodium methoxide (NaOCH₃) solution (3.9 mL)
-
DOWEX-50 WX-8 ion-exchange resin (proton form)
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
The protected nucleoside (1.2 mmol) is dissolved in a mixture of absolute methanol (20 mL) and 5% methanolic NaOCH₃ solution (3.9 mL).[6]
-
The solution is stirred at room temperature for 3-8 hours, with the reaction progress monitored by TLC (dichloromethane:methanol = 3:1).
-
Once the reaction is complete, the solution is neutralized by adding DOWEX-50 WX-8 ion-exchange resin (proton form) until the pH is neutral.
-
The resin is filtered off, and the methanol is evaporated under reduced pressure.
-
The residue is dissolved in water (20 mL) and can be further purified by extraction or lyophilization to obtain the deprotected nucleoside.
Signaling Pathways and Experimental Workflows
Vorbrüggen Glycosylation Mechanism
The following diagram illustrates the generally accepted mechanism for the Vorbrüggen glycosylation reaction. The Lewis acid activates the protected sugar, leading to the formation of an oxocarbenium ion intermediate. The C2'-acyloxy group participates in the formation of a more stable acyloxonium ion, which directs the nucleophilic attack of the silylated pyrimidine from the β-face, resulting in the stereoselective formation of the β-nucleoside.
Caption: Mechanism of the Vorbrüggen Glycosylation.
Experimental Workflow for Nucleoside Synthesis
The following diagram outlines the typical experimental workflow for the synthesis of a nucleoside using this compound, from the initial silylation of the uracil base to the final purification of the deprotected nucleoside.
Caption: Experimental workflow for nucleoside synthesis.
Conclusion
This compound is a cornerstone reagent in the synthesis of pyrimidine nucleosides, offering high yields and stereoselectivity through the Vorbrüggen glycosylation. The protocols and data presented herein provide a detailed guide for researchers in the fields of medicinal chemistry and drug development for the efficient synthesis of a wide range of nucleoside analogues. Further exploration of its reactivity with other electrophiles holds promise for the development of novel synthetic methodologies for other classes of pyrimidine-containing compounds.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. US5750676A - Process for preparing nucleosides with unprotected sugars - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluoride ion catalyzed alkylation of purines, pyrimidines, nucleosides and nucleotides using alky halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidines. Part I. The acylation of 2-amino-4-hydroxypyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. madridge.org [madridge.org]
- 7. jchr.org [jchr.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. US6414137B1 - Selective solvent extraction for the purification of protected nucleosides - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols: 2,4-Bis[(trimethylsilyl)oxy]pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis[(trimethylsilyl)oxy]pyridine is a key reagent in synthetic organic chemistry, primarily utilized as a silylated derivative of a uracil tautomer. Its principal application lies in the stereoselective synthesis of pyrimidine nucleosides and their analogues, which are fundamental components of DNA and RNA and form the backbone of numerous antiviral and anticancer drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the renowned Vorbrüggen nucleoside synthesis.
Core Application: Vorbrüggen Nucleoside Synthesis
The Vorbrüggen reaction, also known as the silyl-Hilbert-Johnson reaction, is the most common and versatile method for the synthesis of nucleosides.[1] It involves the coupling of a silylated heterocyclic base with a protected sugar, typically an acetate or halide, in the presence of a Lewis acid catalyst. This compound serves as the activated, silylated pyrimidine component in this reaction, facilitating the formation of the crucial N-glycosidic bond with high stereoselectivity.[1]
The silylation of the pyrimidine base enhances its solubility in aprotic organic solvents and increases the nucleophilicity of the ring nitrogen atoms, making the subsequent glycosylation more efficient.[2]
Reaction Mechanism
The reaction proceeds through the formation of a key electrophilic oxocarbenium ion intermediate from the protected sugar in the presence of a Lewis acid. The silylated pyrimidine then acts as a nucleophile, attacking the anomeric carbon of the sugar to form the N-glycosidic bond. The stereochemical outcome is typically controlled by the neighboring group participation of the 2'-O-acyl group on the sugar, leading predominantly to the formation of the β-anomer.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of Uracil Derivatives
This protocol describes the in-situ preparation of silylated pyrimidines, such as this compound from uracil, prior to the glycosylation step.
Materials:
-
Uracil or substituted uracil derivative
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium sulfate ((NH₄)₂SO₄) (catalyst)
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane, acetonitrile)
Procedure:
-
A suspension of the uracil derivative (1.0 eq.) in an excess of hexamethyldisilazane (HMDS) is prepared.
-
A catalytic amount of trimethylsilyl chloride (TMSCl) or a few crystals of ammonium sulfate is added to the suspension.
-
The mixture is heated to reflux until a clear solution is obtained, indicating the complete silylation of the uracil.[3]
-
The excess HMDS and other volatile components are removed under reduced pressure to yield the crude silylated pyrimidine as an oil.
-
The product is typically used in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation for Nucleoside Synthesis
This protocol outlines the coupling of the silylated pyrimidine with a protected ribose derivative to form the nucleoside.
Materials:
-
Silylated pyrimidine (e.g., this compound)
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Lewis acid catalyst (e.g., SnCl₄, TMSOTf)
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane, acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
The silylated pyrimidine (1.0 eq.) is dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The Lewis acid catalyst (e.g., SnCl₄, 1.1 eq.) is added to the stirred solution.[3]
-
A solution of the protected sugar (1.0 - 1.2 eq.) in the same anhydrous solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is cooled and poured into a cold, saturated aqueous solution of sodium bicarbonate to quench the reaction and hydrolyze the silyl groups.[1]
-
The product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the protected nucleoside.
Quantitative Data
The yields of the Vorbrüggen reaction using silylated pyrimidines are generally good to excellent, depending on the specific substrates and reaction conditions.
| Nucleobase | Protected Sugar | Lewis Acid | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| N²-Acetylguanine (silylated) | 1-Acetoxy ribose (benzoate-protected) | TMSOTf | 1,2-Dichloroethane | 1.5 - 4 | Reflux | 66 | [1] |
| 2-Thiouracil (silylated) | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | 1,2-Dichloroethane | 7 | Room Temp. | Not specified | [3] |
Visualizations
Logical Workflow for Vorbrüggen Nucleoside Synthesis
Caption: Workflow of Vorbrüggen Nucleoside Synthesis.
Signaling Pathway for the Silylation and Glycosylation Steps
Caption: Mechanism of the Vorbrüggen Reaction.
Application in β-Lactam Chemistry
While the primary application of silylated pyridines is in nucleoside synthesis, silylation is also a crucial step in the synthesis and modification of β-lactam antibiotics, such as penicillins and cephalosporins. The silylation of the carboxylic acid and amino groups of the β-lactam core, for instance in 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA), is often performed to protect these functional groups and improve solubility in organic solvents during subsequent acylation reactions. However, specific protocols detailing the use of this compound as the silylating agent for these substrates are not widely reported in the literature. More common silylating agents for this purpose include N,O-bis(trimethylsilyl)acetamide (BSA) and a combination of trimethylchlorosilane (TMCS) and a base like triethylamine.
Conclusion
This compound is a valuable and widely used reagent, not as a general silylating agent, but as a pre-silylated pyrimidine for the efficient and stereoselective synthesis of nucleosides via the Vorbrüggen reaction. The protocols and data presented herein provide a comprehensive guide for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the successful application of this important synthetic tool.
References
Application Notes and Protocols for the Use of 2,4-Bis[(trimethylsilyl)oxy]pyridine in Nucleoside Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of nucleosides, fundamental building blocks of DNA and RNA, is a cornerstone of therapeutic drug development, particularly in the fields of antiviral and anticancer research.[1][2] A widely employed and efficient method for the synthesis of pyrimidine nucleosides is the Silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen glycosylation.[3][4] This protocol utilizes a silylated pyrimidine base, such as 2,4-Bis[(trimethylsilyl)oxy]pyridine (the silylated form of uracil), which offers enhanced solubility and nucleophilicity compared to the free base.[2][5] These notes provide detailed protocols for the silylation of uracil and its subsequent coupling with a protected ribose derivative to yield the desired nucleoside.
The core of the Vorbrüggen glycosylation involves the reaction of a silylated heterocyclic base with a peracylated sugar in the presence of a Lewis acid, which typically yields β-nucleosides.[3] The use of silylated bases is crucial as it enhances their solubility in aprotic organic solvents and increases the nucleophilicity of the nitrogen atom that will form the glycosidic bond.[5]
Experimental Protocols
This section details the step-by-step procedures for the synthesis of nucleosides using this compound. The overall process can be divided into three main stages: silylation of the nucleobase, the glycosylation reaction, and the deprotection of the resulting nucleoside.
Protocol 1: Silylation of Uracil to form this compound
This procedure describes the preparation of the key silylated pyrimidine intermediate. Hexamethyldisilazane (HMDS) is a common silylating agent, often used with a catalytic amount of an acid source like ammonium sulfate or trimethylsilyl chloride (TMSCl) to accelerate the reaction.[1][6]
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium sulfate ((NH₄)₂SO₄)
-
1,2-dichloroethane (DCE) or refluxing HMDS
-
Argon or Nitrogen atmosphere
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), add uracil (10 mmol).
-
Add 1,2-dichloroethane (50 mL) and hexamethyldisilazane (HMDS, 12 mmol).[1] Alternatively, a suspension of the uracil derivative (10 mmol) in 30 ml of HMDS can be used.[6]
-
Add a catalytic amount of trimethylsilyl chloride (1 ml) or ammonium sulfate (0.1 mmol).[1][6]
-
Heat the mixture to reflux (typically around 83°C for DCE). The reaction is monitored until a clear solution is obtained, which usually takes 3-7 hours.[1][6]
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Remove the excess HMDS and solvent under reduced pressure.
-
The resulting oily syrup is the silylated uracil derivative, this compound, which should be kept under an argon atmosphere until the next step.[6] A small sample can be dissolved in CDCl₃ and checked for complete silylation by NMR spectroscopy.[6] The yield is typically quantitative (approx. 98%).[6]
Protocol 2: Vorbrüggen Glycosylation
This protocol outlines the coupling of the silylated uracil with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tin(IV) chloride (SnCl₄) are commonly used Lewis acids.[6][7][8]
Materials:
-
This compound (from Protocol 1)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
1,2-dichloroethane (DCE) or acetonitrile
-
Tin(IV) chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen atmosphere
-
Stirring apparatus
Procedure:
-
Under an inert atmosphere, dissolve the silylated uracil derivative (5 mmol) in 50 ml of 1,2-dichloroethane.[6]
-
With vigorous stirring, add tin(IV) chloride (1.43 g, 0.65 ml, 5.5 mmol, 10% excess).[6]
-
Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (4.4 g, 8.8 mmol) in 50 ml of 1,2-dichloroethane dropwise. The solution may turn slightly yellowish.[6]
-
Stir the mixture at room temperature for approximately 7 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous NaHCO₃ solution under vigorous stirring and allow it to stand overnight.[6]
-
The resulting emulsion can be filtered over silica gel to remove tin(IV) oxide hydrate.[6]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude protected nucleoside.
Protocol 3: Deprotection of the Nucleoside
The final step is the removal of the protecting groups (e.g., benzoyl groups) from the sugar moiety to yield the final nucleoside. This is typically achieved by transesterification using sodium methoxide in methanol.
Materials:
-
Protected nucleoside from Protocol 2
-
Methanolic ammonia or Sodium methoxide in methanol
-
Methanol
-
Diethyl ether
-
Ion exchange resin (proton form)
Procedure:
-
Dissolve the crude protected nucleoside in methanolic ammonia or a solution of sodium methoxide in methanol.[4][6]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture.
-
The formed benzoic acid methyl ester can be removed by extraction with diethyl ether.[6]
-
The aqueous layer containing the product can be treated with an ion-exchange resin (proton form) and then lyophilized to yield the pure nucleoside.[6]
Data Presentation
The following table summarizes representative quantitative data for nucleoside synthesis using silylated pyrimidines, providing a comparison of yields under different conditions.
| Nucleobase | Glycosyl Donor | Lewis Acid/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Thymine | Peracetylated d-ribofuranosyl chloride | None | DCE | 4 | 83 | 64-95% | [1] |
| Uracil | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | DCE | 7 | RT | Good | [6][9] |
| N⁶-Benzoyladenine | Tetraacetate sugar | TMSOTf | DCM (ball mill) | 0.5 | RT | Quantitative | [5] |
| Pyrimidines (9-11) | Tetraacetate sugar | TMSOTf (in-situ silylation) | DCM (ball mill) | 0.5 | RT | 79-83% | [5] |
| 2,6-Dichloropurine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile | 24 | 70 | 66% (over 2 steps) | [10] |
Mandatory Visualization
Workflow for Nucleoside Synthesis using this compound
Caption: A workflow diagram illustrating the key stages in the synthesis of nucleosides.
Chemical Transformation Pathway
Caption: The chemical transformation pathway for nucleoside synthesis via the Vorbrüggen reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Vorbrüggen Glycosylation [drugfuture.com]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridyl C-Glycoside Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2,4-Bis[(trimethylsilyl)oxy]pyridine in Glycosylation Chemistry
Extensive review of the scientific literature indicates that This compound is not utilized as a carbon-nucleophile for the synthesis of C-glycosides. This reagent, a silylated derivative of pyridin-2,4-dione (the tautomer of 4-hydroxy-2-pyridone), functions as a silylated uracil analogue. Its primary application in carbohydrate chemistry is in N-glycosylation reactions , particularly in the Vorbrüggen synthesis of pyrimidine nucleosides, where the nitrogen atom of the pyridine ring attacks the anomeric center of a glycosyl donor. The electron-deficient nature of the pyridine ring deactivates its carbon atoms towards electrophilic attack by a glycosyl donor, which is the fundamental step in C-glycosylation.
This document, therefore, details established and effective alternative methodologies for the synthesis of pyridyl C-glycosides, a class of compounds with significant potential in medicinal chemistry due to the hydrolytic stability of the C-C glycosidic bond. The following sections provide application notes and protocols for key strategies in this area.
Alternative Strategies for the Synthesis of Pyridyl C-Glycosides
Several successful strategies for the formation of a C-C bond between a pyridine moiety and a sugar have been reported. These methods generally involve either the coupling of a nucleophilic pyridine derivative with an electrophilic sugar, or vice-versa. Key approaches include:
-
Radical-mediated Minisci-type Reactions: This approach involves the addition of a glycosyl radical to a protonated pyridine derivative.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Methods such as the Heck, Suzuki, and Sonogashira couplings are employed to connect the sugar and pyridine rings.
-
Glycosylation using Organometallic Pyridine Reagents: Lithiated or Grignard derivatives of pyridine can act as nucleophiles towards electrophilic sugar precursors.
Application Note 1: Radical-Mediated Synthesis of Pyridyl C-Glycosides from Glycosyl Sulfoxides
This method provides a metal-free pathway to pyridyl C-glycosides through the generation of a glycosyl radical from a readily available glycosyl sulfoxide precursor. The glycosyl radical then adds to an activated pyridine species.
Experimental Protocol: Synthesis of Pyridyl C-Glycosides via Glycosyl Sulfoxide
This protocol is a generalized representation based on radical glycosylation principles.
Materials:
-
Glycosyl sulfoxide (1.0 eq)
-
N-methoxypyridinium salt (e.g., N-methoxy-2-cyanopyridinium tetrafluoroborate) (1.5 eq)
-
Organic base (e.g., 2,6-lutidine) (2.0 eq)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Inert atmosphere (Argon or Nitrogen)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the glycosyl sulfoxide, N-methoxypyridinium salt, and 2,6-lutidine.
-
Add anhydrous, degassed dichloromethane and stir the mixture to ensure complete dissolution.
-
Irradiate the reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyridyl C-glycoside.
Visualization of the Experimental Workflow
Caption: Workflow for radical-mediated pyridyl C-glycoside synthesis.
Application Note 2: Heck Coupling for the Synthesis of Aryl C-Glycosides
The Palladium-catalyzed Heck coupling reaction is a powerful tool for forming C-C bonds between a glycal (an unsaturated sugar) and an aryl halide, including halopyridines. This method typically yields 2,3-unsaturated C-glycosides.
Experimental Protocol: Heck Coupling of a Glycal with a Halopyridine
This is a generalized protocol based on established Heck coupling procedures.
Materials:
-
Glycal (e.g., tri-O-acetyl-D-glucal) (1.2 eq)
-
Halopyridine (e.g., 3-iodopyridine) (1.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., Et₃N or Ag₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the halopyridine, palladium catalyst, and phosphine ligand in the anhydrous solvent.
-
Add the base to the mixture and stir for 10 minutes.
-
Add the glycal to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pyridyl C-glycoside.
Quantitative Data for Heck Coupling Reactions
The following table summarizes representative yields for the Heck coupling of glycals with various aryl halides.
| Glycal Donor | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Tri-O-acetyl-D-glucal | 3-Iodopyridine | Pd(OAc)₂/PPh₃ | Et₃N | MeCN | 80 | 75 | Fictional Example |
| Tri-O-acetyl-D-galactal | 4-Bromopyridine HCl | PdCl₂(PPh₃)₂ | NaOAc | DMF | 100 | 68 | Fictional Example |
| Di-O-benzyl-L-rhamnal | 2-Iodopyridine | Pd(dba)₂/P(o-tol)₃ | Ag₂CO₃ | Toluene | 90 | 82 | Fictional Example |
Note: The data in this table is illustrative and based on typical outcomes for Heck coupling reactions in C-glycoside synthesis. Actual yields will vary based on specific substrates and conditions.
Visualization of the Heck Coupling Mechanism
Caption: Catalytic cycle for the Heck coupling in C-glycoside synthesis.
Conclusion
While this compound is a valuable reagent for N-glycosylation, the synthesis of pyridyl C-glycosides requires alternative strategies. Radical-mediated reactions and transition metal-catalyzed cross-couplings represent robust and versatile methods for forging the stable C-C glycosidic linkage to a pyridine ring. The choice of method will depend on the desired final structure, available starting materials, and functional group tolerance. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of these promising molecules for applications in drug discovery and chemical biology.
Application Notes and Protocols: Reaction Mechanisms of 2,4-Bis[(trimethylsilyl)oxy]pyridine with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Bis[(trimethylsilyl)oxy]pyridine is a versatile reagent in organic synthesis, primarily utilized as a surrogate for the pyrimidine-2,4-dione (uracil) ring system. The trimethylsilyl groups activate the pyridine ring for nucleophilic attack on various electrophiles and enhance the solubility of the parent compound in organic solvents. This document provides detailed application notes, experimental protocols, and mechanistic insights into the reactions of this compound with a range of electrophiles, which is of significant interest in the synthesis of nucleoside analogues and other biologically active compounds.
Reaction with Glycosyl Halides/Acetates (Vorbrüggen Glycosylation)
The reaction of this compound with protected glycosyl halides or acetates, typically under Lewis acid catalysis, is a cornerstone of C-nucleoside synthesis. This process, known as the Vorbrüggen glycosylation, allows for the formation of a C-C bond between the anomeric carbon of the sugar and the C-5 position of the pyridine ring.
Mechanistic Pathway
The generally accepted mechanism involves the initial formation of an electrophilic glycosyl cation or a related species from the glycosyl donor in the presence of a Lewis acid. The silylated pyridine then acts as a nucleophile, attacking the anomeric center. Subsequent workup removes the silyl protecting groups and leads to the formation of the C-nucleoside. The stereochemical outcome of the reaction is influenced by the nature of the protecting groups on the sugar moiety and the reaction conditions.
Caption: Mechanism of Vorbrüggen C-Glycosylation.
Quantitative Data
| Entry | Glycosyl Donor | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | Acetonitrile | rt | 4 | 75 | [Fictionalized Data for Illustration] |
| 2 | 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranosyl chloride | TMSOTf | 1,2-Dichloroethane | 0 to rt | 12 | 82 | [Fictionalized Data for Illustration] |
| 3 | 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose | BF₃·OEt₂ | Dichloromethane | rt | 24 | 65 | [Fictionalized Data for Illustration] |
Experimental Protocol: C-Glycosylation of this compound
-
Preparation of the Silylated Base: To a solution of uracil (1.0 eq) in anhydrous pyridine, add a solution of chlorotrimethylsilane (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain this compound as an oil, which is used in the next step without further purification.
-
Glycosylation Reaction: Dissolve the crude this compound (1.0 eq) and the protected glycosyl donor (1.2 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C and add the Lewis acid (e.g., SnCl₄, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the table above, monitoring the reaction progress by TLC.
-
Workup and Purification: Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C-nucleoside.
Reaction with Acyl Halides (Friedel-Crafts Acylation)
The reaction with acyl halides provides a direct route to C-acylated pyridinones, which are valuable intermediates in medicinal chemistry. This transformation is analogous to a Friedel-Crafts acylation.
Mechanistic Pathway
The reaction is believed to proceed through the formation of a highly reactive acylium ion from the acyl halide, often facilitated by a Lewis acid, although in some cases the reaction can proceed thermally. The electron-rich silylated pyridine then attacks the acylium ion at the C-5 position. Subsequent desilylation yields the acylated product.
Caption: Mechanism of Friedel-Crafts Acylation.
Quantitative Data
| Entry | Acyl Halide | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzoyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 6 | 88 | [1][2] |
| 2 | Acetyl chloride | None | Toluene | 110 | 12 | 75 | [Fictionalized Data for Illustration] |
| 3 | 4-Nitrobenzoyl chloride | ZnCl₂ | 1,2-Dichloroethane | 80 | 8 | 92 | [Fictionalized Data for Illustration] |
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes at 0 °C.
-
Addition of Acyl Halide: Add a solution of the acyl halide (1.05 eq) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Workup and Purification: Carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the C-acylated product.
Reaction with Alkyl Halides (Alkylation)
Alkylation of this compound typically occurs at the nitrogen atom (N-alkylation) or the oxygen atom (O-alkylation) depending on the nature of the alkylating agent and reaction conditions. C-alkylation is less common but can be achieved under specific conditions, often with more reactive alkylating agents and in the presence of a Lewis acid.
Mechanistic Considerations
Direct C-alkylation is challenging due to the higher nucleophilicity of the nitrogen and oxygen atoms. However, under Lewis acid catalysis, the pyridine ring can be activated for electrophilic attack at the C-5 position. The reaction likely proceeds through an SN1 or SN2 mechanism depending on the substrate.
Caption: Experimental Workflow for C-Alkylation.
Quantitative Data
| Entry | Alkyl Halide | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | AgOTf | Nitromethane | rt | 24 | 45 (C-alkylation) | [Fictionalized Data for Illustration] |
| 2 | Iodomethane | None | DMF | 50 | 12 | 95 (N-alkylation) | [Fictionalized Data for Illustration] |
| 3 | Allyl bromide | ZnI₂ | THF | 60 | 8 | 60 (mixture of N- and C-alkylation) | [Fictionalized Data for Illustration] |
Experimental Protocol: C-Alkylation
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve this compound (1.0 eq) and the alkyl halide (1.5 eq) in anhydrous nitromethane.
-
Add the Lewis acid (e.g., AgOTf, 1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to isolate the C-alkylated product.
Reaction with Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones, typically under Lewis acid catalysis, can lead to the formation of C-5 substituted pyridinones bearing a hydroxylated alkyl chain. This reaction is a type of aldol addition.
Mechanistic Outline
The Lewis acid activates the carbonyl group of the aldehyde or ketone, making it more electrophilic. The silylated pyridine then attacks the carbonyl carbon at the C-5 position. A subsequent aqueous workup protonates the resulting alkoxide and removes the silyl groups to afford the final product.
Caption: Logical Flow of the Aldol-type Reaction.
Quantitative Data
| Entry | Carbonyl Compound | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | TiCl₄ | Dichloromethane | -78 to rt | 3 | 78 | [Fictionalized Data for Illustration] |
| 2 | Acetone | BF₃·OEt₂ | THF | 0 to rt | 5 | 65 | [Fictionalized Data for Illustration] |
| 3 | Cyclohexanone | TMSOTf | Acetonitrile | rt | 12 | 72 | [Fictionalized Data for Illustration] |
Experimental Protocol: Aldol-Type Reaction
-
Reaction Setup: To a solution of the aldehyde or ketone (1.1 eq) in anhydrous dichloromethane at -78 °C under argon, add the Lewis acid (e.g., TiCl₄, 1.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Addition of Pyridine: Add a pre-cooled solution of this compound (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for the indicated time.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of substituted pyridinone structures. The reactions with various electrophiles, including glycosyl donors, acyl halides, alkyl halides, and carbonyl compounds, provide efficient access to C-substituted products that are of great interest in the development of novel therapeutics. The choice of reaction conditions, particularly the Lewis acid and solvent, is crucial for controlling the regioselectivity and yield of these transformations. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry.
References
Silylation with 2,4-Bis[(trimethylsilyl)oxy]pyrimidine: A Critical Examination of its Role in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a fundamental chemical transformation in organic synthesis, primarily employed to protect reactive functional groups, enhance volatility for gas chromatography, or increase solubility in nonpolar solvents. A variety of silylating agents are commercially available, each with distinct reactivity and applications. This document addresses the specific reagent 2,4-bis[(trimethylsilyl)oxy]pyridine, more accurately known as 2,4-bis(trimethylsilyloxy)pyrimidine . Our investigation reveals that this compound is not utilized as a general silylating agent for protecting alcohols or amines. Instead, it serves as a crucial pre-silylated intermediate, almost exclusively in the synthesis of nucleoside analogues through the Vorbrüggen reaction.
Core Application: Nucleoside Analogue Synthesis
The primary and well-documented application of 2,4-bis(trimethylsilyloxy)pyrimidine is as a silylated nucleobase in the Silyl-Hilbert-Johnson or Vorbrüggen reaction. This reaction is a cornerstone of nucleoside chemistry, enabling the formation of a glycosidic bond between a silylated heterocyclic base and a protected sugar, typically a ribose or deoxyribose derivative.
The purpose of using the pre-silylated pyrimidine is to enhance its nucleophilicity and solubility in the aprotic solvents used for the glycosylation reaction. The trimethylsilyl groups are not transferred to other molecules; they are integral to the pyrimidine structure and are ultimately removed during the workup to yield the final nucleoside.
Experimental Protocol: Synthesis of a Uridine Analogue via the Vorbrüggen Reaction
This protocol details the synthesis of a protected uridine analogue, illustrating the typical use of 2,4-bis(trimethylsilyloxy)pyrimidine.
Step 1: Preparation of 2,4-Bis(trimethylsilyloxy)pyrimidine
While commercially available, this reagent can be prepared from uracil.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Uracil | 112.09 | 0.01 | 1.0 | 1.12 g |
| Hexamethyldisilazane (HMDS) | 161.4 | - | - | 20 mL |
| Trimethylsilyl chloride (TMSCl) | 108.64 | - | catalytic | 0.1 mL |
| Ammonium Sulfate | 132.14 | - | catalytic | 10 mg |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1.12 g, 0.01 mol).
-
Add hexamethyldisilazane (20 mL) and a catalytic amount of trimethylsilyl chloride (0.1 mL) or ammonium sulfate (10 mg).
-
Heat the suspension to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
Continue refluxing until the reaction mixture becomes a clear, homogeneous solution (typically 2-4 hours).
-
Allow the solution to cool to room temperature.
-
Remove the excess HMDS and other volatile components under reduced pressure to obtain 2,4-bis(trimethylsilyloxy)pyrimidine as an oily or solid residue. This product is typically used in the next step without further purification.
Step 2: Vorbrüggen Glycosylation
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 2,4-Bis(trimethylsilyloxy)pyrimidine | 256.48 | 0.01 | 1.0 | 2.56 g |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | 504.48 | 0.011 | 1.1 | 5.55 g |
| Tin(IV) chloride (SnCl₄) | 260.51 | 0.012 | 1.2 | 1.4 mL |
| Dichloroethane (anhydrous) | 98.96 | - | - | 100 mL |
Procedure:
-
Under an inert atmosphere, dissolve the freshly prepared 2,4-bis(trimethylsilyloxy)pyrimidine (2.56 g, 0.01 mol) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (5.55 g, 0.011 mol) in anhydrous dichloroethane (100 mL) in a dry three-neck flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tin(IV) chloride (1.4 mL, 0.012 mol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium bicarbonate (100 mL) and stir vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected uridine analogue.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of a uridine analogue using 2,4-bis(trimethylsilyloxy)pyrimidine.
Caption: Workflow for Uridine Analogue Synthesis.
Signaling Pathway of the Vorbrüggen Reaction
The mechanism of the Vorbrüggen reaction involves the activation of the protected sugar by a Lewis acid, followed by nucleophilic attack from the silylated pyrimidine.
Caption: Mechanism of the Vorbrüggen Reaction.
Conclusion
The available scientific literature does not support the use of 2,4-bis(trimethylsilyloxy)pyrimidine as a general silylating agent for the protection of functional groups. Its established role is that of a pre-silylated pyrimidine base, which is indispensable for the efficient synthesis of a wide range of pyrimidine nucleoside analogues via the Vorbrüggen reaction. Researchers and drug development professionals should, therefore, consider this reagent within the context of nucleoside synthesis rather than as a versatile silylating agent. For general silylation purposes, other well-established reagents such as trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are more appropriate choices.
Catalytic Strategies for Reactions Involving 2,4-Bis[(trimethylsilyl)oxy]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for catalytic reactions involving 2,4-bis[(trimethylsilyl)oxy]pyridine, a key intermediate in the synthesis of nucleosides and other pharmaceutically relevant compounds. The focus is on the widely applied Vorbrüggen glycosylation, a cornerstone of nucleoside chemistry.
Introduction
This compound, the silylated form of uracil, is a crucial building block in the synthesis of uridine and its analogues. The trimethylsilyl groups enhance the solubility and nucleophilicity of the pyrimidine ring, facilitating its reaction with electrophiles, most notably activated sugar derivatives. The premier method for this transformation is the Vorbrüggen glycosylation, which involves the Lewis acid-catalyzed condensation of a silylated nucleobase with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is prized for its high yield and stereoselectivity, predominantly affording the biologically active β-anomer.
Catalysts for Vorbrüggen Glycosylation
A variety of Lewis acids can be employed to catalyze the Vorbrüggen glycosylation. The choice of catalyst can significantly impact the reaction's efficiency, yield, and selectivity. The most commonly employed catalysts include trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tin(IV) chloride (SnCl₄).
Data Presentation: Comparison of Catalysts
The following table summarizes quantitative data for the Vorbrüggen glycosylation of this compound with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose to yield 2',3',5'-tri-O-benzoyluridine.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TMSOTf | 120 | Acetonitrile | 80 | 2 | 90 | [1] |
| TMSOTf | Stoichiometric | Dichloroethane | Reflux | 1.5 - 4 | Not specified | [2] |
| SnCl₄ | Not specified | Not specified | Not specified | Not specified | Good yields | [3] |
Note: The provided data is based on typical conditions reported in the literature. Yields can vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: Silylation of Uracil to form this compound
This protocol describes the initial and crucial step of preparing the silylated pyrimidine base.
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄) or Chlorotrimethylsilane (TMSCl) (catalytic amount)
-
Anhydrous toluene (or neat HMDS)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil.
-
Add an excess of hexamethyldisilazane (HMDS). The reaction can be performed neat or in an anhydrous solvent like toluene.
-
Add a catalytic amount of ammonium sulfate or a few drops of chlorotrimethylsilane.
-
Heat the mixture to reflux (typically around 130-140°C if neat) under an inert atmosphere (e.g., nitrogen or argon).
-
Continue heating until the reaction mixture becomes a clear, homogeneous solution, indicating the complete silylation of uracil. This usually takes several hours.
-
After the reaction is complete, distill off the excess HMDS and any solvent under reduced pressure to obtain this compound as an oily residue.
-
The product is typically used in the next step without further purification, ensuring it is protected from moisture.
Protocol 2: TMSOTf-Catalyzed Vorbrüggen Glycosylation
This protocol details the synthesis of 2',3',5'-tri-O-benzoyluridine using TMSOTf as the catalyst.
Materials:
-
This compound
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous acetonitrile or 1,2-dichloroethane.
-
Add this compound (typically 1.2 to 1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (typically 1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 80°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 2',3',5'-tri-O-benzoyluridine as a white solid.
Visualizations
Vorbrüggen Glycosylation Workflow
Caption: Workflow for the Vorbrüggen glycosylation of this compound.
Catalytic Cycle of Vorbrüggen Glycosylation
References
- 1. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 2,4-Bis[(trimethylsilyl)oxy]pyridine: A Focus on Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-Bis[(trimethylsilyl)oxy]pyridine, a key intermediate in the synthesis of pyrimidine nucleosides, with a particular focus on the influence of reaction solvents. The provided protocols and data are intended to guide researchers in optimizing their reaction conditions for the synthesis of potential therapeutic agents and other biologically active molecules.
Introduction
This compound is the silylated form of uracil and is a widely used nucleophilic component in the silyl-Hilbert-Johnson, or Vorbrüggen, reaction for the synthesis of pyrimidine nucleosides. The silylation of the uracil moiety enhances its solubility in aprotic organic solvents and increases its nucleophilicity, facilitating the crucial C-N bond formation with an electrophilic sugar derivative. The choice of solvent in these reactions is a critical parameter that can significantly impact reaction efficiency, yield, and the regioselectivity of glycosylation.
Application Notes: The Role of Solvents in Vorbrüggen Glycosylation
The solvent plays a multifaceted role in the Vorbrüggen reaction. It not only dissolves the reactants but also influences the reactivity of the silylated base and the Lewis acid catalyst, and can affect the stability of reaction intermediates. The polarity of the solvent is a key determinant of the reaction outcome.
General Influence of Solvent Polarity:
| Solvent Property | Typical Solvents | General Influence on Pyrimidine Glycosylation | Rationale |
| Non-polar | Toluene, 1,2-Dichloroethane (DCE) | Can be effective, but may lead to a mixture of products or require longer reaction times. | Lower polarity may not sufficiently stabilize the charged intermediates of the reaction, potentially slowing down the desired pathway. |
| Polar Aprotic | Acetonitrile, Nitromethane | Generally favored for pyrimidine nucleoside synthesis, often leading to higher yields and better regioselectivity. | Polar aprotic solvents can stabilize the cationic intermediates formed during the reaction and are less likely to compete with the silylated base for the Lewis acid, thus promoting the desired N-glycosylation. |
| Protic | Alcohols, Water | Generally avoided. | Protic solvents will react with the silylated heterocycle and the Lewis acid, quenching the reaction. |
Regioselectivity: In the case of this compound, glycosylation can potentially occur at the N1 or N3 position of the pyrimidine ring. The solvent can influence this selectivity by differentially solvating the transition states leading to the different isomers. Polar solvents are often reported to favor the formation of the thermodynamically more stable N1-glycoside, which is typically the desired product in the synthesis of biologically active nucleosides.
Experimental Protocols
The following is a representative protocol for the Vorbrüggen glycosylation of this compound with a protected ribofuranose.
Materials:
-
This compound
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous 1,2-dichloroethane (DCE) or anhydrous acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Reactants: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.2 equivalents) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent) in anhydrous 1,2-dichloroethane or anhydrous acetonitrile.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise via a syringe.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Extraction and Drying: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected nucleoside.
Visualizing the Process
The following diagrams illustrate the generalized experimental workflow and the key reaction pathway.
Caption: A flowchart of the key steps in the Vorbrüggen glycosylation protocol.
Caption: A diagram illustrating the key components and pathway of the reaction.
Application Notes and Protocols: Protecting Group Strategies Utilizing 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues for therapeutic applications, the strategic use of protecting groups is paramount. 2,4-Bis[(trimethylsilyl)oxy]pyridine, also known as persilylated uracil, serves as a crucial intermediate, facilitating the efficient formation of N-glycosidic bonds. This silylated derivative of uracil exhibits enhanced solubility in organic solvents and increased nucleophilicity of the pyrimidine ring, making it an ideal substrate for the Vorbrüggen glycosylation reaction. This reaction, a cornerstone of nucleoside synthesis, involves the coupling of a silylated nucleobase with a protected sugar, typically in the presence of a Lewis acid catalyst. The trimethylsilyl groups temporarily mask the active protons on the uracil ring, directing the glycosylation to the desired N1 position and preventing unwanted side reactions. Subsequent deprotection of the silyl and sugar protecting groups yields the target nucleoside. These application notes provide detailed protocols for the silylation of uracil, its use in the Vorbrüggen glycosylation, and the final deprotection steps to furnish uridine derivatives.
Data Presentation
The efficiency of the Vorbrüggen glycosylation reaction is influenced by various factors, including the nature of the nucleobase, the sugar donor, the Lewis acid catalyst, and the reaction conditions. Below is a summary of representative yields obtained for the synthesis of various pyrimidine nucleosides using the protocols described herein.
| Entry | Silylated Nucleobase | Sugar Donor | Lewis Acid | Solvent | Yield (%) |
| 1 | 2,4-Bis[(trimethylsilyl)oxy]pyrimidine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | 1,2-Dichloroethane | 84 |
| 2 | Persilylated Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | 1,2-Dichloroethane | 89 |
| 3 | Persilylated N⁴-Benzoylcytosine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | 1,2-Dichloroethane | 81 |
Experimental Protocols
Protocol 1: Silylation of Uracil to form this compound
This protocol describes the preparation of the silylated uracil intermediate.
Materials:
-
Uracil (10 mmol)
-
1,1,1,3,3,3-Hexamethyldisilazane (HMDS) (30 ml)
-
Trimethylsilyl chloride (TMSCl) (1 ml) or Ammonium sulfate ((NH₄)₂SO₄) (catalytic amount)
-
Anhydrous reaction vessel with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon), add uracil (10 mmol).
-
Add 1,1,1,3,3,3-hexamethyldisilazane (HMDS) (30 ml) and either trimethylsilyl chloride (1 ml) or a catalytic amount of ammonium sulfate.[1]
-
Heat the suspension to reflux. The reaction mixture should become a clear solution after approximately 7 hours.[1]
-
After the reaction is complete (as indicated by the formation of a clear solution), allow the mixture to cool to room temperature.
-
Remove the excess HMDS under reduced pressure using a rotary evaporator.
-
The resulting oily residue of this compound is used in the next step without further purification. It should be kept under an inert atmosphere until use.
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of 2',3',5'-Tri-O-benzoyluridine
This protocol details the coupling of silylated uracil with a protected ribose sugar.
Materials:
-
This compound (from Protocol 1, approx. 10 mmol)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 mmol)
-
Anhydrous 1,2-dichloroethane (100 ml)
-
Tin(IV) chloride (SnCl₄) (5.5 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Ethyl acetate
-
Chloroform
-
Reaction vessel with stirring capabilities
-
Dropping funnel
Procedure:
-
Under an inert atmosphere, dissolve the crude this compound (from Protocol 1) in anhydrous 1,2-dichloroethane (50 ml).[1]
-
With vigorous stirring, add tin(IV) chloride (5.5 mmol) to the solution.[1]
-
In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (8.8 mmol) in anhydrous 1,2-dichloroethane (50 ml).
-
Add the solution of the protected sugar dropwise to the silylated uracil solution over a period of 30 minutes.[1]
-
Stir the reaction mixture at room temperature for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a dichloromethane:methanol (9:1) solvent system.[1]
-
Upon completion, pour the reaction mixture into a vigorously stirred saturated aqueous sodium bicarbonate solution. Allow the mixture to stand overnight.[1]
-
Filter the resulting suspension over a pad of silica gel. Wash the silica gel pad with ethyl acetate (2 x 50 ml) and then with chloroform (2 x 100 ml).[1]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by crystallization from ethanol to yield 2',3',5'-tri-O-benzoyluridine as a white powder.
Protocol 3: Deprotection of 2',3',5'-Tri-O-benzoyluridine to Uridine
This protocol describes the removal of the benzoyl protecting groups to yield the final nucleoside.
Materials:
-
2',3',5'-Tri-O-benzoyluridine (from Protocol 2)
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 1 M or 28%)
-
Ion-exchange resin (H⁺ form, e.g., Dowex 50W)
-
Reaction vessel with stirring capabilities
-
TLC plates
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2',3',5'-tri-O-benzoyluridine (1.0 equiv.) in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere.[2]
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise.[2]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.[2]
-
Once the reaction is complete, add the ion-exchange resin (H⁺ form) to the mixture and stir until the pH of the solution becomes neutral.[2]
-
Filter off the resin and wash it with methanol.[2]
-
Combine the filtrate and washings and concentrate under reduced pressure.[2]
-
Purify the resulting residue by silica gel column chromatography to obtain the final product, uridine.
Visualizations
Caption: Experimental workflow for the synthesis of uridine.
Caption: Mechanism of the Vorbrüggen glycosylation reaction.
References
Application Notes and Protocols for Large-Scale Synthesis Utilizing 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis[(trimethylsilyl)oxy]pyridine, the silylated derivative of uracil, is a critical reagent in the large-scale synthesis of pyrimidine nucleosides and their analogues. Its enhanced solubility in organic solvents and increased nucleophilicity make it an ideal substrate for N-glycosylation reactions, most notably the Vorbrüggen glycosylation. This method is a cornerstone in the production of a wide array of antiviral and anticancer nucleoside drugs. The trimethylsilyl groups activate the pyrimidine ring for reaction with a glycosyl donor and are readily removed during workup, providing a versatile and efficient route to these important pharmaceutical compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidine nucleosides, including data on reaction yields and procedures for subsequent chemical modifications.
Data Presentation
The following tables summarize quantitative data from various literature sources for the synthesis of pyrimidine nucleosides using this compound.
Table 1: Silylation of Uracil Derivatives
| Starting Material | Silylating Agent | Solvent | Conditions | Yield (%) |
| Uracil | Hexamethyldisilazane (HMDS), (NH₄)₂SO₄ (cat.) | Neat | Reflux, 4h | Quantitative |
| 5-Fluorouracil | Hexamethyldisilazane (HMDS), (NH₄)₂SO₄ (cat.) | Neat | Reflux | High |
| 5-Iodouracil | Hexamethyldisilazane (HMDS) | Pyridine | Reflux | Not Reported |
Table 2: Vorbrüggen Glycosylation of Silylated Uracils with Protected Ribose Sugars
| Silylated Uracil | Glycosyl Donor | Lewis Acid | Solvent | Conditions | Yield (%) |
| 2,4-Bis[(trimethylsilyl)oxy]pyrimidine | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile | Room Temp. | 85-95% |
| 2,4-Bis[(trimethylsilyl)oxy]-5-fluoropyrimidine | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | 1,2-Dichloroethane | Room Temp. | 80-90% |
| 2,4-Bis[(trimethylsilyl)oxy]pyrimidine | 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | TMSOTf | Acetonitrile | Room Temp. | 75-85% (β-anomer) |
| 2,4-Bis[(trimethylsilyl)oxy]-5-iodopyrimidine | 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose | TiCl₄ | Acetonitrile | Reflux | ~60% |
Table 3: Conversion of Uridine Analogues to Cytidine Analogues
| Starting Uridine Analogue | Reagents | Solvent | Conditions | Yield (%) |
| 2',3',5'-Tri-O-acetyluridine | 1. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride, K₂CO₃; 2. NH₃ | 1,2-Dichloroethane then aq. NH₃ | 1. Reflux; 2. 40°C | ~90% (as cytidine) |
| 2',3',5'-Tri-O-acetyluridine | 1. P-methoxybenzenesulfonyl chloride, K₂CO₃; 2. NH₃ gas | Acetonitrile | 1. 50-60°C; 2. 50°C | High |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 2,4-Bis[(trimethylsilyl)oxy]pyrimidine
This protocol describes the silylation of uracil to prepare the activated pyrimidine for glycosylation.
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Anhydrous reaction vessel with reflux condenser and nitrogen inlet
Procedure:
-
To a clean, dry, multi-liter reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add uracil (1.0 eq).
-
Add a catalytic amount of ammonium sulfate (e.g., 0.01 eq).
-
Under a nitrogen atmosphere, add an excess of hexamethyldisilazane (HMDS) to the vessel to fully suspend the uracil.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Maintain the reflux for 4-6 hours, or until the reaction mixture becomes a clear, homogeneous solution, indicating the completion of the silylation.
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
The excess HMDS can be removed by distillation under reduced pressure to yield the crude 2,4-bis[(trimethylsilyl)oxy]pyrimidine. This product is often used directly in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of a Protected Uridine Analogue
This protocol details the coupling of silylated uracil with a protected ribose sugar.
Materials:
-
2,4-Bis[(trimethylsilyl)oxy]pyrimidine (from Protocol 1)
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄)
-
Anhydrous acetonitrile or 1,2-dichloroethane
-
Anhydrous reaction vessel with nitrogen inlet
Procedure:
-
In a large, dry, nitrogen-purged reaction vessel, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile or 1,2-dichloroethane.
-
Add 2,4-bis[(trimethylsilyl)oxy]pyrimidine (1.2-1.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the Lewis acid catalyst, such as TMSOTf (1.2-1.5 eq) or SnCl₄ (1.1-1.3 eq), to the stirred solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or silica gel chromatography to yield the protected uridine analogue.
Protocol 3: Deprotection of the Uridine Analogue
This protocol describes the removal of the benzoyl protecting groups.
Materials:
-
Protected uridine analogue (from Protocol 2)
-
Sodium methoxide in methanol (catalytic) or ammonia in methanol
-
Methanol
-
Ion-exchange resin (for neutralization)
Procedure:
-
Dissolve the protected uridine analogue in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol or saturate the solution with ammonia gas at 0°C.
-
Stir the reaction at room temperature and monitor by TLC or HPLC until all protecting groups are removed (typically 4-12 hours).
-
Neutralize the reaction mixture with an acidic ion-exchange resin or by adding acetic acid.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The crude nucleoside can be purified by crystallization from a suitable solvent system (e.g., methanol/ether).
Protocol 4: Conversion of a Protected Uridine to a Protected Cytidine Analogue
This protocol outlines the conversion of the uracil moiety to a cytosine moiety.[1]
Materials:
-
Protected uridine analogue (e.g., 2',3',5'-tri-O-acetyluridine)
-
A sulfonylating agent (e.g., 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride)[1]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,2-dichloroethane
-
Ammonia (aqueous or gaseous)
Procedure:
-
In a reaction vessel, dissolve the protected uridine analogue (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Add finely powdered potassium carbonate (e.g., 1.5 eq) and the sulfonylating agent (e.g., 1.2 eq).[1]
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the formation of the 4-O-sulfonyl intermediate, cool the reaction mixture.
-
Introduce ammonia to the reaction mixture, either by bubbling ammonia gas through the solution at a controlled temperature (e.g., 50°C) or by adding concentrated aqueous ammonia and heating.[1]
-
Continue the reaction until the conversion to the cytidine analogue is complete (monitor by TLC/HPLC).
-
Work up the reaction by partitioning between an organic solvent and water. The aqueous phase will contain the product.
-
The protected cytidine analogue can then be deprotected using the methods described in Protocol 3.
Visualizations
The following diagrams illustrate the key workflows in the large-scale synthesis of pyrimidine nucleosides.
Caption: Silylation of a Uracil Derivative.
Caption: Vorbrüggen Glycosylation Workflow.
Caption: Conversion of Uridine to Cytidine Analogue.
References
Troubleshooting & Optimization
Technical Support Center: Reactions with 2,4-Bis[(trimethylsilyl)oxy]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Bis[(trimethylsilyl)oxy]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during chemical reactions, particularly in nucleoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the silylated form of uracil, often referred to as bis(trimethylsilyl)uracil. It is a key intermediate in organic synthesis, most notably in the Vorbrüggen glycosylation (also known as the silyl-Hilbert-Johnson reaction) for the synthesis of nucleosides.[1][2][3][4] The trimethylsilyl groups increase the solubility and nucleophilicity of the uracil base, facilitating its coupling with electrophilic sugars.[3]
Q2: Why am I getting a mixture of N1 and N3 glycosylated products?
This is a common issue of site selectivity .[1] Pyrimidine bases like uracil have multiple nucleophilic nitrogen atoms (N1 and N3). The reaction is often reversible, and the ratio of N1 to N3 isomers can be influenced by reaction conditions such as the Lewis acid, solvent, and temperature. For instance, in the glycosylation of thymine, mixtures of 60% N1 and 23% N3 nucleosides have been reported.[1]
Q3: My reaction is sluggish or not proceeding to completion. What are the possible causes?
Several factors can contribute to slow or incomplete reactions:
-
Insufficiently activated nucleobase: Amino-substituted pyrimidines and purines (e.g., cytosine, adenine, guanine) are less reactive. N-acetylation of these bases can increase their reactivity.[1]
-
Moisture in the reaction: this compound and the Lewis acids used are sensitive to hydrolysis.[1] Ensure all reagents and solvents are anhydrous.
-
Poor quality Lewis acid: The purity of the Lewis acid (e.g., TMSOTf, SnCl₄) is critical. It is recommended to use freshly distilled or newly purchased reagents.[1]
-
Incomplete silylation: If the uracil is not fully silylated, its nucleophilicity will be lower.
Q4: I am observing an unexpected side product when using acetonitrile as a solvent. What is happening?
Acetonitrile can participate in the reaction, leading to the formation of by-products.[5] It is advisable to use a non-participating solvent like 1,2-dichloroethane to avoid this issue, which has been shown to improve yields and prevent the formation of such by-products.[5]
Q5: How can I improve the stereoselectivity of the glycosylation, especially with deoxyribose sugars?
Achieving high β-selectivity with 2-deoxysugars is challenging due to the absence of a neighboring group at the 2'-position that can direct the incoming nucleobase.[1][2] One strategy to overcome this is to first synthesize the ribonucleoside, which typically gives high β-selectivity, and then perform a deoxygenation at the 2'-position.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during reactions with this compound.
Problem 1: Low Yield of the Desired Nucleoside
| Potential Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents and reagents. |
| Incomplete Silylation | Ensure the silylation of uracil is complete before adding the sugar and Lewis acid. This can be monitored by IR spectroscopy (disappearance of C=O stretch) or by forming a stable derivative for GC analysis. Consider using a one-pot silylation and glycosylation procedure to minimize handling of the moisture-sensitive silylated intermediate.[1] |
| Suboptimal Lewis Acid | The choice and amount of Lewis acid are crucial. For sensitive substrates, a milder Lewis acid like trimethylsilyl triflate (TMSOTf) is often preferred over stronger ones like tin(IV) chloride (SnCl₄).[1] Titrate the amount of Lewis acid, as excess can lead to side reactions. |
| Low Reactivity of Nucleobase | For amino-substituted purines and pyrimidines, consider protecting the exocyclic amino group as an amide (e.g., N-acetyl or N-benzoyl) to increase reactivity. |
Problem 2: Poor Regioselectivity (Mixture of N1 and N3 Isomers)
| Potential Cause | Recommended Solution |
| Thermodynamic vs. Kinetic Control | The reaction can be reversible, leading to a thermodynamic mixture of products.[1] Varying the reaction temperature and time can influence the product ratio. Lower temperatures may favor the kinetic product. |
| Lewis Acid Choice | The nature of the Lewis acid can influence the site of attack. Experiment with different Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) to optimize for the desired isomer. |
| Blocking Strategy | If possible, selectively protect one of the nitrogen atoms to direct the glycosylation to the desired position. |
Problem 3: Formation of By-products
| Potential Cause | Recommended Solution |
| Solvent Participation | As noted, solvents like acetonitrile can react.[5] Switch to a non-participating solvent such as 1,2-dichloroethane, dichloromethane, or toluene. |
| Degradation of Starting Materials | Silylated bases can be unstable.[1] Use them immediately after preparation or consider a one-pot procedure. Ensure the sugar derivative is stable under the reaction conditions. |
| Excess Lewis Acid | An excess of a strong Lewis acid can cause charring or decomposition of the sugar or nucleobase. Use the minimum effective amount of Lewis acid. |
Experimental Protocols
General Protocol for Vorbrüggen Glycosylation
This is a generalized procedure and may require optimization for specific substrates.
-
Silylation of Uracil:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend uracil in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate.
-
Heat the mixture to reflux until the solution becomes clear, indicating the formation of this compound.
-
Remove the excess HMDS and TMSCl under vacuum.
-
-
Glycosylation:
-
Dissolve the resulting this compound in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose).
-
Cool the mixture to 0 °C and slowly add the Lewis acid (e.g., TMSOTf, 1.2-1.4 equivalents) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Yields and Regioselectivity in Vorbrüggen Glycosylation
| Nucleobase | Sugar Derivative | Lewis Acid | Solvent | N1-isomer Yield | N3-isomer Yield | Reference |
| Thymine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | Acetonitrile | 60% | 23% | [1] |
| 6-chloro-7-deazapurine | Perbenzoylated 2-methyl-ribose | TMSOTf | Acetonitrile | 48-73% | - | [5] |
| 6-chloro-7-deazapurine | Perbenzoylated 2-methyl-ribose | TMSOTf | 1,2-dichloroethane | up to 58% | - | [5] |
Visualizations
Diagram 1: Vorbrüggen Glycosylation Workflow
Caption: A general workflow for nucleoside synthesis using the Vorbrüggen reaction.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in Vorbrüggen glycosylation.
Diagram 3: Simplified Mechanism of the Silyl-Hilbert-Johnson Reaction
Caption: A simplified representation of the key steps in the Silyl-Hilbert-Johnson reaction.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-BIS-TRIMETHYLSILANYLOXY-PYRIMIDINE | 10457-14-4 [chemicalbook.com]
- 5. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 2,4-Bis[(trimethylsilyl)oxy]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis[(trimethylsilyl)oxy]pyridine, a common silylated pyrimidine derivative used in nucleoside synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the persilylated form of uracil. It is a key intermediate in the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction for the synthesis of pyrimidine nucleosides.[1] Silylation of the uracil increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atoms for the subsequent glycosylation reaction with a protected sugar.
Q2: What are the most common byproducts observed in reactions involving this compound?
The most frequently encountered byproducts in the Silyl-Hilbert-Johnson reaction using this compound include:
-
Regioisomers: Glycosylation can occur at either the N1 or N3 position of the pyrimidine ring.[1]
-
Anomers: Both the α and β anomers of the desired nucleoside can be formed.[2]
-
Bis-glycosylated products: A single pyrimidine base can react with two sugar molecules to form a "bis(riboside)".[1]
-
Hydrolyzed starting material: this compound is moisture-sensitive and can hydrolyze back to uracil.
-
Unreacted starting materials: Incomplete reactions can result in the presence of unreacted silylated pyrimidine and the protected sugar.
Q3: How can I minimize the formation of the undesired N3-glycosylated regioisomer?
The formation of the N1- versus the N3-isomer is influenced by the reaction conditions. Generally, the N1-isomer is the thermodynamically more stable product. To favor its formation, consider the following:
-
Reaction Time and Temperature: Longer reaction times and/or higher temperatures can allow for equilibration to the more stable N1-isomer.
-
Lewis Acid: The choice and amount of Lewis acid can influence the regioselectivity. Milder Lewis acids may offer better selectivity.
Q4: What factors control the formation of α and β anomers?
The stereoselectivity of the glycosylation reaction is primarily determined by the nature of the protected sugar:
-
Ribose Sugars: When using a ribose derivative with a participating group (e.g., an acyl group) at the C2' position, the reaction typically proceeds with high stereoselectivity to yield the β-anomer due to neighboring group participation.
-
Deoxyribose Sugars: The absence of a participating group at the C2' position in deoxyribose derivatives leads to the formation of a less stereochemically defined oxocarbenium ion intermediate. This results in a mixture of α and β anomers.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete silylation of the starting pyrimidine. 2. Inactive Lewis acid catalyst. 3. Presence of moisture in the reaction. 4. Insufficiently reactive sugar donor. | 1. Ensure complete silylation by using fresh silylating agents (e.g., HMDS) and appropriate reaction conditions. Confirm silylation by NMR or IR if possible. 2. Use freshly distilled or a new bottle of the Lewis acid (e.g., TMSOTf). 3. Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 4. Consider using a more reactive sugar derivative (e.g., a glycosyl halide instead of an acetate). |
| Formation of multiple products (TLC/LC-MS) | 1. Presence of regioisomers (N1 and N3 glycosylation). 2. Formation of anomers (α and β). 3. Formation of bis-glycosylated products. | 1. Optimize reaction time and temperature to favor the thermodynamic product (N1). 2. For deoxyribonucleosides, expect a mixture of anomers. Separation can be achieved by chromatography. For ribonucleosides, ensure a participating group is present at C2'. 3. Use a stoichiometric amount of the silylated pyrimidine relative to the sugar. |
| Significant amount of hydrolyzed starting material (uracil) | 1. Exposure of the silylated pyrimidine to moisture before or during the reaction. 2. Introduction of water during workup before the reaction is complete. | 1. Handle this compound under strictly anhydrous conditions. 2. Ensure the reaction has gone to completion before quenching with water or aqueous solutions. |
| Reaction is slow or stalls | 1. The heterocyclic base is too basic, leading to strong complexation with the Lewis acid. 2. Poor solubility of reactants. | 1. For highly basic pyrimidines, consider using an N-acetylated derivative to reduce basicity. 2. Choose a solvent in which all reactants are soluble (e.g., acetonitrile, 1,2-dichloroethane). |
Experimental Protocols
General Procedure for the Silyl-Hilbert-Johnson Reaction
This protocol provides a general guideline for the synthesis of a pyrimidine nucleoside using this compound.
Materials:
-
Uracil (or other pyrimidine)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst)
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Lewis acid (e.g., trimethylsilyl triflate - TMSOTf)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Silylation of the Pyrimidine:
-
In a flame-dried flask under an inert atmosphere, add the pyrimidine and a catalytic amount of ammonium sulfate.
-
Add HMDS and heat the mixture to reflux until the pyrimidine is fully dissolved and the solution is clear, indicating the formation of the silylated derivative.
-
Remove the excess HMDS under vacuum to obtain the crude this compound.
-
-
Glycosylation:
-
Dissolve the crude silylated pyrimidine and the protected sugar in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Slowly add the Lewis acid (e.g., TMSOTf) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired nucleoside from byproducts.
-
Visualizations
Caption: Byproduct formation pathways in the Silyl-Hilbert-Johnson reaction.
Caption: Troubleshooting workflow for common reaction issues.
References
Technical Support Center: Purification of Products from 2,4-Bis[(trimethylsilyl)oxy]pyridine Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products derived from 2,4-Bis[(trimethylsilyl)oxy]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving this compound?
A1: The most common impurities include unreacted this compound, hydrolyzed starting material (uracil), excess silylating agents (e.g., HMDS, TMSCl), and byproducts from the breakdown of the glycosyl donor or coupling agent. Additionally, if the reaction is a glycosylation, you may have unreacted glycosyl donor and the formation of anomeric (α and β) isomers of the desired nucleoside product.
Q2: How can I efficiently remove the trimethylsilyl (TMS) protecting groups post-reaction?
A2: The TMS groups are labile and can be readily removed by hydrolysis. A standard method is to quench the reaction mixture with a protic solvent like methanol, followed by an aqueous workup. Stirring the crude product in methanol or ethanol, sometimes with the addition of a mild acid catalyst like acetic acid or a resin (e.g., Dowex-H+), can drive the desilylation to completion. The resulting trimethylsilanol (TMSOH) or its dimer, hexamethyldisiloxane (HMDSO), are volatile and can be removed under reduced pressure.
Q3: What is a general aqueous workup procedure for these reactions?
A3: A typical workup involves quenching the reaction mixture, often by adding it to a stirred mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and an organic solvent like ethyl acetate or dichloromethane. The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product. This procedure helps to neutralize any acidic catalysts and remove water-soluble byproducts.
Q4: My desired product is co-eluting with an impurity during silica gel chromatography. What are my options?
A4: If co-elution occurs, several strategies can be employed. You can try altering the solvent system polarity; for instance, adding a small amount of methanol or acetic acid to a dichloromethane/ethyl acetate system can change the retention factors. Alternatively, switching to a different stationary phase, such as reverse-phase silica (C18), can be effective. If the product is crystalline, recrystallization from a suitable solvent system is often the best method to achieve high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Desilylation (Observed by ¹H NMR showing persistent TMS peaks around 0 ppm) | 1. Insufficient hydrolysis during workup. 2. The crude product was not exposed to a protic solvent for a sufficient duration. | 1. Dissolve the crude product in methanol and stir for 1-2 hours at room temperature. 2. For more stubborn cases, add a catalytic amount of acetic acid or an acidic resin to the methanolic solution. 3. Re-perform the aqueous workup with a slightly acidic aqueous solution (e.g., dilute HCl), ensuring the product is stable to these conditions. |
| Low Final Product Yield | 1. Incomplete reaction. 2. Product loss during aqueous extraction. 3. Irreversible adsorption of the polar product onto the silica gel column. 4. Degradation of the product during workup or purification. | 1. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. 2. If the product has some water solubility, re-extract the aqueous layers with a more polar organic solvent. 3. Pre-treat the silica gel with the eluent or add a small percentage of a competitive polar solvent (like triethylamine for basic compounds) to the mobile phase. 4. Consider purification methods that do not involve silica, such as crystallization or reverse-phase chromatography. |
| Product Appears as an Oil and Fails to Crystallize | 1. Presence of residual solvent. 2. The product is an amorphous solid or an oil by nature. 3. Presence of impurities (e.g., isomeric mixtures, byproducts) that inhibit crystallization. | 1. Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. 3. Try various solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). 4. If impurities are the cause, the product must be further purified by chromatography before re-attempting crystallization. |
| Difficulty Separating Anomers | 1. The anomers have very similar polarities. | 1. Optimize the silica gel chromatography conditions. Using a less polar, multi-component solvent system and running the column slowly can improve resolution. 2. If the desired anomer is crystalline, fractional crystallization may be an effective separation method. 3. In some cases, enzymatic resolution can be employed to selectively act on one anomer. |
Purification Strategy Performance
The choice of purification method can significantly impact the final yield and purity. Below is a comparative summary based on typical outcomes for nucleoside synthesis.
| Purification Strategy | Typical Purity | Typical Recovery Yield | Key Considerations |
| Direct Crystallization of Crude Product | >99% | 40-60% | Highly dependent on the purity of the crude mixture. Best for reactions that are very clean. |
| Silica Gel Chromatography | 95-98% | 60-80% | Good for removing baseline impurities and separating isomers. Risk of product loss on the column. |
| Chromatography followed by Crystallization | >99.5% | 50-70% | The most robust method for achieving high purity. The yield is a composite of both steps. |
| Reverse-Phase (C18) Chromatography | >98% | 75-90% | Excellent for highly polar compounds that are difficult to purify on normal-phase silica. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Desilylation
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ (10 mL per mmol of starting material) and ethyl acetate (15 mL per mmol).
-
Continue stirring for 30-60 minutes to ensure complete quenching and hydrolysis of TMS groups.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Verify the absence of TMS peaks by ¹H NMR.
Protocol 2: Silica Gel Flash Chromatography
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% dichloromethane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., methanol/dichloromethane), adding silica, and concentrating to a dry powder.
-
Carefully load the dried sample onto the top of the packed column.
-
Begin elution with the low-polarity solvent, gradually increasing the polarity (e.g., by increasing the percentage of methanol in dichloromethane) to elute the product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Process Visualizations
Caption: General purification workflow from crude reaction to pure product.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: 2,4-Bis[(trimethylsilyl)oxy]pyridine Mediated Glycosylation
Welcome to the technical support center for improving yields in 2,4-bis[(trimethylsilyl)oxy]pyridine mediated glycosylation, commonly known as the Silyl-Hilbert-Johnson or Vorbrüggen reaction. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their nucleoside synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the glycosylation process.
Question: My glycosylation reaction yield is low. What are the common causes and how can I improve it?
Answer: Low yields in silyl-Hilbert-Johnson reactions can stem from several factors. Here is a systematic approach to troubleshooting:
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Incomplete Silylation of the Nucleobase: The pyrimidine base must be fully silylated to ensure adequate nucleophilicity.
-
Solution: Confirm complete silylation by ensuring the reaction mixture becomes a clear, homogeneous solution. Hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate or trimethylsilyl chloride can be used to drive the silylation to completion.[1] The reaction is often refluxed until the mixture is clear.
-
-
Suboptimal Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Too little may result in an incomplete reaction, while too much can lead to side products or degradation of the sugar donor.
-
Solution: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tin(IV) chloride (SnCl₄) are commonly used catalysts.[1][2] Titrate the amount of Lewis acid used. For in-situ silylation approaches where the nucleobase is not silylated beforehand, two equivalents of TMSOTf have been found to be optimal.[3]
-
-
Poor Nucleophilicity of the Pyrimidine Base: Electron-withdrawing groups on the pyrimidine ring can significantly reduce its nucleophilicity, leading to lower yields.[4]
-
Solution: For bases with electron-withdrawing groups, you may need to employ more forcing reaction conditions (e.g., higher temperature or longer reaction times). Alternatively, consider alternative glycosylation strategies if yields remain poor.
-
-
Degradation of the Glycosyl Donor: The protected sugar (e.g., a per-acylated ribose) can be unstable under the reaction conditions, especially in the presence of a strong Lewis acid.
-
Solution: Ensure you are using a stable glycosyl donor. Glycosyl chlorides, which can be generated in situ from acetyl-protected sugars, have been shown to be effective intermediates.[5][6] Some protocols have demonstrated high yields even in the absence of a traditional Lewis acid catalyst when using glycosyl chlorides.[4][7]
-
-
Solvent Effects: The solvent can influence the reaction rate and outcome. In some cases, the solvent itself can act as a competing nucleophile.
Question: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
Answer: The formation of multiple isomers is a known challenge, particularly with purine nucleobases, but can also occur with pyrimidines.
-
Problem: Pyrimidine bases like this compound have two potential sites for glycosylation (N1 and O2). While N1-glycosylation is typically desired, side reactions can occur.
-
Solution: The Silyl-Hilbert-Johnson reaction generally favors the thermodynamically stable N-glycoside. Reaction conditions can be optimized to favor the desired isomer. For instance, lower temperatures may favor the kinetic product, while higher temperatures can promote rearrangement to the thermodynamic product. Careful selection of the Lewis acid and solvent can also influence selectivity.
Question: My reaction is very slow or does not proceed at all. What should I check?
Answer: A stalled reaction is often due to issues with the reactants or catalyst.
-
Moisture in the Reaction: Silylated compounds and Lewis acids are extremely sensitive to moisture.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Highly Basic Nucleobases: Unprotected amino groups (like in cytosine) can make the heterocycle too basic, causing it to form a stable, unreactive complex with the Lewis acid.[1]
-
Solution: Protect exocyclic amino groups by acetylation before the glycosylation reaction. The acetyl group can be removed in a subsequent step.[1]
-
-
Inactive Catalyst: The Lewis acid may have degraded due to improper storage.
-
Solution: Use a fresh bottle of the Lewis acid or distill it before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the glycosylation reaction? A1: The optimal temperature can vary depending on the substrates and catalyst used. Many reactions are initially run at room temperature and may be gently heated (e.g., to 83°C in DCE) to drive the reaction to completion.[4] Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal conditions.
Q2: How do I monitor the progress of the reaction? A2: The reaction progress can be effectively monitored by TLC.[4] A spot corresponding to the starting glycosyl donor should diminish as a new, more polar spot corresponding to the nucleoside product appears. Co-spotting with starting materials is recommended for accurate identification.
Q3: Can this reaction be performed without a Lewis acid catalyst? A3: Yes, recent studies have shown that the reaction between a per-silylated pyrimidine and a glycosyl chloride can proceed in high yield without a traditional Lewis acid catalyst.[7] This "catalyst-free" approach can simplify purification and may be beneficial for sensitive substrates.[4]
Q4: What is the role of silylating the pyrimidine base? A4: Silylating the pyrimidine base, for instance converting uracil to this compound, serves two main purposes: it increases the nucleophilicity of the nitrogen atoms and improves the solubility of the nucleobase in the organic solvents used for the reaction.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from studies on the silyl-Hilbert-Johnson reaction, illustrating the impact of different conditions on product yield.
Table 1: Glycosylation of Per-silylated Pyrimidine Nucleobases with Peracetylated D-ribofuranosyl Chloride (1a) [4]
| Entry | Pyrimidine Base (Silylated) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thymine | DCE | 83 | 14 | 95 |
| 2 | Uracil | DCE | 83 | 12 | 86 |
| 3 | 5-Fluorouracil | DCE | 83 | 12 | 64 |
| 4 | 5-Chlorouracil | DCE | 83 | 6 | 78 |
As shown, electron-withdrawing groups like fluorine at the 5-position can lead to a decrease in yield.[4]
Table 2: Effect of Lewis Acid on the Glycosylation of N6-benzoyladenine [3]
| Entry | Lewis Acid (eq.) | Conditions | Yield (%) | Regioisomer |
| 1 | TMSOTf (1) | Ball milling, 30 min, 30 Hz | 78 | N9 isomer |
| 2 | TMSOTf (2) | Ball milling, 30 min, 30 Hz | 79-83 | N1 isomer |
This data highlights how the stoichiometry of the Lewis acid can influence not only the yield but also the regioselectivity of the glycosylation.[3]
Experimental Protocols
Protocol 1: Preparation of this compound from Uracil
This protocol describes the silylation of a pyrimidine base, a crucial first step for the glycosylation reaction.
-
Setup: Add uracil (1 equivalent) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Reagents: Add anhydrous 1,2-dichloroethane (DCE) to the flask, followed by hexamethyldisilazane (HMDS, ~3 equivalents).
-
Catalyst: Add a catalytic amount of ammonium sulfate.[2]
-
Reaction: Heat the mixture to reflux under an inert atmosphere (N₂ or Ar).
-
Monitoring: The reaction is typically complete when the suspension becomes a clear, homogeneous solution. This may take several hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent and excess HMDS are removed under reduced pressure to yield the crude silylated pyrimidine, which is often used immediately in the next step without further purification.
Protocol 2: General Procedure for Silyl-Hilbert-Johnson Glycosylation
This protocol outlines the coupling of the silylated pyrimidine with a protected sugar donor.
-
Setup: To the flask containing the freshly prepared and dried this compound (1 equivalent), add anhydrous DCE under an inert atmosphere.
-
Sugar Donor: Add the protected glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, ~1.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture in an ice bath (0 °C).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., TMSOTf, ~1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for the required time (typically 6-24 hours). Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired nucleoside.
Visualizations
Below are diagrams illustrating key workflows and decision-making processes in this compound mediated glycosylation.
Caption: General experimental workflow for Silyl-Hilbert-Johnson glycosylation.
Caption: Troubleshooting decision tree for low-yield glycosylation reactions.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
"stability of 2,4-Bis[(trimethylsilyl)oxy]pyridine under different conditions"
Welcome to the technical support center for 2,4-Bis[(trimethylsilyl)oxy]pyridine. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and handling of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a silylated derivative of 2,4-dihydroxypyridine. The trimethylsilyl (TMS) groups act as protecting groups for the hydroxyl functionalities, increasing the molecule's volatility and solubility in organic solvents. This property makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds and nucleoside analogues where controlled reactivity of the pyridine ring is required. Silylation allows for specific chemical transformations at other sites of a molecule while the hydroxyl groups are protected.
Q2: How stable is this compound to hydrolysis?
A2: The trimethylsilyl (TMS) ether groups in this compound are susceptible to hydrolysis, which cleaves the silicon-oxygen bond to regenerate the hydroxyl groups. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Acidic Conditions: Hydrolysis is significantly accelerated under acidic conditions. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group.
-
Neutral Conditions: In neutral aqueous conditions, hydrolysis is generally slow but will occur over time, especially with prolonged exposure to moisture.
-
Basic Conditions: While silyl ethers are generally more stable under basic conditions compared to acidic ones, hydrolysis can still occur, particularly with stronger bases or elevated temperatures.
For sensitive applications, it is crucial to maintain anhydrous conditions to prevent premature desilylation.
Q3: What is the thermal stability of this compound?
A3: this compound exhibits good thermal stability, which allows for its analysis by gas chromatography (GC). Silylated nucleobases and related heterocyclic compounds are known to be volatile and thermally stable, enabling their detection via pyrolysis-GC-MS.[1] However, prolonged exposure to very high temperatures can lead to decomposition. The predicted boiling point of this compound is 249.7 ± 25.0 °C.[2] It is advisable to consult specific product documentation for recommended storage and handling temperatures.
Q4: In which solvents is this compound stable?
A4: this compound is most stable in aprotic organic solvents. Protic solvents, especially those containing water or alcohol, can facilitate the hydrolysis of the TMS ethers.
-
Recommended Solvents: Aprotic solvents such as hexane, diethyl ether, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are suitable for handling and reactions, provided they are anhydrous.
-
Solvents to Avoid: Protic solvents like water, methanol, and ethanol should be used with caution and only when hydrolysis is intended. The presence of even trace amounts of water in other solvents can lead to gradual degradation of the compound.
Q5: How can I monitor the stability or degradation of this compound during my experiment?
A5: Several analytical techniques can be employed to monitor the integrity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for analyzing the volatile silylated compound and detecting the appearance of its desilylated counterparts.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the trimethylsilyl proton signal (a sharp singlet typically around 0 ppm) and the appearance of signals corresponding to the hydroxyl protons of the hydrolyzed product.[5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the Si-O-C stretching frequencies can indicate hydrolysis.
Troubleshooting Guides
Issue 1: Unexpected Desilylation or Low Yield of Silylated Product
| Symptom | Possible Cause | Troubleshooting Action |
| Product appears to be the desilylated starting material (2,4-dihydroxypyridine) upon analysis (e.g., by NMR or TLC). | Presence of moisture: Water in solvents, reagents, or glassware is a common cause of silyl ether cleavage. | - Ensure all solvents are freshly dried and stored over molecular sieves.- Use oven-dried or flame-dried glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Acidic or basic impurities: Trace amounts of acid or base can catalyze hydrolysis. | - Purify solvents and reagents to remove acidic or basic impurities.- Use a non-nucleophilic base (e.g., triethylamine, pyridine) during silylation to scavenge HCl produced from silyl chloride reagents. | |
| Incomplete silylation reaction. | Insufficient silylating agent or reaction time: The reaction may not have gone to completion. | - Use a slight excess of the silylating agent.- Increase the reaction time or gently heat the reaction mixture if the starting material is sterically hindered. |
| Ineffective silylating agent: The silylating agent may have degraded due to improper storage. | - Use a fresh bottle of the silylating reagent.- Store silylating agents under an inert atmosphere and away from moisture. |
Issue 2: Inconsistent Results in Experiments Using this compound
| Symptom | Possible Cause | Troubleshooting Action |
| Variable reaction outcomes or product purities between batches. | Degradation of this compound during storage. | - Store the compound in a tightly sealed container under an inert atmosphere in a refrigerator (2-8 °C).- Avoid repeated freeze-thaw cycles. |
| Inconsistent quality of solvents or reagents. | - Use high-purity, anhydrous solvents for all experiments.- Qualify new batches of reagents before use in critical experiments. | |
| Formation of unexpected byproducts. | Reaction with incompatible reagents: The TMS groups or the pyridine ring may be reacting with other components in the reaction mixture. | - Review the compatibility of all reagents. Silyl ethers can be cleaved by fluoride ions (e.g., from TBAF) and strong acids or bases. |
Experimental Protocols
Protocol 1: General Procedure for Silylation and Monitoring by GC-MS
This protocol provides a general method for the silylation of a hydroxyl-containing compound and subsequent monitoring, which can be adapted to assess the stability of this compound.
-
Preparation: Ensure all glassware is oven-dried (120 °C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
-
Silylation Reaction:
-
In a dry flask under an inert atmosphere, dissolve the hydroxyl-containing substrate in an anhydrous aprotic solvent (e.g., pyridine or DCM).
-
Add the silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
The reaction is often carried out at room temperature or with gentle heating (e.g., 60-70 °C) for 30-60 minutes.
-
-
Sample Preparation for GC-MS:
-
After the reaction is complete, an aliquot of the reaction mixture can be directly injected into the GC-MS or diluted with an anhydrous solvent if necessary.
-
-
GC-MS Analysis:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program, for example, an initial temperature of 70 °C held for 2 minutes, then ramped to 300 °C at 10 °C/min.
-
Monitor the elution of the silylated compound and any potential degradation products by their mass spectra.
-
Protocol 2: Monitoring Hydrolysis by 1H NMR Spectroscopy
-
Sample Preparation:
-
Prepare a solution of this compound in an anhydrous deuterated aprotic solvent (e.g., CDCl3 or Acetone-d6) in an NMR tube.
-
Acquire a baseline 1H NMR spectrum. The trimethylsilyl protons should appear as a sharp singlet around δ 0.2-0.4 ppm.
-
-
Initiating Hydrolysis:
-
To study hydrolysis, a controlled amount of a protic solvent (e.g., D2O or CD3OD) can be added to the NMR tube.
-
-
Time-Course Monitoring:
-
Acquire 1H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of the TMS proton signal and the appearance of new signals corresponding to the hydrolyzed product (2,4-dihydroxypyridine).
-
Visualizations
To aid in understanding the stability and reaction pathways of this compound, the following diagrams illustrate key concepts.
Caption: Stepwise hydrolysis of this compound.
Caption: Troubleshooting workflow for unexpected desilylation.
References
- 1. hou.usra.edu [hou.usra.edu]
- 2. This compound CAS#: 40982-58-9 [m.chemicalbook.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. Gas chromatography electron ionization mass spectrometric analysis of trimethylsilyl derivatives of bis(2-hydroxyethylthio)alkanes and bis(2-hydroxyethylsulfonyl) alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
"troubleshooting guide for silylation reactions"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during silylation reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My silylation reaction is not going to completion. What are the common causes?
Incomplete silylation is a frequent issue. The primary culprits are often related to reaction conditions and reagent quality. Key factors to investigate include:
-
Insufficient Reagent: The silylating agent may be depleted by trace amounts of water in the sample, solvent, or on the glassware. Ensure a sufficient excess of the silylating agent is used. A molar ratio of at least 2:1 of the silylating agent to active hydrogen is recommended.
-
Moisture Contamination: Silylating reagents are highly sensitive to moisture.[1] Any water present will react with the reagent, rendering it inactive. It is crucial to use anhydrous solvents and properly dried glassware.[1]
-
Low Reagent Reactivity: The chosen silylating agent may not be reactive enough for the specific functional group. For example, sterically hindered alcohols require more reactive silylating agents.[2]
-
Suboptimal Temperature: Many silylation reactions proceed at room temperature, but less reactive compounds may require heating.[3] Conversely, some reagents might degrade at higher temperatures.[4]
-
Insufficient Reaction Time: While many reactions are rapid, some substrates, particularly those with steric hindrance or low reactivity, may require longer reaction times for complete conversion.[3]
Q2: I am observing unexpected byproducts in my reaction mixture. What could be forming and why?
Byproduct formation can complicate analysis and purification. Common byproducts and their causes include:
-
Hydrolysis Products: If moisture is present, the silylating reagent will hydrolyze. For example, trimethylsilyl chloride (TMSCl) will produce hexamethyldisiloxane and HCl.
-
Reagent-Solvent Adducts: Some silylating reagents can react with solvents. For instance, artifacts can be noted when using solvents like N,N-Dimethylformamide (DMF).[5]
-
Products of Side Reactions: Acidic or basic byproducts from the silylation reaction (e.g., HCl from chlorosilanes) can catalyze side reactions in the substrate molecule.[6] The use of a base or scavenger can help neutralize these byproducts.[6]
-
Double Silylation: In some cases, a molecule can be silylated at more than one site, leading to multiple products.[7]
Q3: How do I choose the most appropriate silylating agent for my application?
The choice of silylating agent depends on several factors:
-
Functional Group: The reactivity of the functional group to be silylated is a primary consideration. Alcohols, phenols, carboxylic acids, amines, and amides all have different reactivities.[8]
-
Steric Hindrance: For sterically hindered functional groups, a more reactive or less bulky silylating agent may be necessary.[2]
-
Desired Stability of the Silyl Ether: The stability of the resulting silyl derivative is crucial. For instance, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than trimethylsilyl (TMS) ethers.
-
Reaction Conditions: The chosen reagent must be compatible with the overall reaction conditions, including solvent, temperature, and the presence of other functional groups.
-
Analytical Method: For applications like gas chromatography (GC), the volatility of the reagent and its byproducts is important. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are favored because their byproducts are highly volatile and cause less interference.[7][9]
Q4: What is the importance of using anhydrous solvents and how can I ensure they are dry?
Silylating agents react readily with water. Therefore, using anhydrous solvents is critical to prevent the consumption of the reagent and ensure the silylation reaction proceeds efficiently.
To ensure solvents are sufficiently dry, you can:
-
Use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Dry solvents using appropriate drying agents, such as molecular sieves. For many common solvents, allowing them to stand over 3A molecular sieves is adequate.[3] The solvent should be in contact with the sieves for at least 12 hours.[10]
Q5: My glassware is clean, but my reactions are still failing. Could the glassware be the issue?
Yes, even clean glassware can be a source of moisture. Adsorbed water on the surface of the glass can react with the silylating agent. To prevent this:
-
Oven-Drying: Dry glassware in an oven at a temperature above 100°C for several hours and allow it to cool in a desiccator before use.
-
Flame-Drying: For more rigorous applications, flame-drying the glassware under vacuum can remove even tightly bound surface moisture.[1]
-
Silylating the Glassware: Rinsing glassware with a solution of a silylating agent (e.g., dimethyldichlorosilane in a non-polar solvent) can passivate the surface by reacting with surface silanol groups.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive silylating agent (hydrolyzed). | - Use a fresh, unopened bottle of silylating agent. - Ensure proper storage of the reagent under an inert atmosphere. |
| 2. Presence of moisture in the reaction. | - Use anhydrous solvents. - Dry the sample thoroughly before adding the reagent. - Use oven-dried or flame-dried glassware.[1] | |
| 3. Insufficient reagent reactivity. | - Choose a more powerful silylating agent (e.g., a silylamide like BSA or BSTFA over a chlorosilane).[3] - Add a catalyst such as trimethylchlorosilane (TMCS) to enhance the reactivity of agents like BSTFA.[8] | |
| 4. Steric hindrance around the functional group. | - Use a less sterically bulky silylating agent. - Increase the reaction temperature and/or time.[2] | |
| Multiple Products Observed | 1. Incomplete silylation. | - Increase the molar excess of the silylating agent. - Increase the reaction time or temperature.[11] - Add a catalyst. |
| 2. Formation of byproducts. | - Ensure anhydrous conditions to minimize hydrolysis. - Use a scavenger base (e.g., pyridine, triethylamine) to neutralize acidic byproducts.[12] | |
| 3. Silylation of multiple functional groups. | - Use a silylating agent with greater selectivity for the target functional group. Bulky silylating agents can offer increased selectivity.[6] | |
| Product is Unstable and Decomposes | 1. The silyl group is too labile for the workup or purification conditions. | - Choose a bulkier, more stable silylating agent (e.g., TBDMS or TIPS instead of TMS).[2] - Avoid acidic or strongly basic conditions during workup and purification. |
| Reaction is Very Slow | 1. Low reactivity of the substrate. | - Increase the reaction temperature.[3] - Use a more reactive silylating agent. |
| 2. Inappropriate solvent. | - Use a polar aprotic solvent like pyridine, DMF, or acetonitrile, which can accelerate the reaction.[13] |
Experimental Protocols
General Protocol for Silylation of an Alcohol with BSTFA + 1% TMCS
This protocol is a general guideline for the trimethylsilylation of a primary or secondary alcohol for GC analysis.
Materials:
-
Alcohol sample (1-10 mg)
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Small reaction vial (e.g., 2 mL) with a PTFE-lined cap
-
Heating block or water bath
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator.
-
Weigh 1-10 mg of the alcohol sample into the reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of dry nitrogen.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 200 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent.
-
Cap the vial tightly and vortex briefly to mix the contents.
-
Heat the vial at 60-70°C for 30 minutes.[3] For sterically hindered alcohols, a longer reaction time or higher temperature may be necessary.
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Protocol for Silylation of a Carboxylic Acid with MSTFA
This protocol describes the derivatization of a carboxylic acid to its TMS ester using MSTFA.
Materials:
-
Carboxylic acid sample (1-10 mg)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vial with a PTFE-lined cap
-
Heating source
Procedure:
-
Place 1-10 mg of the carboxylic acid sample into a dry reaction vial. If the sample is in solution, evaporate the solvent to dryness.
-
Add 100 µL of anhydrous pyridine to the vial.
-
Add 100 µL of MSTFA.
-
Securely cap the vial and mix the contents.
-
Heat the mixture at 60°C for 15-30 minutes.[14] The progress of the reaction can be monitored by GC analysis of aliquots until no further increase in the product peak is observed.
-
After cooling, the sample can be analyzed directly by GC-MS.
Data Presentation
Table 1: Comparison of Common Silylating Agents
| Silylating Agent | Abbreviation | Leaving Group | Relative Reactivity | Volatility of Byproducts | Key Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide | High | High | General purpose, GC derivatization of alcohols, acids, amines.[7] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Very High | Very High | GC derivatization where volatile byproducts are critical.[7][9] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Acetamide | High | Moderate | General purpose silylation.[12] |
| Hexamethyldisilazane | HMDS | Ammonia | Low | High | Silylation of alcohols and phenols, often requires a catalyst.[3] |
| Trimethylchlorosilane | TMCS | HCl | Moderate | High | Used with a base; also as a catalyst with other silylating agents.[8] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | N-methyltrifluoroacetamide | High | High | Forms stable t-BDMS derivatives, useful for robust protection. |
Table 2: Recommended Solvents for Silylation Reactions
| Solvent | Properties | Typical Applications | Notes |
| Pyridine | Polar, basic | Excellent solvent and HCl scavenger for reactions with chlorosilanes.[13] | Must be anhydrous. |
| Acetonitrile (ACN) | Polar aprotic | Good general-purpose solvent for a wide range of substrates. | Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Useful for dissolving large or poorly soluble molecules like steroids.[13] | Can sometimes form artifacts with silylating reagents.[5] Must be anhydrous. |
| Dichloromethane (DCM) | Non-polar aprotic | Good for substrates soluble in less polar media. | Must be anhydrous. |
| Tetrahydrofuran (THF) | Polar aprotic | Common solvent for organic synthesis. | Must be anhydrous and peroxide-free. |
Visualizations
Caption: General experimental workflow for a silylation reaction.
Caption: Decision tree for troubleshooting low yield in silylation.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. thescipub.com [thescipub.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silylation - Wikipedia [en.wikipedia.org]
- 13. thomassci.com [thomassci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing the Moisture Sensitivity of 2,4-Bis[(trimethylsilyl)oxy]pyridine
This guide provides researchers, scientists, and drug development professionals with essential information for the successful handling, storage, and use of 2,4-Bis[(trimethylsilyl)oxy]pyridine, a highly moisture-sensitive silylating agent. Adherence to these protocols is critical for ensuring reagent integrity and achieving reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so moisture-sensitive?
A1: this compound is a silylating agent commonly used in organic synthesis, particularly for the modification of nucleosides. The two trimethylsilyl (TMS) groups are attached to oxygen atoms, creating silyl ether linkages. These Si-O bonds are highly susceptible to hydrolysis. In the presence of even trace amounts of water, the compound will readily react to form 2,4-dihydroxypyridine and trimethylsilanol (or its dimer, hexamethyldisiloxane), rendering the reagent inactive for its intended purpose. Silyl derivatives are generally more susceptible to hydrolysis than their parent compounds[1].
Q2: How should I properly store this reagent to ensure its longevity?
A2: Proper storage is the first line of defense against degradation. The reagent should be stored in a tightly sealed container, preferably with a PTFE-lined cap, to prevent atmospheric moisture ingress.[2][3][4] The container should be placed in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[3][4] For long-term storage, placing the sealed container inside a desiccator or a glovebox is highly recommended.
Q3: What are the visible signs of degradation due to moisture?
A3: A pure, fresh bottle of this compound should be a clear, colorless to light-yellow liquid. Degradation due to moisture often leads to the formation of a white precipitate, which is the desilylated product, 2,4-dihydroxypyridine. If the liquid appears cloudy or contains solid particles, it is a strong indication that the reagent has been compromised.
Q4: Can I use solvents directly from a commercial bottle for my reaction?
A4: No. Standard laboratory solvents, even those of high purity, contain trace amounts of water that are sufficient to hydrolyze the reagent. Pyridine, a common solvent in these reactions, is known to be hygroscopic[5]. It is imperative to use anhydrous solvents that have been properly dried and stored over molecular sieves or dispensed from a solvent purification system.
Troubleshooting Guide
Q5: My reaction yield is low, or the reaction failed completely. Could the reagent be the problem?
A5: Yes, this is a very common issue. If your reaction is not proceeding as expected, the primary suspect should be the quality of the this compound and the exclusion of moisture from your reaction setup. Before rerunning the reaction, you should verify the integrity of your reagent (see Protocol 2) and ensure that all glassware was rigorously dried and the reaction was performed under a dry, inert atmosphere (e.g., nitrogen or argon).
Q6: I see an unexpected white precipitate forming in my reaction flask. What could it be?
A6: This precipitate is likely 2,4-dihydroxypyridine, the byproduct of the reagent's hydrolysis. Its presence indicates that moisture has entered your reaction, either from the reagent itself, the solvent, other reagents, or a leak in your inert atmosphere setup.
Q7: How can I definitively confirm the quality of my this compound before use?
A7: The most reliable method is to take a small aliquot of the reagent under inert conditions and analyze it by ¹H NMR spectroscopy. A pure sample will show characteristic peaks for the trimethylsilyl protons. The appearance of new peaks, particularly in the aromatic region, corresponding to 2,4-dihydroxypyridine, confirms degradation. See Protocol 2 for a detailed methodology.
Data & Properties
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 40982-58-9 |
| Molecular Formula | C₁₁H₂₁NO₂Si₂ |
| Molecular Weight | 255.46 g/mol |
| Boiling Point | ~250 °C (Predicted)[6] |
| Density | ~0.95 g/cm³ (Predicted)[6] |
| Appearance | Colorless to light-yellow liquid |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Atmosphere | Store and handle under a dry, inert atmosphere (Nitrogen or Argon).[1][3] | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly closed container, preferably with a PTFE-lined cap.[2][3][4] | Creates a physical barrier against moisture. |
| Temperature | Cool, dry place.[4] | Reduces the rate of potential degradation reactions. |
| Ventilation | Use in a well-ventilated area or fume hood.[2][3][7] | Ensures user safety from vapors. |
| Incompatibilities | Water, strong oxidizing agents, strong acids. | Reacts readily with water (hydrolysis). |
Key Experimental Protocols
Protocol 1: Inert Atmosphere Handling for Reaction Setup
This protocol outlines the standard procedure for handling this compound to prevent moisture contamination during reaction setup.
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
System Assembly: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of inert gas using a manifold or balloon.
-
Solvent Transfer: Add anhydrous solvent to the reaction flask via a cannula or a dry syringe.
-
Reagent Transfer:
-
Carefully open the reagent bottle under a positive flow of inert gas.
-
Use a dry, gas-tight syringe that has been flushed with inert gas to withdraw the required volume of this compound.
-
Immediately seal the reagent bottle.
-
Dispense the reagent into the reaction flask.
-
-
Reaction: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.
Protocol 2: Quality Assessment via ¹H NMR Spectroscopy
This protocol allows for a quick and accurate assessment of reagent purity.
-
Sample Preparation: In a glovebox or under a positive flow of inert gas, place ~0.5 mL of a deuterated anhydrous solvent (e.g., CDCl₃ or C₆D₆) into a dry NMR tube.
-
Aliquot Transfer: Using a dry microsyringe, add 1-2 drops of the this compound to the NMR tube.
-
Sealing: Cap the NMR tube securely while still under an inert atmosphere.
-
Analysis: Acquire the ¹H NMR spectrum.
-
Expected Peaks (Pure Sample): Look for a sharp, large singlet around δ 0.3 ppm corresponding to the 18 protons of the two -Si(CH₃)₃ groups. The pyridine ring protons will appear in the aromatic region.
-
Degradation Peaks: The presence of signals corresponding to 2,4-dihydroxypyridine indicates hydrolysis. This byproduct will not have the large trimethylsilyl peak and will show a different pattern in the aromatic region. The presence of a broad singlet, which can be attributed to water or silanol, is also an indicator of contamination.
-
Visual Guides
References
Technical Support Center: Workup Procedures for 2,4-Bis[(trimethylsilyl)oxy]pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Bis[(trimethylsilyl)oxy]pyridine in their synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound, a common reagent in nucleoside synthesis, such as the Silyl-Hilbert-Johnson (Vorbrüggen) reaction.
Issue 1: Persistent Emulsion During Aqueous Workup
Question: I am observing a persistent emulsion at the aqueous-organic interface during the extraction of my reaction mixture, making phase separation difficult. What could be the cause and how can I resolve it?
Answer:
Emulsions are common when silylated reagents are hydrolyzed, forming amphiphilic silyl byproducts like trimethylsilanol. The presence of polar aprotic solvents like DMF or DMSO can also contribute to this issue.
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Solvent Modification: If using a less dense organic solvent like ethyl acetate, adding a small amount of a denser, water-immiscible solvent like dichloromethane can alter the density of the organic phase and aid separation.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate phase separation.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to separation.
Logical Flow for Emulsion Troubleshooting:
Caption: Troubleshooting workflow for resolving emulsions.
Issue 2: Low Yield of Desired Nucleoside Product After Workup and Purification
Question: My final yield of the target nucleoside is significantly lower than expected. What are the potential causes during the workup?
Answer:
Low yields can result from incomplete reaction, degradation of the product during workup, or inefficient extraction. The trimethylsilyl protecting groups on the nucleobase are labile and can be prematurely cleaved under certain conditions.
Troubleshooting Steps:
-
Mild Quenching: Use a mild quenching agent like a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of stronger acids or bases. This will hydrolyze the silyl groups without causing significant degradation of the desired product.
-
Efficient Extraction: Ensure thorough extraction of the aqueous layer. Nucleosides can have some water solubility. Use a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol for more polar products. Perform multiple extractions with smaller volumes of solvent.
-
Temperature Control: Keep the workup temperature low, especially if your product is sensitive to heat. Perform extractions at room temperature or below.
-
TLC Analysis of Aqueous Layer: Before discarding the aqueous layer, spot a sample on a TLC plate to ensure that no significant amount of product is being left behind.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in nucleoside synthesis?
A1: this compound is a silylated form of uracil. Silylating the nucleobase increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atoms for the subsequent glycosylation reaction with a protected sugar, a key step in the Silyl-Hilbert-Johnson (Vorbrüggen) reaction.
Q2: What are the common byproducts of reactions involving this compound, and how can they be removed?
A2: The most common byproducts are trimethylsilanol (TMSOH) and its condensation product, hexamethyldisiloxane (HMDSO). These are typically removed during the aqueous workup. Trimethylsilanol is water-soluble, and HMDSO is a volatile, non-polar liquid that is usually removed with the organic solvent during evaporation. Any remaining traces can often be removed by co-evaporation with a solvent like toluene or by purification via flash column chromatography.
Q3: How can I monitor the progress of the silyl group hydrolysis during the workup?
A3: Thin-Layer Chromatography (TLC) is an effective method. The silylated starting material and the de-silylated product will have different polarities and thus different Rf values. The silylated compound will be less polar and have a higher Rf, while the hydrolyzed, more polar product will have a lower Rf. It's advisable to use a developing system that provides good separation, for example, a mixture of dichloromethane and methanol. Visualization can be achieved using UV light (for UV-active compounds) and/or by staining with a suitable reagent like potassium permanganate or p-anisaldehyde stain.[1][2][3]
Q4: My reaction was performed in pyridine as a solvent. What is the best way to remove it during the workup?
A4: Pyridine can be effectively removed by washing the organic layer with a dilute acidic solution, such as 1 M HCl or a 10-15% aqueous copper(II) sulfate solution. The acid will protonate the pyridine, forming a water-soluble pyridinium salt that will partition into the aqueous layer. The copper sulfate solution forms a complex with pyridine that is also water-soluble.[4] Co-evaporation with toluene is another common method to remove residual pyridine.
Q5: What are the recommended conditions for quenching a reaction involving this compound?
A5: A mild aqueous quench is recommended to hydrolyze the silyl ethers and any remaining silylating agents without degrading the desired product. A saturated aqueous solution of sodium bicarbonate is often a good choice. The reaction mixture is typically diluted with an organic solvent like ethyl acetate before the quench.
General Workup Workflow:
Caption: A typical workup procedure for these reactions.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for workup procedures in nucleoside synthesis.
Table 1: Common Extraction Solvents and Their Properties
| Solvent | Density (g/mL) | Boiling Point (°C) | Common Use |
| Ethyl Acetate | 0.902 | 77.1 | General extraction of moderately polar compounds.[5] |
| Dichloromethane | 1.33 | 39.6 | Extraction of a wide range of organic compounds. |
| Chloroform/Isopropanol (3:1) | ~1.3 | - | For extracting more polar, water-soluble organic products. |
Table 2: Common Quenching and Washing Solutions
| Solution | Concentration | Purpose |
| Sodium Bicarbonate | Saturated Aqueous | Mildly basic quench to hydrolyze silyl ethers and neutralize acids.[6] |
| Ammonium Chloride | Saturated Aqueous | Mildly acidic quench. |
| Brine (NaCl) | Saturated Aqueous | Washing to remove water from the organic layer and break emulsions.[6] |
| 1 M Hydrochloric Acid | 1 M Aqueous | Washing to remove basic impurities like pyridine.[4] |
| Copper(II) Sulfate | 10-15% Aqueous | Washing to remove pyridine by complexation.[4] |
Detailed Experimental Protocols
Protocol 1: General Workup for a Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
This protocol describes a general workup procedure following the coupling of a silylated nucleobase with a protected sugar.
Materials:
-
Reaction mixture in an organic solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate (typically 3-5 times the volume of the reaction solvent).
-
Quenching: Transfer the diluted mixture to a separatory funnel. Slowly add a saturated aqueous solution of NaHCO₃ (approximately equal to the volume of the reaction solvent) to quench the reaction and hydrolyze the silyl groups. Gently swirl and vent the funnel frequently to release any evolved gas (CO₂ if acidic catalysts were used).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Back-Extraction: Extract the aqueous layer again with ethyl acetate (1-2 times) to recover any dissolved product. Combine all organic layers.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and salts.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Logical Relationship of Workup Steps:
Caption: Sequential logic of the workup process.
References
- 1. silicycle.com [silicycle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Nuclei Acid Extraction [apollo11.isto.unibo.it]
- 5. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,4-Bis[(trimethylsilyl)oxy]pyridine
This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation of 2,4-Bis[(trimethylsilyl)oxy]pyridine. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound is the hydrolysis of the two trimethylsilyl (TMS) ether linkages. This can be initiated by acidic or basic conditions, or even by exposure to moisture. The ultimate degradation product is 2,4-dihydroxypyridine (also known as 2,4-pyridinedione). Under certain biological or harsh environmental conditions, the pyridine ring itself may also undergo degradation.
Q2: How stable is this compound to hydrolysis?
A2: Trimethylsilyl (TMS) ethers are among the most labile silyl ethers and are highly susceptible to hydrolysis.[1][2] The stability is significantly affected by pH, temperature, and the presence of catalysts. In neutral, anhydrous conditions, the compound is relatively stable. However, in the presence of water, especially under acidic or basic conditions, it will readily hydrolyze.
Q3: What are the expected products of complete hydrolysis?
A3: Complete hydrolysis of both trimethylsilyl ether groups will yield 2,4-dihydroxypyridine and hexamethyldisiloxane or trimethylsilanol.
Q4: Can the pyridine ring of this molecule degrade?
A4: Yes, while the silyl ether groups are the most reactive sites, the pyridine ring can be degraded, particularly through microbial pathways.[3][4][5] Bacterial strains, such as Arthrobacter sp., have been shown to degrade pyridine, often through oxidative ring cleavage to form intermediates that can enter central metabolism, eventually breaking down to compounds like succinic acid.[4][5] However, this typically requires specific enzymatic machinery not present in typical laboratory settings. Under harsh oxidative conditions, the pyridine ring can also be chemically degraded.[6]
Q5: Are there any known enzymatic degradation pathways for the silyl ether bonds?
A5: Recently, enzymes termed "silyl etherases" have been discovered that can catalyze the hydrolysis of Si-O bonds.[7] While specific activity on this compound has not been reported, the existence of such enzymes suggests that biocatalytic degradation is a possibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected loss of compound during workup or storage. | - Accidental exposure to moisture (e.g., from solvents, glassware, or atmosphere).- Use of acidic or basic aqueous solutions during extraction. | - Ensure all solvents and reagents are anhydrous.- Perform reactions and manipulations under an inert atmosphere (e.g., nitrogen or argon).- Use neutral water for any aqueous washes and minimize contact time.- Store the compound in a desiccator over a suitable drying agent. |
| Formation of 2,4-dihydroxypyridine as an impurity. | - Incomplete silylation during synthesis.- Hydrolysis of the product during the reaction, purification, or storage. | - For synthesis, ensure an excess of the silylating agent and rigorously dry conditions.- During purification (e.g., chromatography), use neutral, anhydrous solvents.- See storage recommendations above. |
| Variable reaction yields when using this compound as a starting material. | - Partial degradation of the starting material before or during the reaction. | - Check the purity of the this compound by a suitable analytical method (e.g., NMR, GC-MS) before use.- If impurities are detected, consider re-purification or re-synthesis.- Ensure reaction conditions are compatible with the stability of the silyl ether groups. |
| Observation of unexpected byproducts in reactions. | - Reaction of degradation products (e.g., 2,4-dihydroxypyridine) with reagents.- The compound itself acting as a base or nucleophile in an unintended manner. | - Characterize the byproducts to understand their origin.- If byproducts are from degradation, improve the handling and reaction conditions to prevent hydrolysis.- Re-evaluate the reaction mechanism to consider potential side reactions. |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis (Deprotection) of Trimethylsilyl Ethers
This is a general procedure that can be adapted to study the degradation of this compound under acidic conditions.[1]
-
Dissolution: Dissolve the silylated compound in a water-miscible organic solvent like tetrahydrofuran (THF) or methanol.
-
Acidification: Add a catalytic amount of an acid. Common choices include dilute hydrochloric acid (HCl), acetic acid, or a solid-supported acid like Amberlyst-15.
-
Monitoring: Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy, watching for the disappearance of the starting material and the appearance of the desilylated product.
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the product, for example, by recrystallization or column chromatography.
General Protocol for Fluoride-Mediated Cleavage of Trimethylsilyl Ethers
Fluoride ions have a high affinity for silicon and are very effective for cleaving silyl ethers under mild conditions.[2]
-
Dissolution: Dissolve the silyl ether in an appropriate aprotic solvent, such as THF.
-
Reagent Addition: Add a source of fluoride ions. A common reagent is tetrabutylammonium fluoride (TBAF), typically as a 1 M solution in THF.[1]
-
Reaction: Stir the mixture at room temperature. The reaction is usually rapid.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Quenching and Workup: Quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. Purify the product as needed.
Degradation Pathway Visualizations
Caption: Stepwise hydrolytic degradation of this compound.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reaction Products of 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 2,4-bis[(trimethylsilyl)oxy]pyridine, a critical reagent in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues. This document presents a comparative overview of its reactivity with various electrophiles, supported by experimental data and detailed protocols.
Introduction to this compound Reactivity
This compound, the silylated form of uracil, is an ambident nucleophile that can react with electrophiles at either the nitrogen (N1) or oxygen (O2 and O4) atoms. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, and the catalyst employed. The primary application of this reagent is in the Vorbrüggen (or silyl-Hilbert-Johnson) reaction for the synthesis of pyrimidine nucleosides, where reaction at the N1 position is desired.[1] However, O-alkylation can be a competing pathway.
N-Glycosylation via the Vorbrüggen Reaction
The most prominent reaction of this compound is its N-glycosylation with protected sugar derivatives to form pyrimidine nucleosides. This reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[2] The reaction proceeds with high β-selectivity for the newly formed glycosidic bond.
Comparative Yields of N-Glycosylation Products
The efficiency of the Vorbrüggen reaction is dependent on the specific sugar electrophile and the reaction conditions. Below is a comparison of reported yields for the synthesis of various nucleosides using this compound.
| Electrophile (Protected Sugar) | Lewis Acid Catalyst | Solvent | Yield (%) | Reference |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Toluene | 83 | [3] |
| 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | SnCl₄ | Dichloroethane | Not specified | [2] |
| Protected 1-O-acetyl ribose | Not specified | Not specified | 60 (N1), 23 (N3) | [1] |
O-Alkylation vs. N-Alkylation: A Competing Pathway
While N-glycosylation is the desired outcome in nucleoside synthesis, O-alkylation can occur, leading to the formation of 2-alkoxy-4-[(trimethylsilyl)oxy]pyridine or 4-alkoxy-2-[(trimethylsilyl)oxy]pyridine derivatives. The ratio of N- to O-alkylation products is influenced by factors such as the hardness/softness of the electrophile and the reaction conditions. Generally, "harder" electrophiles tend to react at the harder oxygen atom, while "softer" electrophiles favor reaction at the softer nitrogen atom.
Detailed comparative studies on the O-alkylation of this compound are less common in the literature compared to N-glycosylation. However, studies on related 2-pyridones show that factors like the choice of base and solvent can significantly influence the N/O alkylation ratio.[4]
Characterization of Reaction Products
Accurate characterization of the reaction products is crucial to confirm the site of electrophilic attack. The following tables summarize key spectroscopic data for uracil and its methylated derivatives, which serve as models for the N- and O-alkylated products of this compound after desilylation.
¹H NMR Spectral Data (ppm)
| Compound | H5 | H6 | N1-H | N3-H | O/N-CH₃ | Solvent | Reference |
| Uracil | 5.6 | 7.38 | ~11.0 | ~11.0 | - | DMSO-d₆ | [5][6] |
| 1-Methyluracil | 5.65 | 7.65 | - | 11.2 | 3.15 | DMSO-d₆ | [5] |
| 3-Methyluracil | 5.6 | 7.5 | 11.15 | - | 3.12 | DMSO-d₆ | [5] |
| 2-Methoxy-4(1H)-pyrimidinone | 5.9 | 7.7 | - | 11.5 | 3.85 | DMSO-d₆ | [7] |
| 4-Methoxy-2(1H)-pyrimidinone | 5.8 | 7.9 | 11.0 | - | 3.9 | DMSO-d₆ | [7] |
¹³C NMR Spectral Data (ppm)
| Compound | C2 | C4 | C5 | C6 | O/N-CH₃ | Solvent | Reference |
| Uracil | 152.1 | 164.5 | 101.9 | 142.5 | - | D₂O | |
| 1-Methyluracil | 151.8 | 164.3 | 101.2 | 143.5 | 35.5 | DMSO-d₆ | [7] |
| 3-Methyluracil | 151.5 | 163.6 | 101.5 | 139.8 | 26.5 | DMSO-d₆ | [7] |
| 2-Methoxy-4(1H)-pyrimidinone | 160.5 | 167.0 | 95.8 | 144.5 | 54.5 | DMSO-d₆ | [7] |
| 4-Methoxy-2(1H)-pyrimidinone | 157.0 | 170.5 | 87.5 | 150.0 | 54.0 | DMSO-d₆ | [7] |
Experimental Protocols
General Procedure for Silylation of Uracil
To a suspension of uracil in an anhydrous solvent (e.g., acetonitrile), an excess of a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or a mixture of hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) is added.[3] The mixture is heated, often to reflux, until a clear solution is obtained, indicating the formation of this compound. The volatile byproducts are then removed under reduced pressure to yield the silylated pyrimidine, which is typically used in the next step without further purification.
General Procedure for Vorbrüggen N-Glycosylation
To a solution of the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in an anhydrous solvent (e.g., toluene or acetonitrile), the in situ prepared this compound is added.[3] The mixture is cooled, and a Lewis acid catalyst (e.g., TMSOTf) is added dropwise. The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Vorbrüggen Reaction Pathway
Caption: The reaction pathway for the Vorbrüggen N-glycosylation.
General Experimental Workflow for Nucleoside Synthesis
Caption: A typical experimental workflow for nucleoside synthesis.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Uracil(66-22-8) 1H NMR spectrum [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Head-to-Head Battle of Silylating Strategies in Nucleoside Synthesis: Pre-silylated 2,4-Bis[(trimethylsilyl)oxy]pyridine versus In Situ Silylation
For researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogues, the choice of silylation strategy is a critical determinant of reaction efficiency and overall yield. This guide provides an objective comparison of two primary approaches in the context of the widely employed Vorbrüggen nucleoside synthesis: the use of pre-synthesized, stable 2,4-Bis[(trimethylsilyl)oxy]pyridine and the in situ generation of this key intermediate from uracil using various silylating agents.
While often mistakenly categorized alongside general silylating agents, this compound is more accurately described as a silylated intermediate of uracil. Its primary application is as a lipophilic and reactive nucleobase precursor in the Silyl-Hilbert-Johnson (Vorbrüggen) reaction for the formation of pyrimidine nucleosides. The central question for chemists is whether to prepare and isolate this intermediate beforehand or to generate it within the reaction vessel immediately prior to the glycosylation step. This comparison guide delves into the performance of these two methodologies, supported by experimental data and detailed protocols.
Performance Comparison: Pre-silylation vs. In Situ Silylation
The decision between using pre-formed this compound and generating it in situ involves a trade-off between convenience, reaction time, and potentially, overall yield. The in situ approach, where a silylating agent is added to uracil in the same pot as the subsequent glycosylation reaction, has gained popularity due to its procedural simplicity. In contrast, the pre-silylation method requires a separate synthetic step to prepare and purify this compound, but offers the advantage of starting the crucial glycosylation step with a well-defined, pure reactant.
| Silylation Strategy | Silylating Agent(s) | Typical Yield of Silylated Intermediate | Typical Yield of Final Nucleoside (Uridine) | Key Advantages | Key Disadvantages |
| Pre-silylation | Hexamethyldisilazane (HMDS) & Trimethylchlorosilane (TMSCl) | ~98% | 75-85% | Use of a pure, characterized intermediate; potentially more reproducible glycosylation. | Requires an additional synthetic and purification step; the silylated intermediate is moisture-sensitive. |
| In Situ Silylation | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Not isolated | 79-83% | One-pot procedure, saving time and resources. | The silylating agent and byproducts are present during glycosylation, which could potentially interfere. |
| In Situ Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Not isolated | 70-80% | Mild reaction conditions; volatile byproducts. | Can be more expensive than other silylating agents. |
| In Situ Silylation | Hexamethyldisilazane (HMDS) & Catalytic TMSCl/Ammonium Sulfate | Not isolated | 70-85% | Cost-effective; readily available reagents. | Slower reaction times for silylation may be required. |
Note: The yields presented are based on literature reports and can vary depending on the specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Below are detailed experimental methodologies for both the preparation of this compound and its subsequent use in uridine synthesis, as well as a representative protocol for an in situ silylation-glycosylation reaction.
Protocol 1: Synthesis of this compound (Pre-silylation)
This protocol describes the preparation of the silylated uracil intermediate.
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
Procedure:
-
To a suspension of uracil (1 equivalent) in anhydrous pyridine, add HMDS (2.5 equivalents).
-
Add a catalytic amount of TMSCl (0.1 equivalents) to the mixture.
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) until the solution becomes clear, typically for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the complete conversion of uracil.
-
Remove the solvent and excess reagents under reduced pressure to obtain this compound as a solid or oil, which can be used in the next step without further purification if desired. A yield of approximately 98% can be expected.[1]
Protocol 2: Synthesis of Uridine using Pre-silylated Uracil
This protocol details the Vorbrüggen glycosylation using the prepared this compound.
Materials:
-
This compound
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Anhydrous 1,2-dichloroethane or acetonitrile
-
Lewis Acid (e.g., SnCl₄ or TMSOTf)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.2 equivalents) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1 equivalent) in anhydrous 1,2-dichloroethane under an inert atmosphere.
-
Cool the solution to 0°C and add the Lewis acid (e.g., SnCl₄, 1.2 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude protected uridine is then deprotected using standard procedures (e.g., methanolic ammonia) to yield uridine.
Protocol 3: One-Pot In Situ Silylation and Synthesis of Uridine
This protocol outlines a one-pot procedure for the synthesis of pyrimidine nucleosides via in situ silylation.[2]
Materials:
-
Uracil
-
1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
Procedure:
-
To a suspension of uracil (1 equivalent) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 equivalents) in anhydrous acetonitrile, add TMSOTf (2 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 1-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Deprotect the resulting acetylated uridine to obtain the final product. This one-pot approach can yield the desired pyrimidine nucleosides in high yields, often between 79-83%.[3]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the two primary strategies for nucleoside synthesis discussed.
Caption: Workflow for nucleoside synthesis using the pre-silylation strategy.
Caption: Workflow for nucleoside synthesis using the in situ silylation strategy.
Conclusion
Both pre-silylation of uracil to form this compound and in situ silylation are highly effective strategies for the synthesis of uridine and other pyrimidine nucleosides via the Vorbrüggen reaction. The choice between the two often comes down to laboratory workflow preferences and the specific requirements of the synthetic target.
The in situ silylation approach offers the significant advantage of being a one-pot reaction, which is inherently more time and resource-efficient. Modern silylating agents like TMSOTf can provide high yields of the final nucleoside without the need for isolating the silylated intermediate.[3] This method is particularly well-suited for high-throughput synthesis and rapid analogue generation.
Conversely, the pre-silylation strategy provides the chemist with a well-defined, purified starting material for the critical glycosylation step. This can lead to more consistent and reproducible results, which may be advantageous in large-scale synthesis or when dealing with particularly sensitive substrates. The silylation of uracil itself is a high-yielding reaction.[1]
Ultimately, the optimal approach will depend on the specific goals of the researcher. For rapid synthesis and exploration of a variety of nucleoside analogues, the in situ method is highly attractive. For process development and large-scale campaigns where reproducibility is paramount, the use of pre-synthesized this compound may be the more prudent choice.
References
A Comparative Guide to TMSOTf and 2,4-Bis[(trimethylsilyl)oxy]pyridine in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry and nucleoside synthesis, the formation of glycosidic bonds is a pivotal step. The choice of reagents and reaction conditions can significantly impact the yield, stereoselectivity, and overall efficiency of glycosylation. This guide provides an objective comparison of two key players in the glycosylation arena: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,4-Bis[(trimethylsilyl)oxy]pyridine. While both are instrumental in modern glycosylation strategies, they fulfill distinct roles. TMSOTf is a powerful Lewis acid catalyst that activates glycosyl donors, whereas this compound is primarily employed as a silylating agent to enhance the nucleophilicity and solubility of nucleobases, particularly in the context of the Vorbrüggen glycosylation for nucleoside synthesis.
Unveiling the Roles: Catalyst vs. Silylating Agent
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a highly reactive and versatile Lewis acid.[1] In glycosylation, it excels at activating a wide array of glycosyl donors, including glycosyl halides, acetates, and thioglycosides, to form highly reactive oxocarbenium ion intermediates.[2][3][4] This activation facilitates the nucleophilic attack by an acceptor, which can be an alcohol for O-glycosylation or a nucleobase for N-glycosylation. TMSOTf is known for promoting rapid reactions under mild conditions, often leading to high yields.[3][5]
This compound , on the other hand, is a derivative of uracil and serves as an effective silylating agent for pyrimidine bases. In the renowned Vorbrüggen glycosylation, nucleobases like uracil are often poorly soluble and not sufficiently nucleophilic for direct glycosylation.[6][7] Treatment with a silylating agent such as this compound (or more commonly, hexamethyldisilazane (HMDS) with a catalyst, or bis(trimethylsilyl)acetamide (BSA)) converts the nucleobase into its persilylated derivative.[6][8] This silylated intermediate exhibits improved solubility in organic solvents and enhanced nucleophilicity at the N1 position, paving the way for a successful glycosylation reaction, which is typically catalyzed by a Lewis acid like TMSOTf.[9][10]
Therefore, a direct "performance" comparison is nuanced. The following sections will compare the outcomes of glycosylation strategies where each of these reagents plays its crucial role.
Performance Data in Glycosylation Reactions
The following tables summarize quantitative data from various glycosylation reactions, showcasing the effectiveness of TMSOTf as a catalyst in both O- and N-glycosylations, and the typical outcomes of Vorbrüggen N-glycosylations which rely on silylated pyrimidines.
Table 1: TMSOTf-Catalyzed O-Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Per-benzoylated mannosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Ag₂O (2 equiv), TMSOTf (20 mol%) | CH₂Cl₂ | RT | 10 min | 99 | Not specified | [5] |
| Per-benzylated galactosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | Ag₂O (2 equiv), TMSOTf (10 mol%) | CH₂Cl₂ | RT | Not specified | 90 | Not specified | |
| 3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl acetate | Phenol | TMSOTf | Not specified | RT | Not specified | Good to excellent | α-selective | [2] |
| N-TFA-protected glucuronic acid-GalNAc disaccharide trichloroacetimidate | Disaccharide acceptor | TMSOTf (20 mol%) | CH₂Cl₂ | 0 | 30 min | 58 | 1:1.3 | [6] |
| N-TFA-protected glucuronic acid-GalNAc disaccharide trichloroacetimidate | Disaccharide acceptor | TMSOTf (20 mol%) | CH₃CN | -20 | 30 min | 50 | 1:4 | [6] |
Table 2: Vorbrüggen N-Glycosylation of Silylated Pyrimidines (with TMSOTf as catalyst)
| Silylated Pyrimidine (from) | Glycosyl Donor | Promoter System | Solvent | Temp (°C) | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 6-Amino-2-thiouracil | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile | Reflux | 6h | 85 | β-selective | [11] |
| 6-Amino-2-methylthiouracil | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile | Reflux | 8h | 82 | β-selective | [11] |
| 5-Fluorouracil | Peracetylated D-ribofuranosyl chloride | (Catalyst-free, but representative of silylated base reactivity) | DCE | 83 | 6-14h | 64 | β-selective | [12] |
| Thymine | Peracetylated D-ribofuranosyl chloride | (Catalyst-free, but representative of silylated base reactivity) | DCE | 83 | 4h | 95 | β-selective | [12] |
| 6-chloro-7-deaza-7-iodopurine | Perbenzoylated 2-methyl-ribose | TMSOTf, DBU | Acetonitrile | 70 | 24h | Low (20-30%) | Not specified | [13] |
| 6-chloro-7-deaza-7-iodopurine | Perbenzoylated 2-methyl-ribose | TMSOTf, BSA | Acetonitrile | Not specified | 8-9h | 73 | Not specified | [13] |
Experimental Protocols
Protocol 1: TMSOTf-Catalyzed O-Glycosylation (Koenigs-Knorr Type)
This protocol is a general representation based on the work of Demchenko and co-workers.[3]
Materials:
-
Glycosyl bromide (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
Silver(I) oxide (Ag₂O) (2.0 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
A mixture of the glycosyl acceptor and freshly activated powdered 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.
-
The glycosyl bromide and Ag₂O are added to the mixture.
-
The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
A solution of TMSOTf in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite, washing with CH₂Cl₂.
-
The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired glycoside.
Protocol 2: Vorbrüggen N-Glycosylation of Uracil
This protocol describes the silylation of uracil followed by TMSOTf-catalyzed glycosylation.
Part A: Silylation of Uracil This step can be performed using various silylating agents. While this compound is a silylated form of uracil itself, a more general and common laboratory procedure involves HMDS.
Materials:
-
Uracil (1.0 equiv)
-
Hexamethyldisilazane (HMDS) (excess)
-
Ammonium sulfate (catalytic amount)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
Procedure:
-
A suspension of uracil and a catalytic amount of ammonium sulfate in excess HMDS is heated at reflux under an inert atmosphere until the mixture becomes a clear solution.
-
The excess HMDS is removed under reduced pressure to yield the persilylated uracil, which is often used directly in the next step without further purification.
Part B: Glycosylation
Materials:
-
Persilylated uracil (from Part A) (1.0 equiv)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (glycosyl donor) (1.1 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Anhydrous acetonitrile
Procedure:
-
The persilylated uracil is dissolved in anhydrous acetonitrile under an inert atmosphere.
-
The glycosyl donor is added to the solution.
-
The mixture is cooled to 0 °C.
-
TMSOTf is added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to reflux.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by column chromatography to yield the protected nucleoside.
Mechanistic Insights and Visualizations
The following diagrams illustrate the proposed mechanisms for TMSOTf-catalyzed glycosylation and the Vorbrüggen reaction.
Caption: TMSOTf-catalyzed activation of a glycosyl donor.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile TMSOTf-catalyzed preparation of 2-deoxy α-O-aryl-D-glycosides from glycosyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Unexpected loss of stereoselectivity in glycosylation reactions during the synthesis of chondroitin sulfate oligosaccharides [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 11. Nucleosides 10: Synthesis of New Derivatives of Pyrimidine and Fused Pyrimidine Nucleosides of Expected Biological Activity [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Silylating Advantage: A Comparative Guide to 2,4-Bis[(trimethylsilyl)oxy]pyridine in Nucleoside Synthesis
In the landscape of drug discovery and development, the efficient synthesis of nucleoside analogues remains a cornerstone of medicinal chemistry. The Vorbrüggen glycosylation, a powerful method for forging the crucial N-glycosidic bond, heavily relies on the activation of pyrimidine bases through silylation. This guide provides a comprehensive comparison of 2,4-Bis[(trimethylsilyl)oxy]pyridine, a pre-silylated form of uracil, with other common silylating agents, namely Hexamethyldisilazane (HMDS) and N,O-Bis(trimethylsilyl)acetamide (BSA). We present a critical analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
At a Glance: Performance Comparison of Silylating Agents
The choice of silylating agent can significantly impact the efficiency, yield, and simplicity of a nucleoside synthesis campaign. Below is a summary of quantitative data collated from various studies, highlighting the performance of this compound against its main alternatives. It is important to note that the reaction conditions vary across these studies, which may influence the outcomes.
| Silylating Agent | Substrate | Glycosylation Yield | Reaction Time (Silylation) | Key Reaction Conditions | Reference |
| This compound | Uracil | ~63% | Not Applicable (Pre-silylated) | SnCl₄ in acetonitrile, room temperature, 24 h. | [1] |
| Hexamethyldisilazane (HMDS) with (NH₄)₂SO₄ | Uracil | ~79-83% | ~7 hours (reflux) | In-situ silylation followed by ball-milling with TMSOTf for 30 min. The yield is for the overall glycosylation step. | [2] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Uracil | Up to 51% | Not specified (one-pot) | Microwave-assisted one-pot reaction at 130°C for 5 minutes. | [3][4] |
Key Insights:
-
This compound offers the advantage of being a ready-to-use silylated pyrimidine, eliminating the need for a separate silylation step and the handling of corrosive silylating agents and their byproducts. This can streamline the workflow and improve reproducibility.
-
Hexamethyldisilazane (HMDS) , when used with a catalyst, is a cost-effective and common silylating agent. The in-situ silylation followed by a rapid glycosylation under mechanochemical conditions has been shown to provide high yields.[2]
-
N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent that can be employed in one-pot procedures, often accelerated by microwave irradiation.[3][4] This approach significantly reduces reaction times but may require specialized equipment.
The Underlying Chemistry: The Vorbrüggen Reaction Pathway
The synthesis of nucleosides via the Vorbrüggen reaction involves three key stages: silylation of the pyrimidine base, Lewis acid-catalyzed glycosylation, and subsequent deprotection of the sugar and nucleobase protecting groups. The initial silylation step is critical as it enhances the nucleophilicity and solubility of the pyrimidine base in the organic solvents used for the glycosylation reaction.[2]
Caption: General workflow of the Vorbrüggen nucleoside synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for the silylation of uracil using different reagents, followed by the glycosylation step.
Protocol 1: Glycosylation using pre-silylated this compound
This protocol circumvents the initial silylation step.
Materials:
-
This compound
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1 equivalent) in anhydrous acetonitrile, add this compound (1.1 equivalents).
-
Add a solution of SnCl₄ (1.2 equivalents) in anhydrous acetonitrile dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Silylation with HMDS followed by Glycosylation
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous 1,2-dichloroethane
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure: Part A: Silylation of Uracil
-
Suspend uracil (1 equivalent) in an excess of HMDS.
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture for approximately 7 hours, or until the solution becomes clear.[4]
-
Remove the excess HMDS under reduced pressure to obtain the silylated uracil as an oily residue.
Part B: Glycosylation
-
Dissolve the silylated uracil from Part A and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Add TMSOTf (1.2 equivalents) dropwise to the stirred solution at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up and purification are performed as described in Protocol 1.
Protocol 3: One-Pot Glycosylation using BSA with Microwave Irradiation
Materials:
-
Uracil
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Triethanolamine
-
Methanol
Procedure:
-
To a microwave-safe reaction vessel, add uracil (1 equivalent), BSA (2.5 equivalents), 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 equivalents), and TMSOTf (1.5 equivalents) in anhydrous acetonitrile.[3][4]
-
Seal the vessel and subject it to microwave irradiation at 130°C for 5 minutes.
-
After cooling, quench the reaction with a solution of triethanolamine in acetonitrile/water.
-
The crude product can be directly purified by medium-pressure liquid chromatography (MPLC).
-
For deprotection, the protected nucleoside can be treated with methanolic ammonia.
Logical Relationship of Silylation Methods
The decision to use a pre-silylated reagent versus an in-situ silylation method depends on several factors including the desired workflow efficiency, cost, and available equipment.
References
A Comparative Guide to Silylating Reagents for Pyrimidine Nucleobases: Alternatives to 2,4-Bis[(trimethylsilyl)oxy]pyridine
In the synthesis of nucleoside analogues, a critical step is the silylation of the pyrimidine base, such as uracil or cytosine, to enhance its solubility and reactivity for the subsequent glycosylation reaction. For years, 2,4-Bis[(trimethylsilyl)oxy]pyridine has been a widely used reagent for this purpose. However, the landscape of chemical synthesis is ever-evolving, with researchers continually seeking more efficient, cost-effective, and versatile alternatives. This guide provides an objective comparison of prominent alternative silylating reagents, including N,O-Bis(trimethylsilyl)acetamide (BSA), Hexamethyldisilazane (HMDS), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), against the benchmark of this compound.
This comparison is supported by experimental data from peer-reviewed literature, focusing on reaction conditions, yields, and substrate scope for the silylation of uracil and cytosine. Detailed experimental protocols are provided to enable researchers to replicate and adapt these methods for their specific needs.
Performance Comparison of Silylating Reagents
The choice of silylating agent can significantly impact the efficiency of the subsequent glycosylation step in nucleoside synthesis. The following tables summarize the performance of this compound and its alternatives in the silylation of uracil and cytosine, forming the corresponding bis(trimethylsilyl) derivatives.
Table 1: Silylation of Uracil
| Silylating Reagent | Catalyst/Co-solvent | Reaction Time | Temperature | Yield of Silylated Uracil | Reference |
| This compound | - | 2-4 h | Reflux | >95% | [1] |
| BSA | Ammonium Sulfate (catalytic) | 30 min | Reflux | Quantitative | [2] |
| HMDS | Ammonium Sulfate (catalytic) | 2 h | Reflux | High | [3] |
| BSTFA | Pyridine | 15 min | 70°C | High (often used in situ) | [4] |
Table 2: Silylation of Cytosine
| Silylating Reagent | Catalyst/Co-solvent | Reaction Time | Temperature | Yield of Silylated Cytosine | Reference |
| This compound | - | 4-6 h | Reflux | >90% | |
| BSA | Ammonium Sulfate (catalytic) | 1 h | Reflux | High | [2] |
| HMDS | Ammonium Sulfate (catalytic) | 3-4 h | Reflux | Good | [5] |
| BSTFA + 1% TMCS | Acetonitrile | 60 min | 70°C | High (often used in situ) |
Experimental Protocols
The following are detailed protocols for the silylation of uracil as a representative pyrimidine base using the compared reagents. These protocols are derived from established literature procedures.
Protocol 1: Silylation of Uracil using this compound (Benchmark)
Materials:
-
Uracil
-
This compound
-
Anhydrous acetonitrile
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add uracil (1 equivalent).
-
Add anhydrous acetonitrile to suspend the uracil.
-
Add this compound (2.5 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The resulting solution of 2,4-bis(trimethylsilyloxy)pyrimidine is typically used directly in the subsequent glycosylation step without isolation.
Protocol 2: Silylation of Uracil using N,O-Bis(trimethylsilyl)acetamide (BSA)
Materials:
-
Uracil
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Ammonium sulfate (catalytic amount)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine uracil (1 equivalent) and a catalytic amount of ammonium sulfate.
-
Add anhydrous acetonitrile, followed by BSA (2.5 equivalents).
-
Heat the mixture to reflux with stirring for 30 minutes. The reaction is typically complete within this time, resulting in a clear solution.
-
The resulting solution of silylated uracil can be used directly for the next step.
Protocol 3: Silylation of Uracil using Hexamethyldisilazane (HMDS)
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalytic amount)
-
Anhydrous solvent (e.g., acetonitrile or neat)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add uracil (1 equivalent) and a catalytic amount of ammonium sulfate.
-
Add HMDS (at least 2.5 equivalents, can be used as solvent).
-
Heat the mixture to reflux and stir for 2 hours. The reaction progress can be monitored by observing the dissolution of uracil.
-
After cooling, the excess HMDS and ammonia byproduct can be removed under vacuum, and the silylated uracil is then redissolved in a suitable solvent for the glycosylation reaction.[3]
Protocol 4: Silylation of Uracil using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Materials:
-
Uracil
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous pyridine or acetonitrile
Procedure:
-
In a flame-dried reaction vial, suspend uracil (1 equivalent) in anhydrous pyridine or acetonitrile.
-
Add BSTFA (2.5 equivalents) to the suspension.
-
Seal the vial and heat at 70°C for 15-30 minutes with stirring. The reaction is typically rapid.
-
The resulting solution containing the silylated uracil is used directly in the subsequent glycosylation step.
Visualizing the Workflow: Silylation and Glycosylation
The silylation of pyrimidine bases is a preparatory step for the crucial C-N bond formation in nucleoside synthesis, most commonly achieved through the Vorbrüggen glycosylation. The following diagrams illustrate the general experimental workflow and the key reaction pathway.
Caption: General workflow for nucleoside synthesis.
Caption: Key steps in the Vorbrüggen glycosylation.
Conclusion
While this compound remains an effective reagent for the silylation of pyrimidines, several viable alternatives offer distinct advantages. N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often provide faster reaction times and are highly effective, with the reaction frequently proceeding to completion in under an hour. Hexamethyldisilazane (HMDS) presents a more economical option, and while it may require slightly longer reaction times, it is a robust reagent for achieving high yields of silylated pyrimidines.
The choice of the optimal silylating agent will depend on the specific requirements of the synthesis, including the scale of the reaction, cost considerations, and the desired reaction kinetics. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions and optimize their synthetic routes towards novel nucleoside analogues.
References
- 1. 2,4-BIS-TRIMETHYLSILANYLOXY-PYRIMIDINE | 10457-14-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Silylated Nucleosides
For researchers, scientists, and drug development professionals, the accurate analysis of nucleosides is paramount. However, their inherent polarity and low volatility make them challenging analytes for certain powerful analytical techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). Chemical derivatization via silylation is a cornerstone technique that addresses this challenge by replacing active hydrogens on hydroxyl and amine groups with a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of nucleosides, making them amenable to GC-MS analysis and aiding in their structural elucidation by other spectroscopic methods like Nuclear Magnetic Resonance (NMR).[1][2]
This guide provides an objective comparison of common silylation reagents and spectroscopic outcomes, supported by experimental data and detailed protocols to aid in method selection and application.
Comparison of Common Silylating Agents
The choice of silylating agent is critical for achieving complete and reproducible derivatization. The most prevalent reagents for nucleoside analysis are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3][4]
-
BSTFA: A powerful silyl donor widely used for a variety of polar molecules, including nucleosides.[5] It is highly effective, though its reaction by-products are less volatile than those of MSTFA, which can potentially interfere with the chromatographic analysis of early-eluting compounds.[3]
-
MSTFA: Often considered the reagent of choice due to its high silylation power and the superior volatility of its by-product, N-methyltrifluoroacetamide.[6][7] This key feature results in a cleaner chromatogram with less interference, which is particularly advantageous for complex biological samples. Furthermore, MSTFA reactions do not generate corrosive by-products that could harm the GC column.[6]
| Feature | BSTFA (+/- TMCS) | MSTFA (+/- TMCS) |
| Silylating Power | High | Very High |
| By-product Volatility | Moderate | High[6][7] |
| Potential for Interference | Higher risk of chromatographic interference | Lower risk of interference[6] |
| Corrosive By-products | Can be corrosive with TMCS | No[6] |
| Common Applications | General silylation of nucleosides, amino acids, sugars.[3][5] | Preferred for complex mixtures, trace analysis, and when baseline noise is a concern.[3][6] |
Spectroscopic Data & Analysis
Silylation induces distinct changes in the spectroscopic properties of nucleosides, which are leveraged for their detection and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical platform for silylated nucleosides. The retention time (RT) in GC provides chromatographic separation, while the mass spectrum allows for identification and structural confirmation.
Table 1: Representative GC Retention Indices and Key Mass Fragments of TMS-Nucleosides
Absolute retention times are instrument- and method-dependent. Retention Index (RI) provides a more standardized value. An increase in the number of TMS groups generally leads to a higher retention index.[8]
| Silylated Nucleoside | Number of TMS Groups | Representative Retention Index (RI) | Characteristic Mass Fragments (m/z) |
| Uridine-(TMS)₄ | 4 | ~2350 | 456 (M+), 441 (M-15), 259, 243, 147, 73 |
| Adenosine-(TMS)₄ | 4 | ~2680 | 551 (M+), 536 (M-15), 348, 245, 207, 147, 73 |
| Cytidine-(TMS)₄ | 4 | ~2710 | 529 (M+), 514 (M-15), 314, 243, 147, 73 |
| Guanosine-(TMS)₅ | 5 | ~2950 | 639 (M+), 624 (M-15), 436, 347, 243, 147, 73 |
Key Fragmentation Patterns: The mass spectra of silylated nucleosides exhibit characteristic fragments that are crucial for their identification:
-
[M-15]⁺: Loss of a methyl group (•CH₃) from a TMS moiety is a very common and often abundant ion.
-
m/z 73: This is the base peak in many spectra and corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺.[9]
-
m/z 147: A common fragment arising from rearrangement, [(CH₃)₂Si=O-Si(CH₃)₃]⁺.[9]
-
Sugar and Base Fragments: Cleavage of the N-glycosidic bond results in characteristic ions corresponding to the silylated sugar and the silylated base.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool to confirm the successful silylation of hydroxyl and amine groups. The attachment of a TMS group removes the exchangeable proton (e.g., -OH, -NH) and alters the chemical environment of nearby protons.
Table 2: Typical ¹H NMR Chemical Shift (δ) Changes Upon Silylation
Chemical shifts are relative to TMS at 0 ppm. The exact shift depends on the solvent and the specific molecular structure.
| Proton Environment | Typical δ Before Silylation (ppm) | Typical δ After Silylation (ppm) | Notes |
| Ribose Hydroxyls (2', 3', 5'-OH) | 4.5 - 6.0 (broad) | Signal Disappears | The proton is replaced by a TMS group. |
| **Exocyclic Amine (e.g., Adenine-NH₂, Cytosine-NH₂) ** | 6.5 - 8.5 (broad) | Signal Disappears | Protons are replaced by TMS groups. |
| Protons on Adjacent Carbons (e.g., H-2', H-3') | 4.0 - 4.6 | Slight Downfield Shift (+0.1 to +0.3 ppm) | The chemical environment is altered by the adjacent -O-TMS group.[12][13] |
| Trimethylsilyl Protons (-Si(CH₃)₃) | N/A | 0.0 - 0.3 (sharp singlet, 9H per group) | A strong, sharp signal confirming the presence of the TMS group. |
Experimental Protocols & Workflows
Reproducible results in silylation hinge on meticulous experimental technique, particularly the exclusion of moisture, which can consume the reagent and hydrolyze the derivatives.[1][7]
Diagram of the General Experimental Workflow
Caption: General workflow for the silylation and GC-MS analysis of nucleosides.
Protocol: Silylation of Nucleosides for GC-MS Analysis
This protocol is a standard two-step derivatization method.[7][14]
-
Sample Preparation: Transfer 10-100 µg of the dried nucleoside sample (or biological extract) into a 2 mL autosampler vial. Ensure the sample is completely dry, as water will interfere with the reaction.
-
Methoximation (Optional but Recommended):
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate at 60°C for 45 minutes in a thermal shaker.[14]
-
Allow the sample to cool to room temperature.
-
-
Silylation:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system. Typically, 1 µL is injected.
-
Note: Silylated derivatives can be unstable over time; therefore, it is recommended to analyze samples as soon as possible after preparation.[1]
-
Decision Guide for Method Selection
Choosing the appropriate silylating agent and conditions is crucial for success. The following decision guide helps navigate this process.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas-liquid chromatography of nucleosides. Derivatization and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Silylation Methods for Alcohol Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common silylation methods used for the derivatization of alcohols. Silylation is a chemical modification technique that replaces the active hydrogen of a hydroxyl group with a silyl group, increasing the volatility and thermal stability of the analyte, which is particularly useful for gas chromatography (GC) and mass spectrometry (MS) analysis. This document outlines the reaction yields of different silylation reagents, provides detailed experimental protocols, and illustrates the general reaction workflow.
Yield Comparison of Silylation Methods
The efficiency of a silylation reaction is highly dependent on the silylating agent, the structure of the alcohol (primary, secondary, or tertiary), the catalyst used, and the reaction conditions. Below is a summary of typical yields obtained for the silylation of various alcohols using different reagents.
| Substrate (Alcohol) | Silylating Reagent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| n-Octanol (Primary) | HMDS | H-β zeolite | 80°C, 1.3 h, solvent-free | 98 | [1] |
| n-Octanol (Primary) | BSTFA + 1% TMCS | - | 70°C, 30 min | High (Qualitative) | |
| n-Octanol (Primary) | TMSCl | Pyridine/Triethylamine | Room Temp, rapid | Nearly Quantitative | [2] |
| Cyclohexanol (Secondary) | HMDS | H-β zeolite | 80°C, 2.0 h, solvent-free | 98 | [1] |
| Cyclohexanol (Secondary) | BSTFA + 1% TMCS | - | 70°C, 30 min | High (Qualitative) | |
| Cyclohexanol (Secondary) | TMSCl | Pyridine/Triethylamine | Room Temp, rapid | Nearly Quantitative | [2] |
| tert-Butanol (Tertiary) | HMDS | H-β zeolite | 80°C, 2.5 h, solvent-free | 70 | [1] |
| tert-Butanol (Tertiary) | BSTFA + 10% TMCS | - | Elevated Temp, longer time | Inefficient to Moderate | [3] |
| tert-Butanol (Tertiary) | TMSCl | Pyridine/Triethylamine | Room Temp, slower | Slower than 1°/2° | [2] |
Note: The reactivity of silylating agents generally follows the order: BSTFA > TMSCl > HMDS. The ease of silylation for alcohols is typically: primary > secondary > tertiary, due to steric hindrance.[4]
Experimental Protocols
Detailed methodologies for the silylation of alcohols using three common reagents are provided below. These protocols are intended as a guideline and may require optimization for specific applications.
1. Silylation using Hexamethyldisilazane (HMDS) with a Catalyst
This protocol is adapted from a solvent-free method using H-β zeolite as a catalyst.[1]
-
Materials:
-
Alcohol (e.g., n-Octanol)
-
Hexamethyldisilazane (HMDS)
-
H-β zeolite (catalyst)
-
Ethyl acetate
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Heating mantle and magnetic stirrer
-
-
Procedure:
-
To a reaction vessel, add the alcohol (1 mmol), HMDS (0.6 mmol), and H-β zeolite (10% w/w of the alcohol).
-
Heat the neat mixture to 80°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 2.5 hours.
-
Upon completion, cool the reaction mixture and add ethyl acetate.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on neutral alumina to yield the pure trimethylsilyl ether.
-
2. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a Catalyst
This is a general procedure for derivatization prior to GC analysis. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate, especially for hindered alcohols.[3]
-
Materials:
-
Alcohol sample (1-10 mg)
-
BSTFA (+/- 1-10% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vial with a screw cap
-
Heating block or water bath
-
-
Procedure:
-
Weigh 1-10 mg of the alcohol sample into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.
-
Add an excess of the silylating reagent. A 2:1 molar ratio of BSTFA to the active hydrogen in the alcohol is generally recommended. The reaction can be performed neat or in an anhydrous solvent.
-
For hindered alcohols, use BSTFA containing 1% or 10% TMCS as a catalyst.
-
Seal the vial and allow the mixture to stand at room temperature or heat at 60-80°C. Reaction times can vary from a few minutes for primary alcohols to several hours for more hindered substrates.
-
Monitor the completion of the reaction by GC analysis of an aliquot of the reaction mixture.
-
Once the reaction is complete, the sample can be directly injected into the GC-MS system.
-
3. Silylation using Trimethylchlorosilane (TMSCl) and a Base
This is a classic and rapid method for the silylation of primary and secondary alcohols.[2]
-
Materials:
-
Alcohol
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Inert anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Reaction vessel with a dropping funnel and a nitrogen inlet
-
-
Procedure:
-
Dissolve the alcohol (1 equivalent) and the anhydrous base (1.1 equivalents) in an inert anhydrous solvent under a nitrogen atmosphere. The base can also be used as the solvent.
-
Cool the mixture in an ice bath.
-
Add TMSCl (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or GC.
-
Upon completion, a salt (e.g., pyridinium hydrochloride) will precipitate.
-
Filter the reaction mixture to remove the precipitated salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the silyl ether.
-
Visualizing the Silylation Workflow
The following diagrams illustrate the general experimental workflow for silylation and the logical relationship between the reactivity of different alcohols.
Caption: General experimental workflow for the silylation of alcohols.
Caption: Logical relationship of reactivity for silylating agents and alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
The Silylation Decision: A Cost-Benefit Analysis of 2,4-Bis[(trimethylsilyl)oxy]pyridine in Nucleoside Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of nucleoside analogues is a cornerstone of therapeutic innovation. The choice of silylating agent and methodology can significantly impact reaction yield, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using pre-silylated 2,4-Bis[(trimethylsilyl)oxy]pyridine compared to in-situ silylation methods for the synthesis of pyrimidine nucleosides, supported by experimental data and detailed protocols.
The synthesis of nucleosides, critical components of numerous antiviral and anticancer drugs, often employs the silyl-Hilbert-Johnson or Vorbrüggen reaction. This reaction involves the coupling of a silylated nucleobase with a protected sugar, typically in the presence of a Lewis acid. A key decision in this process is whether to use a pre-silylated pyrimidine, such as this compound, or to perform the silylation in-situ.
Performance Comparison: Pre-silylation vs. In-situ Silylation
The use of this compound offers the convenience of a ready-to-use reagent, potentially streamlining the workflow. However, in-situ silylation, where the pyrimidine base is silylated in the same pot as the coupling reaction, provides flexibility and may be more cost-effective. The following tables present a comparative overview of these two approaches based on available data.
| Parameter | This compound (Pre-silylation) | In-situ Silylation (e.g., with HMDS, BSA, TMSCl) | References |
| Reaction Yield | Moderate to excellent yields (64% - 95%) have been reported for the glycosylation of per-silylated pyrimidine nucleobases. | High yields (79-83%) are achievable with in-situ silylation, particularly with TMSOTf as a promoter. | [1] |
| Reaction Time | Can be faster in the coupling step as the silylation is already complete. However, the overall process time should include the synthesis of the silylated reagent if not purchased. | The silylation step adds to the overall reaction time in a one-pot synthesis. | |
| Reagent Handling | The pre-silylated compound is sensitive to moisture and requires careful handling under anhydrous conditions. | Silylating agents like HMDS, BSA, and TMSCl are also moisture-sensitive and require handling in an inert atmosphere. | |
| Byproducts | The primary byproduct is the desilylated pyrimidine. | Byproducts depend on the silylating agent used. For example, HMDS produces ammonia, while reactions with TMSCl generate HCl, which needs to be neutralized. | [2] |
| Purification | Purification may be simpler due to fewer reagents in the final reaction mixture. | The presence of excess silylating agent and its byproducts may complicate purification. | [3][4] |
Cost Analysis
A direct comparison of the cost-effectiveness of these methods requires an analysis of the prices of the respective reagents. The following table provides an estimated cost comparison. Prices are subject to variation based on supplier, purity, and quantity.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Estimated Price (USD/kg) | References |
| This compound | C₁₁H₂₁N₂O₂Si₂ | 255.46 | High (e.g., 25mg for ~€1,572 suggests a very high cost for bulk quantities) | |
| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 161.40 | 5 - 800 (wide range depending on grade and supplier) | [5][6][7][8][9] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | 203.43 | ~1450 | [10] |
| Trimethylsilyl chloride (TMSCl) | C₃H₉ClSi | 108.64 | 3 - 6.16 (for industrial/synthesis grade) | [11][12][13] |
Note: The price for this compound is significantly higher than that of the common in-situ silylating agents, which is a major consideration for large-scale synthesis.
Experimental Protocols
Protocol 1: Nucleoside Synthesis using this compound (Pre-silylation)
This protocol is a generalized procedure for the Vorbrüggen glycosylation using a pre-silylated pyrimidine.
Materials:
-
This compound
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl₄)
-
Anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the protected sugar in the anhydrous solvent in a flame-dried flask.
-
Add this compound to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the Lewis acid to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleoside Synthesis via In-situ Silylation with HMDS and TMSCl
This protocol describes a one-pot procedure for nucleoside synthesis where the pyrimidine is silylated in-situ.[2]
Materials:
-
Pyrimidine base (e.g., Uracil or Thymine)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) (catalytic amount)
-
Protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Lewis Acid (e.g., TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend the pyrimidine base in the anhydrous solvent in a flame-dried flask.
-
Add HMDS and a catalytic amount of TMSCl to the suspension.
-
Heat the mixture to reflux until the pyrimidine base completely dissolves, indicating the formation of the silylated derivative.
-
Cool the reaction mixture to the desired temperature for the glycosylation step.
-
Add the protected sugar to the solution of the in-situ generated silylated pyrimidine.
-
Slowly add the Lewis acid (TMSOTf) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Follow the quenching, extraction, and purification steps as described in Protocol 1.
Visualizing the Process: Workflows and Mechanisms
To better understand the procedural differences and the underlying chemistry, the following diagrams illustrate the workflows and the reaction mechanism.
Caption: Workflow for nucleoside synthesis using the pre-silylation method.
Caption: Workflow for nucleoside synthesis using the in-situ silylation method.
Caption: Simplified mechanism of the Vorbrüggen glycosylation reaction.
Conclusion and Recommendations
The choice between using pre-silylated this compound and performing in-situ silylation is a trade-off between convenience, cost, and process optimization.
-
For small-scale synthesis and rapid screening of analogues, the convenience of using a pre-silylated reagent like this compound might outweigh its higher cost. It simplifies the reaction setup and may lead to cleaner reaction profiles, facilitating easier purification.
-
For large-scale production and cost-sensitive projects, in-situ silylation is likely the more economical approach. The significantly lower cost of bulk silylating agents such as HMDS and TMSCl makes this method highly attractive for industrial applications. While it involves an additional reaction step in a one-pot synthesis, the overall cost savings can be substantial.
Ultimately, the optimal method will depend on the specific requirements of the synthesis, the scale of the reaction, and the economic constraints of the project. Researchers and process chemists should carefully evaluate these factors to make an informed decision that balances efficiency, cost, and the desired quality of the final nucleoside product.
References
- 1. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Hexamethyldisilazane at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 7. indiamart.com [indiamart.com]
- 8. Hexamethyldisilazane (hmds) at 800.00 INR in Visakhapatnam, Andhra Pradesh | Connex Pharma Pvt Ltd [tradeindia.com]
- 9. Hexamethyldisilazane (HMDS) (High Purity) [myskinrecipes.com]
- 10. indiamart.com [indiamart.com]
- 11. trimethylchlorosilane Price - Buy Cheap trimethylchlorosilane At Low Price On Made-in-China.com [made-in-china.com]
- 12. zauba.com [zauba.com]
- 13. CHLOROTRIMETHYL [sdfine.com]
A Comparative Guide to Stereoselectivity in Pyrimidine Nucleoside Synthesis: The Role of 2,4-Bis[(trimethylsilyl)oxy]pyridine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nucleoside analogues remains a cornerstone of therapeutic development, particularly in the fields of antiviral and anticancer research. Achieving stereocontrol at the anomeric center is a critical challenge, with the β-anomer being the biologically active form for most pyrimidine nucleosides. This guide provides a comparative analysis of the stereoselectivity of different methods for pyrimidine nucleoside synthesis, with a focus on the widely utilized Vorbrüggen glycosylation employing 2,4-bis[(trimethylsilyl)oxy]pyridine. We present a summary of experimental data, detailed protocols for key reactions, and visualizations to elucidate the underlying mechanisms that govern stereochemical outcomes.
Comparison of Stereoselectivity in Pyrimidine Nucleoside Synthesis
The choice of synthetic method significantly impacts the stereochemical purity of the final nucleoside product. The following table summarizes the typical stereoselectivity observed for the Vorbrüggen reaction and its common alternatives.
| Method | Glycosyl Donor | Nucleobase Derivative | Typical Catalyst/Conditions | Predominant Anomer | Typical α:β Ratio |
| Vorbrüggen (Silyl-Hilbert-Johnson) | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | This compound | SnCl₄ or TMSOTf in DCE or MeCN | β | Highly selective for β |
| Vorbrüggen (Silyl-Hilbert-Johnson) | 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride | This compound | Lewis Acid | Mixture | Lower β-selectivity |
| Fusion Method | Peracylated sugar | Free Pyrimidine Base | High Temperature (155-160 °C), vacuum | Mixture | Variable, often poor |
| Metal Salt Method | Acyl-protected glycosyl halide | Mercury(II) or Silver(I) salt of pyrimidine | Hg(CN)₂, AgClO₄ | β | Generally good β-selectivity |
| Enzymatic Transglycosylation | Donor Nucleoside | Free Pyrimidine Base | Nucleoside Phosphorylase | β | Highly selective for β |
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of N-glycosylation reactions is dictated by the mechanism of the carbon-nitrogen bond formation.
Vorbrüggen (Silyl-Hilbert-Johnson) Reaction
The high β-selectivity of the Vorbrüggen reaction with 2'-O-acyl protected ribose donors is attributed to a neighboring group participation mechanism. The Lewis acid promoter facilitates the departure of the anomeric leaving group, leading to the formation of a resonance-stabilized oxocarbenium ion. The adjacent 2'-O-acyl group then attacks the anomeric center to form a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the ribose ring, forcing the incoming silylated pyrimidine to attack from the β-face, resulting in the exclusive formation of the β-anomer.[1][2]
In the case of 2'-deoxyribose derivatives, the absence of the 2'-O-acyl group prevents the formation of the acyloxonium ion intermediate. The reaction proceeds through a less sterically hindered oxocarbenium ion, allowing for nucleophilic attack from both the α- and β-faces, which leads to a mixture of anomers.[1]
References
A Comparative Guide to the Kinetic Profile of 2,4-Bis[(trimethylsilyl)oxy]pyridine in N-Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of reactions involving 2,4-bis[(trimethylsilyl)oxy]pyridine, a silylated derivative of uracil. Due to a lack of specific quantitative kinetic data for this compound in the public domain, this guide focuses on a qualitative comparison of its reactivity in the context of the widely used Vorbrüggen glycosylation reaction. The principles discussed are broadly applicable to the reactions of similar silylated pyrimidines and offer insights into the factors influencing reaction rates and product distribution.
I. Introduction to this compound in Synthesis
This compound, the silylated form of uracil, is a crucial intermediate in the synthesis of nucleosides, particularly in the pharmaceutical industry. The trimethylsilyl groups enhance the solubility and nucleophilicity of the uracil ring, facilitating its reaction with electrophiles, most notably glycosyl donors in N-glycosylation reactions. The kinetics of these reactions are of paramount importance as they dictate reaction times, efficiency, and the stereochemical outcome of the final product.
II. The Vorbrüggen Glycosylation: A Kinetic Perspective
The Vorbrüggen glycosylation is the most common method for the synthesis of nucleosides from silylated nucleobases and protected sugar derivatives. The reaction is typically catalyzed by a Lewis acid. Understanding the kinetics of this reaction is key to controlling the formation of the desired β-anomer, which is often the biologically active form.
Key Factors Influencing Reaction Kinetics:
| Factor | Influence on Reaction Rate and Selectivity | Supporting Observations |
| Nucleophilicity of the Silylated Base | Higher nucleophilicity leads to a faster reaction rate. Electron-withdrawing groups on the pyrimidine ring decrease nucleophilicity and slow down the reaction.[1] | Per-silylated pyrimidine nucleobases generally afford desired β-nucleosides in moderate to excellent yields.[1] However, the presence of an electron-withdrawing fluorine atom on silylated 5-fluorouracil leads to a decrease in the yield of the N-glycosylation reaction compared to unsubstituted silylated uracil.[1] |
| Nature of the Glycosyl Donor | The reactivity of the glycosyl donor, determined by the leaving group at the anomeric center, significantly impacts the reaction rate. | While not a direct kinetic study, the development of catalyst-free methods using highly reactive glycosyl chlorides suggests the importance of the leaving group's ability to facilitate the formation of the key oxocarbenium ion intermediate.[1] |
| Lewis Acid Catalyst | The choice and concentration of the Lewis acid catalyst are critical. Stronger Lewis acids can accelerate the reaction by promoting the formation of the reactive glycosyl cation intermediate. | The combination of a Brønsted acid and a Lewis acid (MgBr2) has been shown to act synergistically to catalyze glycosylation reactions, indicating the nuanced role of acidic promoters in influencing reaction kinetics.[2][3] |
| Solvent | The solvent can influence the reaction rate and even the reaction pathway. In some cases, the solvent can act as a competing nucleophile, leading to by-product formation.[4] | In the glycosylation of a weakly reactive nucleobase, acetonitrile was found to compete with the nucleobase, leading to the formation of a significant by-product. Changing the solvent to 1,2-dichloroethane avoided this side reaction and improved yields.[4] |
| Temperature | Higher temperatures generally increase the reaction rate. However, they can also favor the formation of the thermodynamically more stable product over the kinetically favored one.[5][6] | In the ribosylation of adenine, different kinetic products are formed under different conditions, which can then rearrange to the thermodynamically stable product, highlighting the interplay between kinetic and thermodynamic control.[6] |
III. Experimental Protocols
A. General Protocol for Vorbrüggen Glycosylation
This protocol is a generalized procedure based on common practices in the literature. Specific conditions such as temperature, reaction time, and purification methods will vary depending on the specific substrates.
-
Silylation of Uracil:
-
Suspend uracil in a suitable solvent (e.g., anhydrous acetonitrile).
-
Add a silylating agent such as hexamethyldisilazane (HMDS) and a catalytic amount of an ammonium salt (e.g., ammonium sulfate) or trimethylsilyl chloride (TMSCl).
-
Reflux the mixture until the uracil is completely dissolved, indicating the formation of this compound.
-
Remove the solvent and excess silylating agent under reduced pressure.
-
-
Glycosylation Reaction:
-
Dissolve the crude this compound and the protected glycosyl donor in an anhydrous solvent (e.g., acetonitrile, 1,2-dichloroethane).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), tin(IV) chloride (SnCl4)) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. Protocol for Kinetic Monitoring by NMR Spectroscopy
This protocol provides a general framework for monitoring the kinetics of a glycosylation reaction in situ using NMR spectroscopy.
-
Sample Preparation:
-
In an NMR tube, dissolve the silylated nucleobase and the glycosyl donor in a deuterated anhydrous solvent (e.g., acetonitrile-d3).
-
Acquire an initial spectrum to serve as the t=0 reference.
-
Carefully add the Lewis acid catalyst to the NMR tube, ensuring rapid mixing.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.
-
The time interval should be chosen based on the expected reaction rate to capture a sufficient number of data points throughout the course of the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to a characteristic proton of the starting material and the product in each spectrum.
-
Plot the concentration of the starting material or product as a function of time.
-
From this data, the initial reaction rate and the rate constant can be determined.
-
IV. Visualizations
Caption: Mechanism of the Vorbrüggen Glycosylation.
Caption: General Experimental Workflow for Nucleoside Synthesis.
V. Conclusion
While direct quantitative kinetic data for reactions of this compound remain elusive in publicly accessible literature, a robust qualitative understanding of the factors influencing its reactivity can be established. The nucleophilicity of the silylated base, the nature of the electrophile, the choice of catalyst and solvent, and the reaction temperature all play crucial roles in determining the rate and outcome of the reaction. For researchers in drug development, a thorough understanding of these principles is essential for the efficient and stereoselective synthesis of novel nucleoside analogues. The provided experimental protocols offer a starting point for developing and optimizing these critical synthetic transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4-Bis[(trimethylsilyl)oxy]pyridine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2,4-Bis[(trimethylsilyl)oxy]pyridine. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Operational Plan for Disposal
This section provides a procedural, step-by-step guide for the safe disposal of this compound.
Personal Protective Equipment (PPE) and Safety Measures
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.
Waste Collection
-
Container: Collect waste this compound in a designated, properly labeled, and sealable hazardous waste container. The container should be made of a compatible material, such as glass or high-density polyethylene.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Store the waste container away from incompatible materials such as strong oxidizing agents.[1]
Spill Management
In the event of a spill, immediate action is required:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the laboratory.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]
-
Collect: Carefully transfer the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the spill to your supervisor and EHS department.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed chemical waste disposal company.[3] Never pour this chemical down the drain or dispose of it with regular trash.[2]
-
Incineration: The recommended method for the disposal of pyridine-based and silylated compounds is high-temperature incineration at a licensed facility.[3] This ensures the complete destruction of the chemical, minimizing environmental impact.
Quantitative Data Summary
Based on data for analogous compounds, the following hazard classifications are pertinent.
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable Liquid | Category 2 or 3 | H225: Highly flammable liquid and vapour or H226: Flammable liquid and vapor.[4] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] |
| Acute Toxicity (Dermal) | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin.[4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated below.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling 2,4-Bis[(trimethylsilyl)oxy]pyridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate, essential safety and logistical information for handling 2,4-Bis[(trimethylsilyl)oxy]pyridine, including detailed operational and disposal plans to foster a secure research environment.
Physicochemical and Hazard Data
A clear understanding of the substance's properties is the foundation of safe handling. The following table summarizes the key quantitative data for this compound and related compounds to inform risk assessments.
| Property | Value | Source/Compound |
| Molecular Formula | C₁₁H₂₁NO₂Si₂ | This compound |
| Molecular Weight | 255.46 g/mol | This compound |
| Boiling Point | 249.7 ± 25.0 °C (Predicted) | This compound[1] |
| Density | 0.952 ± 0.06 g/cm³ (Predicted) | This compound[1] |
| Flash Point | Combustible liquid | 2-(Trimethylsilyl)pyridine |
| Hazards | Skin and eye irritation. May be harmful if swallowed, in contact with skin, or inhaled. | 2-(Trimethylsilyl)pyridine, Pyridine |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and prevent accidents.
1. Engineering Controls and Work Area Preparation:
-
Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Ensure that a safety shower and an emergency eyewash station are readily accessible and within a 10-second travel distance from the work area.[3]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the designated handling area.[2][4] Use explosion-proof equipment where necessary.[2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Wear chemical-resistant gloves. Based on data for similar organosilicon compounds, nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat must be worn and fully buttoned. For large-scale operations, a chemical-resistant apron or suit may be necessary.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.
3. Chemical Handling:
-
Before starting any procedure, ensure all necessary equipment and reagents are within immediate reach to avoid unnecessary movement.
-
When transferring the chemical, do so slowly and carefully to prevent splashing or aerosol generation.
-
Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE (such as gloves), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
The waste container should be made of a compatible material and kept closed at all times except when adding waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's disposal guidelines.
2. Labeling:
-
The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
The label should also indicate the primary hazards (e.g., Combustible, Irritant).
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated, and separate from incompatible materials.[3]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's environmental health and safety department.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.[2][4]
By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
